Product packaging for N-Boc-N-isopropylamino-acetic acid(Cat. No.:CAS No. 154509-63-4)

N-Boc-N-isopropylamino-acetic acid

Cat. No.: B137169
CAS No.: 154509-63-4
M. Wt: 217.26 g/mol
InChI Key: VDWLWSLMCAPRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Boc-N-isopropylamino-acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO4 B137169 N-Boc-N-isopropylamino-acetic acid CAS No. 154509-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(2)11(6-8(12)13)9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWLWSLMCAPRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440368
Record name N-Boc-N-isopropylamino-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154509-63-4
Record name N-Boc-N-isopropylamino-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl](propan-2-yl)amino}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"N-Boc-N-isopropylamino-acetic acid synthesis protocol"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N-Boc-N-isopropylamino-acetic acid

This guide provides a comprehensive overview of the synthesis of this compound, a valuable building block for researchers, scientists, and professionals in drug development. N-alkylated amino acids are crucial components in medicinal chemistry, often incorporated into peptides and peptidomimetics to enhance metabolic stability, conformational rigidity, and biological activity. This document details a common and effective synthetic pathway, including experimental protocols, quantitative data, and process visualizations.

Synthesis Pathway Overview

The preparation of this compound is typically achieved through the N-alkylation of a protected glycine precursor. A robust and widely applicable method involves the formation of a dianion from N-Boc-glycine using a strong, hindered base, followed by selective alkylation of the nitrogen atom with an isopropyl halide.[1] This approach prevents undesired O-alkylation of the carboxylate group and ensures a high yield of the target compound.

The overall process can be visualized as a two-stage logical flow:

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Alkylation Glycine Glycine BocGlycine N-Boc-glycine Glycine->BocGlycine BocAnhydride (Boc)₂O BocAnhydride->BocGlycine Base1 Base (e.g., NaHCO₃) Base1->BocGlycine BocGlycine_in N-Boc-glycine BocGlycine->BocGlycine_in Use as starting material FinalProduct This compound BocGlycine_in->FinalProduct HinderedBase Hindered Base (KOtBu) HinderedBase->FinalProduct IsopropylHalide Isopropyl Halide (e.g., 2-Iodopropane) IsopropylHalide->FinalProduct

Caption: Logical flow from glycine to the final product.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis.

Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)glycine (N-Boc-glycine)

This initial step involves the protection of the amino group of glycine using di-tert-butyl dicarbonate ((Boc)₂O).[2]

Materials:

  • Glycine

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Deionized water

  • Ethyl acetate

  • Hydrochloric acid (1M HCl)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve glycine (1.0 eq.) and sodium bicarbonate (2.0 eq.) in deionized water. Stir the mixture until all solids are dissolved.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in a suitable organic solvent (like dioxane or THF) to the aqueous mixture.

  • Reaction Execution: Stir the resulting biphasic mixture vigorously at room temperature for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Work-up:

    • Once the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with a saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield N-Boc-glycine, typically as a white solid.

Protocol 2: Synthesis of this compound

This protocol details the N-alkylation of the prepared N-Boc-glycine. The use of a hindered alkoxide base like potassium tert-butoxide (KOtBu) is crucial for forming the dianion necessary for selective N-alkylation.[1]

Materials:

  • N-Boc-glycine

  • Potassium tert-butoxide (KOtBu)

  • 2-Iodopropane (or 2-Bromopropane)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous ammonium sulfate ((NH₄)₂SO₄) solution (weak acid quench)[1]

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-glycine (1.0 eq.) in anhydrous THF.

  • Base Addition: Cool the solution to below -20 °C using a dry ice/acetone bath. Slowly add potassium tert-butoxide (2.2 eq.) portion-wise, ensuring the temperature remains low. Stir the resulting slurry for 2 hours at this temperature to ensure complete formation of the dianion.[1]

  • Alkylation: Add 2-iodopropane (2.2 eq.) dropwise to the reaction mixture via a syringe.

  • Reaction Execution: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction's progress by TLC.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium sulfate.[1]

    • Remove the THF under reduced pressure.

    • Dilute the remaining residue with water and wash with diethyl ether to remove unreacted alkyl halide and other non-polar impurities.

    • Acidify the aqueous layer to a pH of 2-3 with 1M HCl and extract the product with ethyl acetate or diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Purification: Filter off the drying agent and concentrate the solvent by rotary evaporation to yield the crude product. Further purification can be achieved via column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the quantitative data for the N-alkylation protocol (Protocol 2), based on a 10 mmol scale of the starting material, N-Boc-glycine.

ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
N-Boc-glycineC₇H₁₃NO₄175.181.010.01.75 g
Potassium tert-butoxideC₄H₉KO112.212.222.02.47 g
2-IodopropaneC₃H₇I169.992.222.01.90 mL
Anhydrous THFC₄H₈O72.11--~100 mL
Product C₁₀H₁₉NO₄ 217.26 - - ~2.17 g (Th.)

Note: Th. = Theoretical yield.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the N-alkylation of N-Boc-glycine.

start Start dissolve Dissolve N-Boc-glycine in anhydrous THF start->dissolve cool Cool reaction to < -20 °C dissolve->cool add_base Add KOtBu (2.2 eq) Stir for 2h cool->add_base add_alkyl Add 2-Iodopropane (2.2 eq) add_base->add_alkyl react Warm to RT Stir for 16-24h add_alkyl->react quench Quench with aq. (NH₄)₂SO₄ react->quench workup Aqueous Work-up (Extraction, Washing) quench->workup dry Dry organic layer (Na₂SO₄) workup->dry evaporate Evaporate solvent dry->evaporate purify Purify via Chromatography (if needed) evaporate->purify end End: Pure Product purify->end

Caption: Workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to N-Boc-N-isopropylamino-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of N-Boc-N-isopropylamino-acetic acid, a valuable building block in synthetic organic chemistry. This document outlines its characteristics, predicted spectroscopic data, and detailed experimental protocols for its synthesis and purification.

Chemical and Physical Properties

This compound, also known as N-(tert-Butoxycarbonyl)-N-isopropylglycine, is a synthetic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a key intermediate in peptide synthesis and the development of peptidomimetics.[1]

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Names This compound, N-(tert-Butoxycarbonyl)-N-isopropylglycine, Boc-N(iPr)Gly-OH[2]
CAS Number 154509-63-4
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
Appearance Colorless crystals or solid[2]
Boiling Point 312.4 ± 21.0 °C (Predicted)[2]
Density 1.089 ± 0.06 g/cm³ (Predicted)[2]
pKa 4.00 ± 0.10 (Predicted)[2]
Physical Form Solid

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Features
¹H NMR Signals corresponding to the isopropyl group (septet and doublet), the methylene protons of the acetate group (singlet), the tert-butyl protons of the Boc group (singlet), and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, carbons of the isopropyl and tert-butyl groups, and the methylene carbon.
IR Spectroscopy A broad O-H stretching band for the carboxylic acid, C=O stretching bands for the carbamate and carboxylic acid, and C-H stretching bands.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (217.26 g/mol ) and characteristic fragmentation patterns, such as the loss of the Boc group.

Experimental Protocols

The following protocols are representative methods for the synthesis and purification of this compound, based on general procedures for the N-Boc protection of amino acids.

Synthesis of this compound

This procedure describes the protection of the secondary amine of N-isopropylamino-acetic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials and Reagents:

  • N-isopropylamino-acetic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve N-isopropylamino-acetic acid in a mixture of dioxane (or THF) and water.

  • Basification: Add sodium bicarbonate to the solution to achieve a basic pH.

  • Boc Protection: Add di-tert-butyl dicarbonate to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Wash the aqueous residue with a non-polar organic solvent (e.g., hexane or ether) to remove unreacted Boc₂O.

    • Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl or citric acid solution).

    • Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Column Chromatography

If necessary, the crude this compound can be purified by silica gel column chromatography.

Materials and Reagents:

  • Crude this compound

  • Silica gel

  • Eluent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid)

Procedure:

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up start Start dissolve Dissolve N-isopropylamino- acetic acid in Dioxane/Water start->dissolve basify Add NaHCO₃ dissolve->basify protect Add Boc₂O basify->protect react Stir at Room Temperature protect->react end_synthesis Crude Product react->end_synthesis concentrate Remove Dioxane end_synthesis->concentrate wash Wash with Hexane concentrate->wash acidify Acidify with HCl wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry over MgSO₄ extract->dry end_workup Concentrated Crude dry->end_workup

Caption: Workflow for the synthesis of this compound.

Purification_Workflow cluster_purification Purification start Crude Product dissolve Dissolve in Eluent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane/EtOAc/AcOH load->elute collect Collect Fractions elute->collect tlc Analyze by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate combine->concentrate end_purification Pure Product concentrate->end_purification

Caption: Workflow for the purification of this compound.

Safety Information

This compound should be handled with care in a laboratory setting.

Table 3: GHS Hazard Information

Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger
Hazard Statement H301: Toxic if swallowed
Precautionary Statements P264, P270, P301 + P310, P405, P501

It is essential to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of complex organic molecules. Its primary application lies in the field of medicinal chemistry and drug discovery. The Boc-protected amine allows for selective reactions at the carboxylic acid functionality. Subsequent removal of the Boc group under acidic conditions reveals the secondary amine, which can then be further functionalized. This strategy is crucial in the construction of peptide-based therapeutics and other biologically active compounds. The isopropyl group provides steric bulk, which can influence the conformational properties and biological activity of the final molecule.

References

N-Boc-N-isopropylamino-acetic Acid: A Technical Overview of a Specialized Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Boc-N-isopropylamino-acetic acid is a specialized amino acid derivative that holds potential as a building block in synthetic organic chemistry, particularly within the realms of drug discovery and peptide synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for the controlled and sequential formation of amide bonds, a critical step in the construction of complex molecules. This technical guide provides a summary of the available physicochemical data for this compound, places it within the broader context of Boc-protected amino acids in pharmaceutical development, and offers generalized experimental protocols relevant to its potential applications. Due to a notable scarcity of published research specifically detailing the use of this compound, this paper also incorporates representative methodologies to guide researchers in its handling and application.

Introduction

N-protected amino acids are fundamental tools in the synthesis of peptides and other complex organic molecules. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups due to its stability under a range of reaction conditions and its facile removal under acidic conditions. This allows for the selective unmasking of the amine functionality for subsequent reactions, a strategy that is central to modern multi-step synthesis.

This compound, with its unique N-isopropyl substitution, offers a specific steric and electronic profile that can be leveraged by medicinal chemists to fine-tune the properties of a target molecule. The isopropyl group can influence conformation, lipophilicity, and metabolic stability, making this a potentially valuable, albeit under-documented, synthetic intermediate.

Physicochemical and Safety Data

Publicly available data for this compound is largely limited to information provided by commercial suppliers. A summary of these properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 154509-63-4[1]
Molecular Formula C₁₀H₁₉NO₄[1]
Molecular Weight 217.26 g/mol [1]
Physical Form Solid[1]
InChI Key VDWLWSLMCAPRCS-UHFFFAOYSA-N[1]
SMILES String CC(C)N(CC(=O)O)C(=O)OC(C)(C)C[1]

Table 1: Physicochemical Properties of this compound

Safety information for this compound is summarized in Table 2, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard InformationGHS ClassificationReference(s)
Pictogram
Signal Word Danger
Hazard Statement H301 (Toxic if swallowed)
Precautionary Statements P264, P270, P301 + P310, P405, P501
Hazard Class Acute Toxicity 3 (Oral)

Table 2: GHS Safety Information

Role in Drug Discovery and Development

While specific examples of the incorporation of this compound into drug candidates are not readily found in the literature, the general utility of N-Boc protected amino acids is well-established. They serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals. The Boc group provides a robust method for protecting an amine during various chemical transformations, and its subsequent removal allows for the introduction of further complexity. This is a cornerstone of modern medicinal chemistry and peptide synthesis.

The overall workflow for utilizing a protected amino acid like this compound in a synthetic route is depicted in the following diagram.

G A This compound B Activation of Carboxylic Acid (e.g., with DCC, HATU) A->B D Peptide Coupling Reaction B->D C Amine Component (R-NH2) C->D E Boc-Protected Intermediate D->E F Boc Deprotection (e.g., with TFA) E->F G Final Product with N-isopropylamino-acetyl moiety F->G

Caption: Generalized workflow for the incorporation of a Boc-protected amino acid.

Experimental Protocols

The following protocols are representative of the types of reactions in which this compound would likely be used. These are generalized procedures and would require optimization for this specific substrate.

Representative Protocol for Amide Bond Formation

This protocol describes a general method for coupling a Boc-protected amino acid to a primary amine using a carbodiimide activator.

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Stir the solution at room temperature for 10 minutes.

  • Add the primary amine (1.1 eq) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Representative Protocol for Boc Group Deprotection

This protocol outlines a standard procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnetic stirrer and standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Carefully neutralize the residue by adding a saturated NaHCO₃ solution until gas evolution ceases (pH ~8-9).

  • Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the deprotected product.

Conclusion

This compound is a commercially available, yet scientifically under-characterized, synthetic building block. Its structure suggests a role in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and peptide science, where the N-isopropyl group could be used to modulate the pharmacological properties of a lead compound. While a wealth of information exists for the general class of N-Boc protected amino acids, specific experimental data and applications for this particular compound are lacking in the public domain. The representative protocols and workflow provided in this guide are intended to serve as a starting point for researchers interested in exploring the utility of this unique reagent. Further empirical investigation is necessary to fully characterize its reactivity and potential applications.

References

In-depth Technical Guide: N-Boc-N-isopropylamino-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-N-isopropylamino-acetic acid, a valuable building block in synthetic and medicinal chemistry. This document details its chemical properties, synthesis methodologies, and potential applications in drug discovery and peptide science.

Core Compound Data

This compound, also known as N-tert-butoxycarbonyl-N-isopropylglycine, is a synthetic amino acid derivative. The presence of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled reactivity in peptide synthesis and other organic transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 217.26 g/mol [1]
Molecular Formula C₁₀H₁₉NO₄[1]
CAS Number 154509-63-4[1]
Appearance White to off-white solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

Synthesis Methodologies

The synthesis of this compound can be approached through several synthetic routes. The most common strategies involve the N-alkylation of a glycine precursor. Two primary methods are highlighted here: direct alkylation of N-Boc-glycine and a two-step approach involving reductive amination followed by Boc-protection.[2][3]

Experimental Protocol: Two-Step Synthesis via Reductive Amination and Boc Protection

This method is often preferred due to its generally higher yields and cleaner reaction profiles for the introduction of secondary alkyl groups.

Step 1: Reductive Amination of Glycine with Acetone

This step involves the formation of an imine intermediate from glycine and acetone, which is then reduced in situ to N-isopropylglycine.

  • Materials:

    • Glycine

    • Acetone

    • Methanol (or other suitable solvent)

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[4]

    • Hydrochloric acid (for pH adjustment)

    • Sodium hydroxide (for pH adjustment)

    • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve glycine in methanol.

    • Add a stoichiometric excess of acetone to the solution.

    • Adjust the pH of the mixture to a slightly acidic condition (pH 5-6) using hydrochloric acid.

    • Slowly add the reducing agent (e.g., NaBH₃CN) in portions while maintaining the temperature.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction by adding water.

    • Adjust the pH to basic (pH > 10) with sodium hydroxide.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-isopropylglycine.

Step 2: N-Boc Protection of N-isopropylglycine

The crude N-isopropylglycine is then protected with a Boc group.

  • Materials:

    • N-isopropylglycine (from Step 1)

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium bicarbonate or Sodium carbonate

    • Dioxane and water (or other suitable solvent system)

    • Ethyl acetate (for extraction)

    • 1M HCl (for acidification)

    • Brine

  • Procedure:

    • Dissolve the crude N-isopropylglycine in a mixture of dioxane and water.

    • Add sodium bicarbonate to the solution to create basic conditions.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

    • Stir at room temperature until the reaction is complete.

    • Remove the dioxane under reduced pressure.

    • Wash the aqueous residue with a non-polar solvent (e.g., hexane) to remove excess (Boc)₂O.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • The crude product can be further purified by column chromatography or recrystallization.

Table 2: Representative Quantitative Data for N-Boc Protection of Amino Acids

Starting AmineBaseSolventReaction TimeYield (%)
GlycineNa₂CO₃Dioxane/Water20 hours94.8
Sarcosine Methyl Ester HClTriethylamineDichloromethane2 days90

Note: The data in this table is for analogous reactions and serves as a general guideline.[5][6] Actual yields for the synthesis of this compound may vary.

Role in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. The N-isopropyl group can introduce specific steric and electronic properties to a molecule, potentially influencing its binding affinity to biological targets and its metabolic stability.

The Boc protecting group is essential for its application in multi-step syntheses, allowing for the selective formation of amide bonds without undesired side reactions at the nitrogen atom. This is particularly important in the construction of peptidomimetics and other small molecule therapeutics.

While specific signaling pathways directly modulated by this compound are not prominently documented, its utility lies in the synthesis of compounds that target a wide range of biological pathways. As a modified amino acid, it can be incorporated into peptide sequences to create analogs with altered conformations and improved pharmacological properties.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: N-Boc Protection Glycine Glycine Imine Imine Intermediate Glycine->Imine + Acetone (pH 5-6) Acetone Acetone Acetone->Imine N_Isopropylglycine N-Isopropylglycine Imine->N_Isopropylglycine + NaBH3CN or NaBH(OAc)3 N_Isopropylglycine_input N-Isopropylglycine N_Isopropylglycine->N_Isopropylglycine_input Purification (optional) Final_Product N-Boc-N-isopropylamino- acetic acid N_Isopropylglycine_input->Final_Product + (Boc)2O (Base) Boc2O (Boc)2O Boc2O->Final_Product

Synthetic workflow for this compound.

The logical flow for the application of this building block in a drug discovery context is depicted below.

Drug_Discovery_Workflow Building_Block N-Boc-N-isopropylamino- acetic acid Peptide_Synthesis Solid-Phase or Solution-Phase Peptide Synthesis Building_Block->Peptide_Synthesis Small_Molecule_Synthesis Small Molecule Synthesis Building_Block->Small_Molecule_Synthesis Peptidomimetic_Library Peptidomimetic Library Peptide_Synthesis->Peptidomimetic_Library Small_Molecule_Library Small Molecule Library Small_Molecule_Synthesis->Small_Molecule_Library Screening High-Throughput Screening (Target-Based or Phenotypic) Peptidomimetic_Library->Screening Small_Molecule_Library->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug

Application in a drug discovery workflow.

References

"Literature review of N-Boc-N-isopropylamino-acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-N-isopropylamino-acetic acid, a non-standard amino acid derivative, holds potential as a valuable building block in medicinal chemistry and peptide science. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the secondary amine, which is further substituted with an isopropyl group, imparts unique steric and electronic properties that can influence the conformation and biological activity of peptides and small molecules incorporating this moiety. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties. Due to a notable absence of detailed synthetic and application-based studies in publicly accessible scientific literature, this review primarily consolidates the fundamental physicochemical data available from commercial suppliers.

Chemical Properties and Data

This compound is a white to off-white solid at room temperature. Its key chemical identifiers and properties are summarized in the table below. This information is critical for its use in chemical synthesis, enabling accurate molar calculations and ensuring compatibility with various reaction conditions.

PropertyValueReference
CAS Number 154509-63-4[1]
Molecular Formula C₁₀H₁₉NO₄[1]
Molecular Weight 217.26 g/mol [1]
Appearance Solid
Purity ≥97.0% (HPLC)[1]

Synthesis and Experimental Protocols

A thorough review of prominent scientific databases and patent literature did not yield specific, detailed experimental protocols for the synthesis of this compound. While general methods for the N-alkylation of amino acids and subsequent Boc-protection are well-established, a definitive, optimized procedure for this particular derivative is not publicly documented.

General Synthetic Strategy (Hypothetical):

A plausible synthetic route could involve a two-step process:

  • N-isopropylation of a glycine derivative: This could be achieved through reductive amination of a protected glycine ester with acetone, followed by reduction of the resulting imine. Alternatively, direct alkylation of a glycine ester with an isopropyl halide could be employed, though this may lead to over-alkylation.

  • Boc-protection: The resulting secondary amine, N-isopropyl glycine ester, would then be protected using di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions. Subsequent hydrolysis of the ester would yield the final product.

The workflow for this hypothetical synthesis is depicted below.

G cluster_step1 Step 1: N-Isopropylation cluster_step2 Step 2: Boc Protection & Hydrolysis Glycine_ester Glycine Ester Reductive_amination Reductive Amination Glycine_ester->Reductive_amination Acetone Acetone Acetone->Reductive_amination N_isopropyl_glycine_ester N-isopropyl Glycine Ester Reductive_amination->N_isopropyl_glycine_ester Protection Boc Protection N_isopropyl_glycine_ester->Protection Boc2O Boc Anhydride Boc2O->Protection Protected_ester This compound Ester Protection->Protected_ester Hydrolysis Ester Hydrolysis Protected_ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Hypothetical synthetic workflow for this compound.

Applications in Drug Development and Research

The application of this compound in drug development and signaling pathway research is not explicitly detailed in the reviewed literature. However, based on the structure of the molecule, several potential applications can be inferred:

  • Peptide Mimetics: The N-substituted nature of this amino acid can be used to introduce conformational constraints in peptides, potentially leading to increased stability against enzymatic degradation and enhanced receptor binding affinity. The isopropyl group provides a moderate level of steric hindrance that can influence the local peptide backbone conformation.

  • Scaffold for Small Molecule Synthesis: As a bifunctional molecule (a carboxylic acid and a protected amine), it can serve as a versatile scaffold for the synthesis of more complex molecules. The protected amine allows for selective functionalization of the carboxylic acid moiety, followed by deprotection and further modification at the nitrogen atom.

  • Probing Receptor Binding Pockets: The unique steric and electronic features of the N-isopropyl group can be utilized to probe the topology and chemical environment of receptor binding pockets. By systematically incorporating this amino acid into a peptide or small molecule ligand, researchers can gain insights into structure-activity relationships.

The logical relationship for its potential use as a building block in drug discovery is illustrated in the following diagram.

G cluster_compound Core Compound cluster_application Potential Applications cluster_outcome Desired Outcomes Compound N-Boc-N-isopropylamino- acetic acid Peptide_Mimetics Peptide Mimetics Compound->Peptide_Mimetics Small_Molecule_Scaffold Small Molecule Scaffold Compound->Small_Molecule_Scaffold Receptor_Probing Receptor Binding Probes Compound->Receptor_Probing Drug_Candidate Novel Drug Candidates Peptide_Mimetics->Drug_Candidate Small_Molecule_Scaffold->Drug_Candidate Receptor_Probing->Drug_Candidate

Caption: Logical flow of potential applications for this compound in drug discovery.

Conclusion and Future Directions

This compound represents a potentially useful, yet underexplored, tool for chemical biologists and medicinal chemists. While its fundamental chemical properties are known, a significant gap exists in the scientific literature regarding its synthesis and practical applications. The development and publication of a robust and scalable synthetic protocol would be the first critical step to enable broader investigation. Subsequent studies should focus on its incorporation into peptides and small molecules to evaluate its impact on their physicochemical properties, conformational behavior, and biological activity. Such research would be invaluable in unlocking the full potential of this unique amino acid derivative in the design of novel therapeutics.

References

In-Depth Technical Guide: The Structure and Properties of N-Boc-N-isopropylamino-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-N-isopropylamino-acetic acid, a synthetically derived N-protected, N-alkylated amino acid, serves as a valuable building block in medicinal chemistry and peptide synthesis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed, generalized synthesis protocol. The strategic incorporation of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, along with an isopropyl substituent, imparts unique steric and electronic properties, influencing its reactivity and conformational preferences in molecular assemblies. This document aims to be a critical resource for researchers leveraging this compound in the design and synthesis of novel therapeutic agents and complex organic molecules.

Chemical Structure and Properties

This compound, with the CAS Number 154509-63-4, is characterized by a glycine backbone that is substituted on the nitrogen atom with both a tert-butoxycarbonyl (Boc) protecting group and an isopropyl group.[1] The presence of the bulky Boc group provides acid-lability, allowing for its selective removal under mild acidic conditions, a cornerstone of modern peptide synthesis.[2][3][4][5][6][7] The isopropyl group introduces steric hindrance and lipophilicity, which can be exploited to modulate the pharmacological profile of peptide-based therapeutics.

The structural and chemical identity of this compound is definitively represented by the following identifiers:

  • SMILES String: CC(N(C(OC(C)(C)C)=O)CC(O)=O)C[1]

  • InChI Key: VDWLWSLMCAPRCS-UHFFFAOYSA-N[1]

A 2D representation of the chemical structure is provided below:

Caption: 2D Structure of this compound.
Physicochemical Data

A summary of the key physicochemical properties is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₀H₁₉NO₄[1]
Molecular Weight 217.26 g/mol [1]
CAS Number 154509-63-4[1][8][9]
Appearance Solid[1]
MDL Number MFCD08689645[1]

Experimental Protocols

General Synthesis of N-isopropylamino-acetic acid (Step 1)

The initial step involves the N-alkylation of glycine. A common method is reductive amination, which is generally applicable to the synthesis of N-alkyl amino acids.

Materials and Equipment:

  • Glycine

  • Acetone

  • Sodium borohydride (NaBH₄) or a similar reducing agent

  • Methanol or another suitable protic solvent

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve glycine in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetone (1.1 equivalents) to the solution and stir for 30 minutes to form the corresponding imine in situ.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.

  • Wash the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted acetone.

  • The aqueous solution containing the N-isopropylamino-acetic acid can be used directly in the next step or the product can be isolated by evaporation of the solvent.

N-Boc Protection of N-isopropylamino-acetic acid (Step 2)

The second step is the protection of the secondary amine with the Boc group using di-tert-butyl dicarbonate (Boc₂O).

Materials and Equipment:

  • N-isopropylamino-acetic acid (from Step 1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Dioxane and water, or another suitable solvent system

  • Ethyl acetate and n-Hexane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with mechanical stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude N-isopropylamino-acetic acid in a mixture of dioxane and water.

  • Add sodium carbonate (2.0 equivalents) to the solution and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the reaction mixture at room temperature.

  • Stir the reaction vigorously for 12-24 hours.

  • After the reaction is complete (monitored by TLC), acidify the mixture to a pH of 2-3 with a cold 1M HCl solution.

  • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: N-Boc Protection start1 Glycine + Acetone imine In situ Imine Formation start1->imine Methanol, 0°C reduction Reduction (e.g., NaBH4) imine->reduction product1 N-isopropylamino-acetic acid reduction->product1 start2 N-isopropylamino-acetic acid product1->start2 Proceed to next step boc_protection Boc Protection (Boc2O, Na2CO3) start2->boc_protection Dioxane/Water workup Acidic Workup & Extraction boc_protection->workup purification Purification workup->purification final_product This compound purification->final_product

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy
  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

  • Isopropyl Methine Proton (-CH(CH₃)₂): A septet, integrating for 1H.

  • Methylene Protons (-CH₂-): A singlet or a pair of doublets (if diastereotopic), integrating for 2H.

  • Boc Protons (-C(CH₃)₃): A sharp singlet, integrating for 9H, typically around 1.4-1.5 ppm.

  • Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet, integrating for 6H.

¹³C NMR Spectroscopy
  • Carboxylic Acid Carbonyl (-COOH): A signal in the range of 170-180 ppm.

  • Boc Carbonyl (-COO-): A signal around 155-160 ppm.

  • Boc Quaternary Carbon (-C(CH₃)₃): A signal around 80 ppm.

  • Isopropyl Methine Carbon (-CH(CH₃)₂): A signal in the aliphatic region.

  • Methylene Carbon (-CH₂-): A signal in the aliphatic region.

  • Boc Methyl Carbons (-C(CH₃)₃): A signal around 28 ppm.

  • Isopropyl Methyl Carbons (-CH(CH₃)₂): A signal in the aliphatic region.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C=O Stretch (Boc group): A strong, sharp peak around 1680-1700 cm⁻¹.

Mass Spectrometry
  • Electrospray Ionization (ESI): In negative ion mode, the [M-H]⁻ ion would be expected at m/z 216.1. In positive ion mode, adducts such as [M+H]⁺ (m/z 218.1) or [M+Na]⁺ (m/z 240.1) may be observed. Fragmentation would likely involve the loss of the Boc group or components thereof.

Applications in Research and Drug Development

This compound is a specialized building block for the synthesis of peptides and peptidomimetics. The N-isopropyl group can confer several advantageous properties to a peptide, including:

  • Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.

  • Resistance to Enzymatic Degradation: The steric bulk of the isopropyl group can shield the adjacent peptide bond from cleavage by proteases.

  • Conformational Constraint: The N-alkylation restricts the rotation around the N-Cα bond, which can lock the peptide into a specific bioactive conformation.

This compound is particularly useful in the design of peptide-based drugs where fine-tuning of pharmacokinetic and pharmacodynamic properties is crucial. While there are no widely reported signaling pathways directly modulated by this compound itself, its incorporation into bioactive peptides can significantly impact their interaction with biological targets such as receptors and enzymes.

Applications cluster_compound This compound cluster_synthesis Synthetic Utility cluster_properties Conferred Properties cluster_outcomes Potential Outcomes in Drug Development Compound This compound Peptide_Synthesis Peptide Synthesis Compound->Peptide_Synthesis Building Block Peptidomimetics Peptidomimetic Synthesis Compound->Peptidomimetics Scaffold Lipophilicity Increased Lipophilicity Peptide_Synthesis->Lipophilicity Stability Enhanced Proteolytic Stability Peptide_Synthesis->Stability Conformation Conformational Constraint Peptide_Synthesis->Conformation Peptidomimetics->Lipophilicity Peptidomimetics->Stability Peptidomimetics->Conformation Bioavailability Improved Bioavailability Lipophilicity->Bioavailability Pharmacokinetics Favorable Pharmacokinetics Stability->Pharmacokinetics Target_Binding Modulated Target Binding Conformation->Target_Binding

Caption: Logical relationships of this compound in drug development.

Conclusion

This compound is a strategically designed synthetic building block with significant potential in the fields of medicinal chemistry and peptide science. Its unique combination of a sterically demanding N-alkyl group and a labile N-protecting group provides chemists with a versatile tool for the synthesis of modified peptides with potentially improved therapeutic properties. The information and protocols provided in this guide serve as a foundational resource for the effective utilization of this compound in research and development endeavors. Further investigation into its incorporation into specific bioactive scaffolds is warranted to fully explore its potential in modulating biological pathways and developing novel therapeutics.

References

Navigating the Safe Handling of N-Boc-N-isopropylamino-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for N-Boc-N-isopropylamino-acetic acid (CAS No: 154509-63-4), a compound utilized in specialized research and development applications. Due to its classification as an acute oral toxicant, strict adherence to established safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines the known hazards, exposure controls, and emergency procedures associated with this compound.

Chemical Identification and Physical Properties

This compound is a synthetic amino acid derivative. Its fundamental properties are summarized below.

PropertyValueSource
Chemical Name N-(tert-Butoxycarbonyl)-N-isopropylaminoacetic acidChemScene, Sigma-Aldrich
Synonyms This compoundChemScene[1]
CAS Number 154509-63-4Sigma-Aldrich
Molecular Formula C10H19NO4ChemScene[1], Sigma-Aldrich
Molecular Weight 217.26 g/mol ChemScene[1], Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Flash Point Not applicableSigma-Aldrich

Hazard Identification and Classification

The primary hazard associated with this compound is its acute oral toxicity. It is classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassificationCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral Category 3GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed

Source: ChemScene[1], Sigma-Aldrich

Toxicological Data

Detailed toxicological studies for this compound are limited. The primary known toxicological effect is acute oral toxicity.[1]

Toxicological EndpointResult
Acute Oral Toxicity Category 3
Other Toxicological Data No data available

Source: ChemScene[1]

Safe Handling and Experimental Protocols

Adherence to a strict handling protocol is essential when working with this compound. The following workflow outlines the key stages of safe management.

G Safe Handling Workflow cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection Preparation SOP_Review Review Standard Operating Procedures (SOPs) PPE_Selection->SOP_Review Preparation Weighing Weighing in a Ventilated Enclosure SOP_Review->Weighing Preparation Dissolution Dissolution and Reaction Setup Weighing->Dissolution Execution Workup Reaction Workup and Purification Dissolution->Workup Execution Decontamination Decontaminate Work Area and Glassware Workup->Decontamination Cleanup Waste_Disposal Dispose of Waste in Labeled Containers Decontamination->Waste_Disposal Cleanup Documentation Document Experiment and Waste Waste_Disposal->Documentation Cleanup

Caption: General workflow for handling this compound.

Experimental Methodologies

a. Engineering Controls:

  • All manipulations of solid this compound, including weighing and transfers, must be conducted in a certified chemical fume hood or other suitable ventilated enclosure.

  • Ensure safety shower and eyewash stations are readily accessible and have been recently tested.

b. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles with side shields are mandatory.[1]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contaminated.

  • Skin and Body Protection: A laboratory coat must be worn. For larger quantities or where there is a risk of splashing, consider additional protective clothing such as an apron or coveralls.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.

c. Handling Procedures:

  • Avoid the creation of dust.

  • Use dedicated spatulas and glassware.

  • Keep containers tightly closed when not in use.

  • Wash hands thoroughly after handling.

First-Aid and Emergency Procedures

The logical relationship between exposure and response is critical in mitigating harm.

G Emergency Response Logic cluster_routes Exposure Routes cluster_responses First-Aid Measures Exposure Potential Exposure Occurs Ingestion Ingestion Exposure->Ingestion Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Rinse_Mouth Rinse mouth. Call a POISON CENTER or doctor/physician. Ingestion->Rinse_Mouth Move_Fresh_Air Move person into fresh air. Seek medical attention if breathing is difficult. Inhalation->Move_Fresh_Air Wash_Skin Wash with plenty of soap and water. Remove contaminated clothing. Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Contact->Rinse_Eyes

Caption: Logic diagram for first-aid response to exposure.

Exposure RouteFirst-Aid Measure
Ingestion Call a POISON CENTER or doctor/physician immediately. Rinse mouth.
Inhalation Move person into fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor/physician.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Stability and Reactivity

Detailed stability and reactivity data are not available.[1] It is prudent to assume the following general guidelines:

  • Reactivity: No specific reactivity hazards have been identified.[1]

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Avoid generation of dust and exposure to incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. The recommended storage class is 6.1C, which pertains to combustible, acute toxic category 3 materials.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. Waste must be handled as hazardous waste.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment, which must be conducted by qualified personnel prior to commencing any experimental work. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier.

References

Navigating the Synthesis and Supply of N-Boc-N-isopropylamino-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement and application of specialized amino acid derivatives are critical steps in the discovery pipeline. N-Boc-N-isopropylamino-acetic acid, a key building block in peptide synthesis and medicinal chemistry, requires a clear understanding of its supply chain, synthesis, and quality control. This in-depth technical guide provides a comprehensive overview of chemical suppliers, detailed experimental protocols, and analytical methodologies for this important reagent.

Chemical Suppliers and Product Specifications

Identifying reliable suppliers for this compound (CAS Number: 154509-63-4) is the first step in ensuring the quality and reproducibility of research. While a multitude of vendors offer this compound, specifications and pricing can vary. Below is a summary of publicly available information from a prominent supplier. It is important to note that for some research-grade chemicals, extensive analytical data may not be proactively collected by the supplier, placing the onus of thorough quality control on the end-user.

SupplierProduct NumberQuantityPurityPrice (USD)Notes
Sigma-AldrichCDS022795100 mgNot specified; sold under the AldrichCPR brand for early discovery research.$77.90Buyer assumes responsibility to confirm product identity and/or purity.

Note: Researchers are advised to contact suppliers directly to inquire about the availability of larger quantities, detailed certificates of analysis, and bulk pricing.

Synthesis of this compound: A Methodological Approach

Experimental Protocol: N-isopropylation of N-Boc-amino-acetic acid

This procedure outlines a two-step process starting from commercially available N-Boc-glycine.

Materials:

  • N-Boc-glycine

  • 2-Iodopropane (Isopropyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Deprotonation of N-Boc-glycine:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-glycine (1 equivalent).

    • Dissolve the N-Boc-glycine in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the dianion.

  • N-Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add 2-iodopropane (1.5 equivalents) dropwise via a dropping funnel.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Remove the THF under reduced pressure.

    • Add water and diethyl ether to the residue. Separate the aqueous layer and wash the organic layer with water and then brine.

    • Extract the combined aqueous layers with diethyl ether.

    • Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel.

Synthesis_Workflow cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Alkylation cluster_workup Step 3: Work-up & Purification N-Boc-glycine N-Boc-glycine Dianion N-Boc-glycine Dianion N-Boc-glycine->Dianion  NaH, THF, 0°C to RT Alkylated_Product N-Boc-N-isopropylamino- acetic acid (in situ) Dianion->Alkylated_Product  2-Iodopropane, 0°C to RT Crude_Product Crude Product Alkylated_Product->Crude_Product Quench, Extract Pure_Product Pure N-Boc-N-isopropylamino- acetic acid Crude_Product->Pure_Product Column Chromatography

Synthesis workflow for this compound.

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of this compound is paramount for its successful application. A combination of analytical techniques should be employed for comprehensive characterization.

Experimental Protocol: Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectrum should show characteristic signals for the Boc group (a singlet around 1.4 ppm), the isopropyl group (a multiplet for the CH and doublets for the two CH₃ groups), and the methylene protons of the acetic acid moiety.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will confirm the presence of all carbon atoms, including the carbonyls of the Boc and carboxylic acid groups, and the carbons of the isopropyl and tert-butyl groups.

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry is a suitable technique to confirm the molecular weight of the compound. The expected [M-H]⁻ ion in negative ion mode or the [M+H]⁺ or [M+Na]⁺ ions in positive ion mode should be observed.

3. High-Performance Liquid Chromatography (HPLC):

  • Purity assessment can be performed using reversed-phase HPLC. A C18 column with a gradient elution of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) or formic acid, is a common method for analyzing N-Boc protected amino acids.

QC_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS HPLC HPLC Analysis Start->HPLC Decision Purity & Structure Confirmed? NMR->Decision MS->Decision HPLC->Decision Pass Qualified Product Decision->Pass Yes Fail Further Purification or Re-synthesis Decision->Fail No

Quality control workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide chains using standard solid-phase peptide synthesis protocols. The Boc protecting group is stable to the basic conditions used for Fmoc deprotection, making it suitable for use in Fmoc-based SPPS.

Experimental Protocol: Incorporation into a Peptide Sequence

Materials:

  • Rink Amide resin (or other suitable solid support)

  • N-Fmoc protected amino acids

  • This compound

  • Coupling reagents (e.g., HATU, HOBt, DIC)

  • Piperidine solution (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling of this compound:

    • Pre-activate this compound (3 equivalents) with HATU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for the subsequent Fmoc-protected amino acids in the desired sequence.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, wash the resin with DCM and dry. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide and purify by preparative HPLC.

SPPS_Workflow Start Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Couple this compound (HATU, HOBt, DIPEA) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Loop Repeat for next Fmoc-amino acid Washing2->Loop Loop->Deprotection Cleavage Cleavage from Resin & Deprotection (TFA Cocktail) Loop->Cleavage End of Sequence Purification Precipitation & HPLC Purification Cleavage->Purification

Solid-phase peptide synthesis workflow incorporating this compound.

This guide provides a foundational understanding for researchers working with this compound. By carefully selecting suppliers, adapting synthesis protocols, and implementing rigorous quality control, scientists can confidently utilize this valuable building block in their drug discovery and development endeavors.

An In-depth Technical Guide to N-Boc-N-isopropylamino-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Nomenclature

N-Boc-N-isopropylamino-acetic acid is a synthetic amino acid derivative that is widely utilized as a building block in organic synthesis, particularly in the fields of peptide chemistry and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and sequential chemical transformations, a crucial aspect in the construction of complex molecules.

Alternative Names and Synonyms:

A survey of chemical supplier catalogs and databases reveals several alternative names for this compound, which are often used interchangeably in scientific literature and commercial listings. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

  • Systematic IUPAC Name: 2-(tert-butoxycarbonyl(isopropyl)amino)acetic acid

  • Common Synonyms:

    • N-tert-butoxycarbonyl-N-isopropylglycine

    • 2-[Boc-(isopropyl)amino]acetic Acid[1]

    • N-Boc-N-isopropylaminoacetic acid

Key Identifiers:

For unambiguous identification, the following registry numbers and chemical notations are essential:

IdentifierValue
CAS Number 154509-63-4
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
InChI 1S/C10H19NO4/c1-7(2)11(6-8(12)13)9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,12,13)
InChIKey VDWLWSLMCAPRCS-UHFFFAOYSA-N
SMILES CC(N(C(=O)OC(C)(C)C)CC(=O)O)C
MDL Number MFCD08689645

Physicochemical and Spectral Data

A comprehensive understanding of the physicochemical properties of this compound is vital for its handling, storage, and application in experimental settings. While a complete set of experimentally determined data is not consistently available from all suppliers, the following table summarizes the known properties. It is important to note that some suppliers, such as Sigma-Aldrich, explicitly state that they do not collect analytical data for this specific product.[2]

PropertyValue
Physical Form Solid
Hazard Statements H301 (Toxic if swallowed)
Precautionary Statements P264, P270, P301 + P310, P405, P501

Spectral Data:

  • ¹H NMR: Signals corresponding to the protons of the isopropyl group (a septet and a doublet), the methylene protons of the acetic acid backbone (a singlet or AB quartet depending on rotational hindrance), and the singlet for the nine equivalent protons of the Boc group.

  • ¹³C NMR: Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the methine and methyl carbons of the isopropyl group, and the methylene carbon of the acetic acid backbone.[3]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C-H stretches of the alkyl groups, and strong C=O stretches for both the carbamate and carboxylic acid functionalities.[4][5]

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group or isobutylene.

Experimental Protocols: A Generalized Approach to Synthesis

While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in the surveyed scientific literature, a general and robust methodology can be adapted from established procedures for the N-Boc protection of amino acids.[6] The synthesis of this compound would logically proceed through the N-alkylation of a suitable glycine derivative followed by Boc protection, or by the alkylation of N-Boc-glycine. A plausible synthetic route, depicted in the workflow diagram below, involves the reaction of N-isopropylamino-acetic acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Generalized Synthesis Workflow:

G cluster_0 Reaction Setup cluster_1 Boc Protection cluster_2 Workup and Purification Start N-isopropylamino-acetic acid Solvent Dissolve in aqueous solvent (e.g., Dioxane/Water, THF/Water) Start->Solvent Base Add Base (e.g., NaOH, Na2CO3) Solvent->Base Boc2O Add Di-tert-butyl dicarbonate ((Boc)2O) dropwise at 0-5 °C Base->Boc2O Reaction Stir at room temperature (Monitor by TLC) Boc2O->Reaction Quench Acidify with aqueous acid (e.g., HCl, KHSO4) Reaction->Quench Extraction Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extraction Drying Dry organic layer (e.g., Na2SO4, MgSO4) Extraction->Drying Concentration Remove solvent under reduced pressure Drying->Concentration Purification Purify by crystallization or chromatography Concentration->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Detailed Methodological Steps:

  • Dissolution: The starting material, N-isopropylamino-acetic acid, is dissolved in a suitable aqueous solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

  • Basification: An appropriate base, such as sodium hydroxide or sodium carbonate, is added to the solution to deprotonate the amino group of the substrate, thereby increasing its nucleophilicity.[6]

  • Boc-Anhydride Addition: The reaction mixture is cooled in an ice bath, and di-tert-butyl dicarbonate ((Boc)₂O), the Boc-protecting reagent, is added dropwise.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for a period of several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is acidified with a suitable aqueous acid, such as hydrochloric acid or potassium bisulfate, to a pH of approximately 2-3.

  • Extraction: The product is extracted from the aqueous phase into an organic solvent, typically ethyl acetate. The organic layers are combined.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Research and Drug Development

N-Boc-protected amino acids, including this compound, are indispensable tools in modern organic synthesis, with profound applications in peptide synthesis and the broader field of drug discovery.

Peptide Synthesis:

The tert-butoxycarbonyl (Boc) group is a widely employed N-terminal protecting group in solid-phase peptide synthesis (SPPS).[7] Its stability to a wide range of reaction conditions, coupled with its facile removal under moderately acidic conditions (e.g., trifluoroacetic acid), makes it an ideal choice for the stepwise assembly of peptide chains. The use of N-substituted, N-Boc-protected amino acids like this compound allows for the introduction of conformational constraints and modified backbones into peptides, which can enhance their biological activity, stability, and pharmacokinetic properties.

Drug Discovery and Development:

In the broader context of drug discovery, this compound serves as a versatile building block for the synthesis of a wide array of small molecules and peptidomimetics. The isopropyl group can introduce lipophilicity and steric bulk, which can be crucial for modulating the binding affinity and selectivity of a drug candidate for its biological target. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, to construct more complex molecular architectures.

Logical Relationship in Boc-Protected Synthesis:

G Start This compound Activation Carboxylic Acid Activation (e.g., with DCC, HOBt) Start->Activation Coupling Amide Bond Formation (Coupling with an amine) Activation->Coupling Protected_Product Protected Dipeptide or Amide Product Coupling->Protected_Product Deprotection Boc Deprotection (e.g., with TFA) Protected_Product->Deprotection Final_Product Deprotected Product (Ready for further steps) Deprotection->Final_Product

A logical workflow for the use of this compound in synthesis.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and professionals in the fields of organic synthesis, peptide chemistry, and drug development. Its unique structural features, combining a protected amino group with a reactive carboxylic acid and a sterically demanding isopropyl substituent, make it an important building block for the creation of novel and complex molecules. While detailed experimental and spectral data for this specific compound are not widely published, this guide provides a comprehensive summary of its known properties and a robust, adaptable framework for its synthesis and application. As the demand for sophisticated molecular architectures in drug discovery continues to grow, the utility of such specialized building blocks is expected to increase.

References

Methodological & Application

Application Notes and Protocols for the Use of N-Boc-N-isopropylamino-acetic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted glycine oligomers, or peptoids, are a class of peptide mimics that have garnered significant interest in drug discovery and materials science. The substitution on the backbone nitrogen atom, as seen in N-Boc-N-isopropylamino-acetic acid, imparts unique structural and functional properties. Most notably, this modification grants exceptional resistance to proteolytic degradation, a major advantage over natural peptides. Additionally, the N-isopropyl group provides steric bulk that can be used to modulate the conformational flexibility of the resulting molecule, potentially leading to higher receptor affinity and selectivity.

The incorporation of N-alkylated amino acids like this compound into peptide or peptoid chains via solid-phase peptide synthesis (SPPS) presents challenges, primarily due to the steric hindrance at the secondary amine. This can lead to slower reaction kinetics and incomplete coupling. This document provides detailed protocols and application notes to facilitate the successful incorporation of this compound into synthetic peptides and peptoids using Boc-SPPS chemistry.

Data Presentation

Table 1: Recommended Reagents and Conditions for Coupling this compound
Parameter Recommendation Rationale
Resin Merrifield, PAM, or MBHA resinStandard resins for Boc-SPPS. MBHA resin is preferred for peptide amides.[1]
Resin Substitution 0.3 - 0.7 mmol/gA lower substitution can help mitigate aggregation in difficult sequences.[1]
This compound Excess 3 - 5 equivalentsA higher excess helps to drive the sterically hindered coupling reaction to completion.
Coupling Reagent HATU, HBTU, or PyBOPThese reagents are highly effective for coupling sterically hindered amino acids.[2][3][4]
Additive HOAt (with HATU) or HOBt (with HBTU)Additives can suppress racemization and improve coupling efficiency.[4][5]
Base N,N-Diisopropylethylamine (DIEA)A non-nucleophilic base is required for the activation step.[6]
Base Excess 6 - 10 equivalentsTo ensure complete activation of the carboxylic acid.[6]
Solvent N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)Standard polar aprotic solvents for SPPS.
Reaction Time (per coupling) 2 - 6 hours (or double coupling)Longer reaction times or a second coupling are often necessary for sterically hindered residues.
Monitoring Kaiser Test (for primary amines) / Isatin or Chloranil Test (for secondary amines)To confirm the completion of the coupling reaction.
Table 2: Standard Boc-SPPS Deprotection and Cleavage Cocktails
Step Reagent Cocktail Typical Reaction Time Purpose
Boc Deprotection 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)1 x 2 min (pre-wash), 1 x 20-30 minRemoval of the temporary N-terminal Boc protecting group.[1][7]
Neutralization 5-10% DIEA in DCM or DMF2 x 5 minNeutralization of the TFA salt to the free amine for the next coupling step.[7]
Final Cleavage (from Merrifield/PAM resin) Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole)1 - 2 hours at 0°CCleavage of the peptide from the resin and removal of side-chain protecting groups.[8]
Alternative Final Cleavage Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) with scavengersVariesAlternatives to the highly hazardous HF.[9]
Cleavage Cocktail for Sensitive Residues (e.g., Trp, Cys, Met) Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5)2 - 4 hoursTo prevent side reactions with sensitive amino acid side chains.[10]

Experimental Protocols

Protocol 1: Manual Boc-SPPS for Incorporation of this compound

This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

1. Resin Preparation:

  • Swell the peptide-resin (e.g., Merrifield resin with the N-terminal Boc-protected amino acid attached) in DCM for 30 minutes in a suitable reaction vessel.

  • Drain the DCM.

2. Boc Deprotection:

  • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1][7]

  • Drain the solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (1x), and DMF (3x).

3. Neutralization:

  • Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.

  • Drain the solution and repeat the neutralization step.[7]

  • Wash the resin thoroughly with DMF (3x).

4. Coupling of this compound (using HATU):

  • In a separate vial, pre-activate a solution of this compound (3-5 eq.), HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF for 2-5 minutes.[6]

  • Add the pre-activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture at room temperature for 2-6 hours.

  • Monitor the reaction completion using a suitable test (e.g., Isatin test for the secondary amine). If the reaction is incomplete, a second coupling may be necessary.

  • For a second coupling, drain the reaction solution, wash with DMF (3x), and repeat step 4.

5. Washing:

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

6. Capping (Optional but Recommended):

  • To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

7. Final Cleavage and Deprotection:

  • After the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.

  • Suspend the dried resin in the appropriate cleavage cocktail (e.g., anhydrous HF with anisole as a scavenger) in a specialized apparatus. (Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and training) .

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge or filter to collect the peptide pellet.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Mandatory Visualization

SPPS_Workflow_for_N_Boc_N_isopropylamino_acetic_acid start Start with N-terminal deprotected peptide-resin preactivation Pre-activate: This compound + HATU + DIEA in DMF start->preactivation coupling Coupling Reaction (2-6 hours) preactivation->coupling monitoring Monitor Completion (Isatin/Chloranil Test) coupling->monitoring wash1 Wash Resin (DMF, DCM) monitoring->wash1 Complete recouple Incomplete: Double Couple monitoring->recouple Incomplete next_cycle Proceed to next cycle: Boc Deprotection wash1->next_cycle final_cleavage Final Cleavage (e.g., Anhydrous HF) wash1->final_cleavage End of Synthesis next_cycle->start Start of next cycle recouple->coupling end Purified Peptide/Peptoid final_cleavage->end

Caption: A workflow diagram for a single coupling cycle of this compound in Boc-SPPS.

Monomer_vs_Submonomer_Synthesis cluster_0 Monomer Method (This Protocol) cluster_1 Submonomer Method (Alternative for Peptoids) monomer_start N-terminal deprotected peptide-resin monomer_coupling Couple pre-synthesized This compound monomer_start->monomer_coupling monomer_end Peptide with new N-isopropylglycine residue monomer_coupling->monomer_end sub_start N-terminal deprotected peptide-resin sub_acylation Step 1: Acylation (e.g., Bromoacetic acid + DIC) sub_start->sub_acylation sub_displacement Step 2: Nucleophilic Displacement (Isopropylamine) sub_acylation->sub_displacement sub_end Peptide with new N-isopropylglycine residue sub_displacement->sub_end

Caption: Comparison of the monomer vs. the submonomer method for synthesizing N-substituted glycine oligomers.

References

Application Notes and Protocols: N-Boc-N-isopropylamino-acetic Acid as a Versatile Building Block for Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acids (UAAs) are powerful tools in drug discovery and protein engineering, offering the potential to enhance the therapeutic properties of peptides and other small molecules. By introducing novel side chains and backbone modifications, UAAs can improve metabolic stability, receptor affinity and selectivity, and bioavailability. N-Boc-N-isopropylamino-acetic acid, also known as N-Boc-N-isopropylglycine, is a valuable chiral building block for the synthesis of a variety of unnatural amino acids. The presence of the N-isopropyl group can introduce conformational constraints and increase lipophilicity, while the Boc-protecting group allows for straightforward integration into standard peptide synthesis protocols. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the generation of more complex unnatural amino acids and their incorporation into peptide chains.

Data Presentation

Table 1: Synthesis of this compound - Comparative Data
MethodStarting MaterialsKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)Reference
Reductive AminationIsopropylamine, Glyoxylic acid, (Boc)₂OSodium triacetoxyborohydrideDichloromethaneNot SpecifiedRoom TemperatureHigh (not quantified)General Method[1]
N-AlkylationN-Boc-glycineIsopropyl iodide, Sodium hydrideTetrahydrofuranOvernight0 to Room TempModerate (not specified for isopropyl)General Method[2]
Table 2: Coupling of this compound in Peptide Synthesis
Coupling ReagentBaseSolventReaction TimeNotes
PyBOPDIPEADCM/DMF1-2 hoursEffective for sterically hindered amino acids.[3]
HBTUDIPEADMF1-2 hoursCommonly used for standard and hindered couplings.[3]
HATUDIPEADMF1-2 hoursHighly efficient for difficult couplings.
DIC/HOBt-DCM/DMF2-4 hoursStandard coupling method, may be less effective for hindered systems.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is adapted from a general procedure for the one-pot reductive amination and Boc-protection of primary amines.[1]

Materials:

  • Isopropylamine

  • Glyoxylic acid monohydrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of glyoxylic acid monohydrate (1.0 eq) in anhydrous DCM, add isopropylamine (1.1 eq) at room temperature.

  • Stir the mixture for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture and stir overnight at room temperature.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Expected Yield: High (specific yield not reported for this substrate).

Protocol 2: Incorporation of this compound into a Peptide Sequence (Solid-Phase Peptide Synthesis)

This protocol outlines the manual solid-phase synthesis coupling of this compound to a resin-bound peptide using a standard Boc/Bzl protection strategy. Due to the steric hindrance of the N-isopropyl group, a more potent coupling reagent like HATU is recommended.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • In a separate vial, dissolve this compound (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF.

  • Add DIPEA (6.0 eq) to the solution from step 2 and pre-activate for 5 minutes.

  • Drain the DMF from the resin and add the pre-activated amino acid solution.

  • Shake the reaction vessel at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, repeat steps 2-5.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and isopropanol (2x).

  • The resin is now ready for the next deprotection and coupling cycle.

Visualizations

Diagram 1: Synthesis of this compound

G cluster_0 Reductive Amination cluster_1 Boc Protection Isopropylamine Isopropylamine Imine_intermediate Imine intermediate Isopropylamine->Imine_intermediate Glyoxylic_acid Glyoxylic acid Glyoxylic_acid->Imine_intermediate N_isopropylamino_acetic_acid N-isopropylamino- acetic acid Imine_intermediate->N_isopropylamino_acetic_acid Reduction STAB STAB STAB->Imine_intermediate Final_Product N-Boc-N-isopropylamino- acetic acid N_isopropylamino_acetic_acid->Final_Product Protection Boc2O (Boc)2O Boc2O->N_isopropylamino_acetic_acid

Caption: Workflow for the synthesis of this compound.

Diagram 2: Solid-Phase Peptide Synthesis Cycle with this compound

G Start Peptide-Resin (Free Amine) Coupling Coupling: This compound HATU, DIPEA, DMF Start->Coupling Wash_1 Wash (DMF, DCM, IPA) Coupling->Wash_1 Deprotection Boc Deprotection: TFA in DCM Wash_1->Deprotection Neutralization Neutralization: DIPEA in DMF Deprotection->Neutralization Wash_2 Wash (DMF, DCM) Neutralization->Wash_2 Next_Cycle Ready for Next Coupling Cycle Wash_2->Next_Cycle Next_Cycle->Coupling Repeat for next amino acid

Caption: SPPS cycle for incorporating this compound.

Applications and Future Perspectives

This compound serves as a valuable starting material for creating more elaborate unnatural amino acids. For instance, the carboxylic acid functionality can be further elaborated, or the Boc group can be removed to allow for modifications at the nitrogen atom. The incorporation of N-isopropylglycine into peptides has been shown to influence their conformation, often promoting turns and helical structures. This conformational constraint can be a powerful tool in the design of peptidomimetics with enhanced biological activity and stability. The steric bulk of the isopropyl group can also shield the peptide backbone from proteolytic degradation.

Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis of this compound and its derivatives. Furthermore, the systematic incorporation of this building block into a wider range of peptides will undoubtedly lead to the discovery of novel therapeutic agents with improved pharmacological profiles. The continued exploration of the conformational effects of N-isopropylglycine will provide a deeper understanding of how to rationally design peptides with desired secondary structures.

References

Application Notes and Protocols for Coupling Reactions Involving N-Boc-N-isopropylamino-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-isopropylamino-acetic acid is a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and peptide synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for the selective formation of an amide bond at the carboxylic acid functionality under a variety of reaction conditions. The isopropyl group provides steric hindrance that can influence the conformational properties of the resulting molecules. These application notes provide detailed protocols for common coupling reactions involving this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number154509-63-4[1]
Molecular FormulaC₁₀H₁₉NO₄[1]
Molecular Weight217.26 g/mol [1]
AppearanceSolid[1]
SMILES StringCC(C)N(CC(=O)O)C(=O)OC(C)(C)C[1]

Experimental Protocols

The following section details protocols for the coupling of this compound with a generic primary amine (R-NH₂) using common coupling reagents. These protocols are adaptable for a range of primary and secondary amines.

Protocol 1: Amide Coupling using HATU

This protocol utilizes Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient coupling reagent.

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the primary amine (R-NH₂) (1.1 eq) to the solution.

  • Add HATU (1.1 eq) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Amide Coupling using EDC/NHS

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form an active ester intermediate.

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) to the solution in one portion.

  • Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to form the NHS-activated ester.

  • In a separate flask, dissolve the primary amine (R-NH₂) (1.0 eq) in anhydrous DCM or DMF.

  • Add the amine solution to the activated ester solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the coupling of this compound with a generic primary amine. Note that yields and reaction times may vary depending on the specific amine used.

Coupling ReagentEquivalents of ReagentsTypical SolventTypical Reaction TimeExpected Yield
HATU/DIPEAAcid (1.0), Amine (1.1), HATU (1.1), DIPEA (2.0)DMF2-4 hours80-95%
EDC/NHSAcid (1.0), Amine (1.0), EDC·HCl (1.2), NHS (1.1)DCM or DMF12-24 hours70-90%

Visualizations

General Amide Coupling Workflow

The following diagram illustrates the general workflow for the coupling reactions described above.

G General Amide Coupling Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup & Purification Acid This compound Activated_Intermediate Activated Intermediate (e.g., Active Ester) Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU or EDC/NHS) Coupling_Reagent->Activated_Intermediate Product N-Boc Protected Amide Activated_Intermediate->Product Nucleophilic Attack Amine Primary/Secondary Amine Amine->Product Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Product Purification->Final_Product G Role in Solid-Phase Peptide Synthesis (SPPS) Resin Resin-Bound Amino Acid Deprotection N-terminal Deprotection (e.g., TFA for Boc) Resin->Deprotection Coupling Coupling with This compound Deprotection->Coupling Dipeptide Resin-Bound Dipeptide Coupling->Dipeptide Repeat Repeat Deprotection/ Coupling Cycles Dipeptide->Repeat Cleavage Cleavage from Resin Dipeptide->Cleavage Repeat->Dipeptide Final_Peptide Final Peptide Cleavage->Final_Peptide

References

Application Notes and Protocols: Deprotection of the Boc Group from N-Boc-N-isopropylamino-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] This document provides detailed application notes and protocols for the deprotection of the Boc group from N-Boc-N-isopropylamino-acetic acid, a sterically hindered N-alkylated amino acid derivative. The protocols outlined below are based on established methods for Boc deprotection, with special considerations for the increased steric hindrance around the nitrogen atom.

The removal of the Boc group is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl cation.[3][4] The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[2][5] The choice of reagent and reaction conditions can be critical to achieving high yields and purity, especially for substrates prone to side reactions.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes common conditions for the acidic deprotection of N-Boc protected amines, which can be adapted for this compound.

MethodReagent(s)SolventTypical ConcentrationTemperature (°C)Typical Reaction TimeKey Considerations
TFA Trifluoroacetic acidDichloromethane (DCM)20-50% (v/v) TFA in DCM0 to Room Temperature30 min - 4 hMost common method; reaction progress should be monitored by TLC or LC-MS.[1] For sterically hindered amines, longer reaction times or higher TFA concentrations may be necessary.
HCl Hydrogen chloride1,4-Dioxane or Methanol4 M HCl in DioxaneRoom Temperature30 min - 16 hCan offer better selectivity in the presence of other acid-labile groups.[6][7] Anhydrous conditions are crucial.
Neat TFA Trifluoroacetic acidNone100%Room TemperatureVariableUsed for particularly difficult or sterically hindered substrates.[1] Harsh conditions may lead to side reactions.

Mechanism of Boc Deprotection

The acid-catalyzed deprotection of the Boc group follows a well-established mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA or HCl).[3][4]

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[3][4]

  • Amine Salt Formation: The resulting free amine is protonated by the excess acid to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[3]

BocDeprotectionMechanism

Experimental Protocols

The following are detailed protocols for the deprotection of this compound using trifluoroacetic acid and hydrochloric acid.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally effective method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether, cold

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TFA: Slowly add TFA (5-10 eq, typically a 25-50% v/v solution in DCM) to the stirred solution.[8] An exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Due to the steric hindrance of the isopropyl group, the reaction may require a longer time.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.[9] b. To remove residual TFA, co-evaporate the residue with toluene or DCM (repeat 2-3 times).[1] c. For isolation of the amine salt, add cold diethyl ether to the residue to precipitate the product.[9] d. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-isopropylamino-acetic acid trifluoroacetate salt.

  • Neutralization (Optional): To obtain the free amine, dissolve the crude salt in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the aqueous layer is basic. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[8]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method can be advantageous when other acid-sensitive functional groups are present in the molecule.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Diethyl ether, cold

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Addition of HCl: To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 eq).[6]

  • Reaction: Stir the reaction mixture at room temperature. For sterically hindered substrates, the reaction may take several hours to overnight (up to 16 hours).[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. b. Add cold diethyl ether to the residue to precipitate the hydrochloride salt. c. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-isopropylamino-acetic acid hydrochloride salt.

  • Neutralization (Optional): Follow the same procedure as described in Protocol 1, step 7.

Experimental Workflow

ExperimentalWorkflow

Troubleshooting

  • Incomplete Reaction: If the reaction does not proceed to completion, consider increasing the reaction time, temperature (if the substrate is stable), or the concentration of the acid.[1] For particularly resistant substrates, using neat TFA might be necessary.

  • Side Reactions: The tert-butyl cation generated during the deprotection can be a source of side reactions, especially with electron-rich aromatic rings or sulfur-containing amino acids. While N-isopropylamino-acetic acid does not contain such functionalities, if this protocol is adapted for other molecules, the addition of scavengers like anisole or triisopropylsilane (TIS) to the reaction mixture is recommended.

  • Product Isolation: If the product amine salt is difficult to precipitate, try using a different anti-solvent or concentrating the solution further. For highly polar products, purification by chromatography might be required.

References

Applications of N-Boc-N-isopropylamino-acetic Acid in Medicinal Chemistry: A Representative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-isopropylamino-acetic acid is a synthetic amino acid derivative that holds potential as a valuable building block in medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and sequential synthesis of complex molecules, a crucial aspect of drug discovery and development. The isopropyl group introduces steric bulk and lipophilicity, which can significantly influence the pharmacological properties of a parent molecule, including its binding affinity, metabolic stability, and cell permeability. While specific, publicly documented applications of this compound in marketed drugs or late-stage clinical candidates are limited, its structural motifs suggest its utility in the design of novel therapeutic agents, particularly in the realm of peptidomimetics and small molecule inhibitors.

This document provides a representative application of this compound in the hypothetical design and synthesis of a novel inhibitor targeting a proteolytic enzyme, a common strategy in drug development for various diseases, including cancer and viral infections.

Core Concept: A Building Block for Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of N-alkylated amino acids like N-isopropylamino-acetic acid can disrupt the typical peptide backbone structure, making the resulting molecule less susceptible to proteolysis.

Logical Workflow for Peptidomimetic Inhibitor Synthesis

G A This compound B Peptide Coupling A->B C Dipeptide Intermediate B->C D Boc Deprotection C->D E Further Peptide Coupling D->E F Protected Tripeptide Mimetic E->F G Final Deprotection & Purification F->G H Target Peptidomimetic Inhibitor G->H I C-terminal protected amino acid I->B J N-terminal protected amino acid J->E

Caption: Synthetic workflow for a peptidomimetic inhibitor.

Hypothetical Application: Design of a Cysteine Protease Inhibitor

Let us consider the design of a novel inhibitor for a hypothetical cysteine protease, "Protease-X," which is overexpressed in a specific cancer cell line. Many known cysteine protease inhibitors feature a reactive "warhead" that covalently modifies the active site cysteine residue. The specificity and binding affinity of such inhibitors are often determined by the peptide-like scaffold that interacts with the enzyme's substrate-binding pockets.

In this hypothetical scenario, this compound is incorporated into a tripeptide-like scaffold to enhance its metabolic stability and to probe the steric and hydrophobic interactions within the S2 subsite of Protease-X.

Table 1: Hypothetical Inhibitor Potency Data
Compound IDStructure ModificationIC50 (nM) for Protease-X
Lead-01 Glycine at P2520
Hypo-Inhib-01 N-isopropylglycine at P285
Hypo-Inhib-02 N-methylglycine at P2150

This data is purely hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of the Peptidomimetic Inhibitor (Hypo-Inhib-01)

This protocol outlines the solution-phase synthesis of a hypothetical tripeptide mimetic inhibitor incorporating N-isopropylamino-acetic acid.

Materials:

  • This compound

  • H-Leu-OMe·HCl (Leucine methyl ester hydrochloride)

  • N-Boc-Phe-OH (N-Boc-Phenylalanine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dipeptide Formation:

    • To a solution of this compound (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add H-Leu-OMe·HCl (1.1 eq) and continue stirring at room temperature overnight.

    • Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the protected dipeptide.

  • Boc-Deprotection:

    • Dissolve the protected dipeptide in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1 hour.

    • Remove the solvent and excess TFA under reduced pressure to yield the deprotected dipeptide as a TFA salt.

  • Tripeptide Mimetic Formation:

    • To a solution of N-Boc-Phe-OH (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the deprotected dipeptide TFA salt (1.1 eq) and continue stirring at room temperature overnight.

    • Work-up and purify as described in step 1 to obtain the protected tripeptide mimetic.

  • Final Deprotection and Purification:

    • Treat the protected tripeptide mimetic with a 1:1 mixture of DCM and TFA for 1 hour.

    • Concentrate under reduced pressure and purify by reverse-phase HPLC to obtain the final inhibitor (Hypo-Inhib-01).

Experimental Workflow Diagram

G cluster_0 Step 1: Dipeptide Synthesis cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Tripeptide Synthesis cluster_3 Step 4: Final Product A Couple this compound and H-Leu-OMe B Purify by Column Chromatography A->B C Treat with TFA/DCM B->C D Couple Deprotected Dipeptide and N-Boc-Phe-OH C->D E Purify by Column Chromatography D->E F Final Boc Deprotection with TFA/DCM E->F G Purify by RP-HPLC F->G

Caption: Workflow for the synthesis of Hypo-Inhib-01.

Protocol 2: In Vitro Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory potency (IC50) of the synthesized compound against Protease-X.

Materials:

  • Recombinant human Protease-X

  • Fluorogenic substrate for Protease-X (e.g., Ac-DEVD-AMC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, 0.01% Tween-20)

  • Hypo-Inhib-01 (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of Hypo-Inhib-01 in assay buffer.

  • In a 384-well plate, add the diluted inhibitor solutions.

  • Add the Protease-X enzyme to each well (except for the no-enzyme control) and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

  • Calculate the initial reaction rates (Vi).

  • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway (Hypothetical Mode of Action)

G Inhibitor Hypo-Inhib-01 InactiveComplex Inhibitor-Protease-X Complex (Inactive) Inhibitor->InactiveComplex Binds to active site ProteaseX Protease-X (Active) ProteaseX->InactiveComplex CleavedProduct Cleaved Product ProteaseX->CleavedProduct Cleaves InactiveComplex->Block Substrate Cellular Substrate Substrate->ProteaseX Downstream Pathological Downstream Signaling CleavedProduct->Downstream

Caption: Inhibition of Protease-X signaling by Hypo-Inhib-01.

Conclusion

This compound, while not extensively documented in specific drug discovery literature, represents a class of sterically hindered, N-alkylated amino acid building blocks with significant potential. Its incorporation into peptidomimetics or small molecules can lead to compounds with improved pharmacokinetic and pharmacodynamic properties. The hypothetical example presented here illustrates a rational approach to utilizing such a building block in the design of enzyme inhibitors. Further exploration of this compound and its analogues in various medicinal chemistry campaigns is warranted to fully realize their therapeutic potential.

Application Notes and Protocols for the Incorporation of N-Boc-N-isopropylamino-acetic Acid into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These unique building blocks can impart desirable properties to peptides, such as enhanced proteolytic stability, constrained conformations leading to increased receptor affinity and selectivity, and improved pharmacokinetic profiles.[1] N-Boc-N-isopropylamino-acetic acid is a sterically hindered N-alkylated amino acid that can introduce conformational constraints and increase resistance to enzymatic degradation.

These application notes provide a comprehensive guide for the incorporation of this compound into a peptide sequence using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Key Experimental Protocols

The following protocols outline the key steps for the successful incorporation of this compound into a peptide sequence using manual or automated Boc-SPPS.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin for Boc-SPPS. For peptides with a C-terminal amide, MBHA or BHA resin is recommended. For peptides with a C-terminal carboxylic acid, Merrifield or PAM resin is appropriate.[2]

  • Resin Swelling:

    • Place the desired amount of resin (typically with a substitution of 0.5-1.0 mmol/g) in a reaction vessel.[1]

    • Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).[1]

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[1]

    • Drain the DCM from the reaction vessel.[1]

Protocol 2: Boc Solid-Phase Peptide Synthesis Cycle

This cycle is repeated for each amino acid to be incorporated in the peptide sequence.[2]

1. Nα-Boc Deprotection:

  • Wash the peptide-resin with DCM (3 x 10 mL/g).[2]

  • To the swollen resin, add a solution of 25-50% trifluoroacetic acid (TFA) in DCM (v/v).[1][3] A pre-wash of 1-2 minutes is recommended.[2]

  • Agitate the resin for an additional 20-30 minutes to ensure complete removal of the Boc group.[1][2]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and then N,N-dimethylformamide (DMF) (3-5 times) to remove residual acid.[2]

2. Neutralization:

  • Wash the peptide-resin with DMF (2 x 10 mL/g).[2]

  • Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DMF to the resin.[2]

  • Agitate for 5-10 minutes.[2]

  • Drain and repeat the neutralization step.[2]

  • Wash the resin thoroughly with DMF (5 x 10 mL/g).[2]

3. Amino Acid Coupling (Incorporation of this compound):

  • Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a suitable activating agent (see Table 1) in DMF.[2] For sterically hindered amino acids like this one, HATU or HBTU are often more effective than standard carbodiimide reagents.[1][4] Add DIEA (2 equivalents relative to the amino acid) to the solution.[2]

  • Coupling: Immediately add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.[2] For sterically hindered residues, a longer coupling time or double coupling may be necessary.

  • Monitoring: Perform a Kaiser test to check for complete coupling. Note that N-alkylated amino acids may give a weak or false-negative result with the Kaiser test. An alternative like the isatin test can be used.[2] If the coupling is incomplete, the coupling step should be repeated.[5]

4. Capping (Optional):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed. This is particularly important after a difficult coupling.

  • Treat the resin with a solution of acetic anhydride and DIEA in DMF.

Protocol 3: Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • For cleavage from the resin and removal of side-chain protecting groups, treat the peptide-resin with anhydrous hydrogen fluoride (HF).[1] This is a hazardous procedure that requires specialized equipment.

  • Carefully condense anhydrous HF into the reaction vessel at low temperature.[1]

  • Stir the reaction mixture at 0°C for 1-2 hours.[1]

  • Evaporate the HF under a stream of nitrogen.[1]

Protocol 4: Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding cold diethyl ether.[1]

  • Wash the peptide precipitate with cold diethyl ether several times.[1]

  • Dry the crude peptide under vacuum.[1]

  • The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][6]

Data Presentation

Table 1: Common Coupling Reagents for this compound Incorporation

Coupling ReagentMolar Equivalents (Amino Acid:Reagent:Base)Typical Coupling Time (min)Notes
HBTU/HOBt/DIEA1:0.95:1.560 - 240A standard and effective method for most couplings.[1]
HATU/HOAt/DIEA1:0.95:1.560 - 180Generally more reactive than HBTU, particularly for hindered couplings.[1]
DIC/HOBt1:1:060 - 240A cost-effective option, but may be less efficient for hindered amino acids.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage_purification Cleavage & Purification Resin Select Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (TFA/DCM) Swell->Deprotection Wash_Deprotection Wash (DCM/DMF) Deprotection->Wash_Deprotection Neutralization Neutralization (DIEA/DMF) Wash_Neutralization Wash (DMF) Neutralization->Wash_Neutralization Coupling Amino Acid Coupling Coupling->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (HF) Coupling->Cleavage Final Amino Acid Coupled Wash_Deprotection->Neutralization Wash_Neutralization->Coupling Precipitation Precipitate with Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization

Caption: Workflow for Boc-SPPS incorporating this compound.

Coupling_Reaction cluster_activation Activation Step cluster_coupling Coupling Step Amino_Acid This compound COOH Activated_Ester Activated Ester Amino_Acid->Activated_Ester Activating_Agent Activating Agent (e.g., HBTU, HATU) Activating_Agent->Activated_Ester Base Base (DIEA) Base->Activated_Ester Resin Peptide-Resin NH2 Coupled_Peptide Peptide-Resin with new Amino Acid Resin->Coupled_Peptide Activated_Ester->Resin Coupling

Caption: Amino acid activation and coupling steps in SPPS.

References

Application Notes and Protocols for N-Boc-N-isopropylamino-acetic Acid in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, offering significant advantages in drug discovery, such as enhanced metabolic stability and improved bioavailability. A key strategy in the design of potent peptidomimetics is the incorporation of non-natural or N-alkylated amino acids. N-Boc-N-isopropylamino-acetic acid, also known as N-Boc-N-isopropylglycine, is a valuable building block for this purpose. The N-isopropyl group provides steric hindrance, which can protect the peptide backbone from enzymatic degradation. Furthermore, it introduces conformational constraints that can lock the molecule into a bioactive conformation, potentially increasing receptor affinity and selectivity.

These application notes provide a comprehensive guide to the use of this compound in the solid-phase synthesis of peptidomimetics using tert-butyloxycarbonyl (Boc) chemistry.

Application Notes: Advantages of Incorporating N-Isopropylglycine

The integration of an N-isopropylglycine residue into a peptide sequence offers several distinct advantages for therapeutic candidates:

  • Enhanced Proteolytic Stability: The bulky N-isopropyl group sterically shields the adjacent peptide bonds from the active sites of proteolytic enzymes, significantly increasing the in-vivo half-life of the peptidomimetic.

  • Conformational Rigidity: The substitution on the backbone nitrogen restricts free rotation around the N-Cα bond. This constraint can pre-organize the peptidomimetic into a specific secondary structure (e.g., a β-turn), which may be crucial for high-affinity binding to a biological target.

  • Increased Membrane Permeability: The addition of the isopropyl group increases the lipophilicity of the peptide, which can facilitate passive diffusion across cellular membranes, thereby improving oral bioavailability and cell penetration.

Data Presentation

Physicochemical Properties

The fundamental properties of the this compound building block are summarized below.

PropertyValueReference
CAS Number 154509-63-4[1]
Molecular Formula C₁₀H₁₉NO₄[1]
Molecular Weight 217.26 g/mol [1]
Appearance Solid[1]
MDL Number MFCD08689645[1]
Typical Solid-Phase Synthesis Parameters

The following table outlines typical reagents and conditions for incorporating this compound into a peptide sequence via Boc-SPPS. Due to the steric hindrance of the N-isopropyl group, stronger coupling agents or extended reaction times may be necessary to achieve high coupling efficiency.

ParameterRecommendationNotes
Solid Support (Resin) Merrifield Resin, PAM ResinPAM resin offers greater stability to the repeated acid treatments during Boc deprotection compared to standard Merrifield resin, reducing peptide loss.[2]
Nα-Boc Deprotection 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)This is a standard condition for Boc removal. The tert-butyl cations generated can be scavenged to prevent side reactions with sensitive residues like Trp or Met.[2][3]
Neutralization 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMFMust be performed after TFA treatment to liberate the free amine for the subsequent coupling step.[3]
Coupling Reagents HBTU/DIEA, HATU/DIEA, or DIC/HOBtFor sterically hindered amino acids like N-Boc-N-isopropylglycine, more potent activating agents such as HBTU or HATU are recommended to ensure complete coupling.[2]
Final Cleavage Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)These strong acids are required to cleave the peptide from the resin and remove acid-stable side-chain protecting groups (e.g., Benzyl-based).[3][4]
Scavengers Anisole, p-cresol, thioanisoleUsed during final cleavage to capture reactive cations and prevent side reactions.[5]

Experimental Protocols

Disclaimer: The following is a generalized protocol for Boc-based solid-phase peptide synthesis. It has been adapted for the incorporation of this compound based on standard procedures. Optimization may be required depending on the specific peptide sequence.

Protocol 1: Solid-Phase Synthesis of a Peptidomimetic

This protocol describes the manual synthesis of a target peptide on a PAM resin, incorporating an N-isopropylglycine residue.

Materials:

  • PAM resin pre-loaded with the C-terminal amino acid or Merrifield resin

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole)

  • Cleavage Cocktail: Anhydrous HF or TFMSA with scavengers (e.g., 90% HF, 10% anisole)

  • Cold diethyl ether

  • Solid-phase synthesis vessel with a frit

  • Mechanical shaker

Procedure:

  • Resin Preparation:

    • Place the resin (e.g., 0.5 g, ~0.5 mmol/g loading) in the synthesis vessel.

    • Swell the resin in DCM for 30-60 minutes with gentle agitation.

    • Drain the DCM.

  • First Amino Acid Coupling (if not using pre-loaded resin):

    • Follow the iterative cycle (Step 3) to couple the first Boc-protected amino acid to the resin.

  • Iterative Cycle for Peptide Chain Elongation:

    • A. Nα-Boc Deprotection:

      • Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes and drain.[4]

      • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]

      • Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (1x), and then DCM (3x).

    • B. Neutralization:

      • Add a solution of 10% DIEA in DCM to the resin. Agitate for 5 minutes and drain.[6]

      • Repeat the neutralization step once more.

      • Wash the resin thoroughly with DCM (3x) and then DMF (3x).

    • C. Amino Acid Coupling (Incorporation of this compound):

      • Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

      • Coupling: Add the activated amino acid solution to the neutralized resin.

      • Agitate the mixture for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time or a double coupling may be necessary.

      • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates the absence of free primary amines and a complete coupling. Note: The Kaiser test is not effective for secondary amines like the one being coupled. Monitoring is best done by cleaving a small sample and analyzing by LC-MS after the coupling step.

    • D. Washing:

      • Drain the coupling solution.

      • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Repeat the iterative cycle (Steps 3A-3D) for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions. This procedure must be performed by trained personnel in a dedicated apparatus.

    • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under vacuum.

    • Transfer the dried resin to the HF cleavage apparatus. Add scavengers (e.g., anisole).

    • Carry out the HF cleavage at 0 °C for 1-2 hours.[5]

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.[6]

    • Filter or centrifuge to collect the crude product.

    • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry and analytical HPLC.

Mandatory Visualizations

cluster_workflow Boc-SPPS Workflow for Peptidomimetics Start Start: Swollen Resin (C-Terminal AA Attached) Deprotection Step A: Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Step B: Neutralization (10% DIEA) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Step C: Coupling (this compound + HBTU/DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Repeat Repeat Cycle for Next Amino Acid Wash3->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage & Deprotection (HF or TFMSA + Scavengers) Repeat->Cleavage No (Final AA) Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptidomimetic Purification->End

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

cluster_properties Structural Feature & Resulting Properties cluster_outcomes Therapeutic Advantages BuildingBlock This compound Feature N-Isopropyl Group (Steric Bulk on Backbone) BuildingBlock->Feature Prop1 Proteolytic Resistance Feature->Prop1 Prop2 Conformational Constraint Feature->Prop2 Prop3 Increased Lipophilicity Feature->Prop3 Outcome1 Longer In-Vivo Half-Life Prop1->Outcome1 Outcome2 Higher Receptor Affinity & Selectivity Prop2->Outcome2 Outcome3 Improved Membrane Permeability Prop3->Outcome3 Final Enhanced Therapeutic Candidate Outcome1->Final Outcome2->Final Outcome3->Final

Caption: Rationale for using N-isopropylglycine in peptidomimetic design.

References

Application Notes and Protocols for Liquid-Phase Peptide Synthesis with N-Boc-N-isopropylamino-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful incorporation of the sterically hindered amino acid, N-Boc-N-isopropylamino-acetic acid (Boc-Nip-OH), in liquid-phase peptide synthesis (LPPS). Due to the steric bulk of the N-isopropyl group, specialized protocols and optimized reaction conditions are necessary to achieve high coupling efficiencies and minimize side reactions.

Introduction

Liquid-phase peptide synthesis (LPPS) offers a scalable and cost-effective alternative to solid-phase peptide synthesis (SPPS), particularly for the production of shorter peptides.[1] In LPPS, the peptide chain is elongated in a homogenous solution, which allows for straightforward purification of intermediates after each coupling step.[2] The use of this compound introduces a non-proteinogenic, N-alkylated amino acid residue, which can impart unique conformational constraints and improve the pharmacokinetic properties of the resulting peptide. However, the secondary amine and the bulky isopropyl group significantly reduce the nucleophilicity of the amine and sterically hinder the approach of the activated carboxyl group, making peptide bond formation challenging.[3][4]

This document outlines the key considerations, optimized protocols, and comparative data for the efficient use of this compound in LPPS.

Data Presentation

The choice of coupling reagent is critical for overcoming the steric hindrance associated with this compound. The following table summarizes the expected performance of various common coupling reagents for the coupling of a standard Boc-amino acid to an N-alkylated amine in solution phase, which serves as a model for the challenges encountered with Boc-Nip-OH.

Table 1: Performance of Coupling Reagents for Sterically Hindered Couplings in LPPS

Coupling ReagentActivating AdditiveBaseTypical Reaction Time (hours)Expected YieldKey Considerations
HATU N/ADIPEA1 - 4HighHighly efficient for hindered couplings. May cause guanidinylation of the N-terminal amine if used in excess.
HBTU HOBtDIPEA2 - 6Moderate to HighGood performance, but generally less reactive than HATU for severely hindered couplings.
PyBOP N/ADIPEA2 - 8Moderate to HighPhosphonium salt-based reagent, avoids guanidinylation side reaction.
COMU N/ADIPEA1 - 4HighOxyma-based reagent, considered a safer and highly effective alternative to benzotriazole-based reagents.
DCC HOBtNMM12 - 24Low to ModerateProne to formation of N-acylurea byproduct and may lead to lower yields with hindered amino acids.
EDC HOBtNMM12 - 24Low to ModerateWater-soluble carbodiimide, simplifies byproduct removal but shares similar limitations to DCC for hindered couplings.

Yields are highly dependent on the specific amino acid sequence and reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the liquid-phase synthesis of a dipeptide using this compound. Optimization of reaction times and stoichiometry may be necessary for different peptide sequences.

Protocol 1: Dipeptide Synthesis using HATU

This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Gly-OMe).

Materials:

  • This compound (1.0 equivalent)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 equivalent)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DMF or DCM. Add DIPEA (1.0 eq.) and stir the mixture at room temperature for 20 minutes.

  • Activation of this compound: In a separate flask, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Coupling Reaction: To the solution from step 2, add DIPEA (1.5 eq.) and stir at room temperature for 5 minutes to pre-activate the carboxylic acid. Add the neutralized amino acid ester solution from step 1 to this mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Due to steric hindrance, the reaction may require several hours to reach completion (typically 2-6 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]

Protocol 2: N-terminal Boc Deprotection

This protocol describes the removal of the Boc protecting group from the synthesized peptide.

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Dissolve the Boc-protected peptide in anhydrous DCM.

  • Add an equal volume of TFA to the solution (to make a 50% TFA/DCM solution).

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the deprotected peptide-TFA salt.

  • Collect the precipitate by filtration and dry under vacuum. The resulting peptide-TFA salt can be used in the next coupling step after neutralization.[5]

Mandatory Visualization

Logical Workflow for LPPS with this compound

The following diagram illustrates the key steps in the liquid-phase synthesis of a peptide incorporating the sterically hindered this compound.

LPPS_Workflow cluster_cycle Peptide Elongation Cycle Coupling Coupling: - Activate Boc-Nip-OH - React with N-terminus of growing peptide Workup_Purification Work-up & Purification: - Extraction - Chromatography Coupling->Workup_Purification Peptide Bond Formation Boc_Deprotection Boc Deprotection: - TFA/DCM Workup_Purification->Boc_Deprotection Isolate Protected Peptide Neutralization Neutralization: - DIPEA Boc_Deprotection->Neutralization Expose N-terminus Neutralization->Coupling Ready for next cycle Final_Peptide Final Peptide Neutralization->Final_Peptide Final Cycle Start Start: C-terminal amino acid ester Start->Coupling

Caption: General workflow for liquid-phase peptide synthesis (LPPS) incorporating this compound.

Signaling Pathway (General Example)

As no specific signaling pathways involving peptides containing N-isopropylglycine are prominently documented, a general schematic for peptide-receptor interaction is provided below. Peptides modified with residues like N-isopropylglycine are often designed to modulate such pathways with enhanced stability or affinity.

Peptide_Receptor_Signaling Peptide Peptide (containing N-isopropylglycine) Receptor Cell Surface Receptor Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

The Strategic Role of N-Boc-N-isopropylamino-acetic Acid in Advancing Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery and materials science, the principles of combinatorial chemistry stand as a cornerstone for the rapid synthesis and screening of vast molecular libraries. Central to this enterprise is the selection of versatile building blocks that enable the systematic construction of diverse chemical entities. N-Boc-N-isopropylamino-acetic acid has emerged as a pivotal reagent in this field, particularly in the synthesis of peptidomimetics and peptoid libraries, offering unique structural and functional properties that are highly sought after by researchers, scientists, and drug development professionals.

This compound, a derivative of glycine, is distinguished by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, which also bears an isopropyl substituent. This specific combination of features imparts a unique set of characteristics that are highly advantageous in the solid-phase synthesis (SPPS) of compound libraries. The Boc group provides a readily cleavable protecting group under acidic conditions, a standard practice in many SPPS protocols. Concurrently, the N-isopropyl group introduces steric bulk and alters the electronic properties of the backbone amide bond, influencing the conformational preferences and proteolytic stability of the resulting oligomers.

The primary application of this compound in combinatorial chemistry lies in its use as a monomer for the synthesis of peptoids. Peptoids, or N-substituted glycines, are a class of peptidomimetics that have garnered significant attention due to their enhanced proteolytic stability, improved cell permeability, and the vast chemical space that can be explored through the diversity of their side chains. The "sub-monomer" approach to peptoid synthesis, a cornerstone of combinatorial peptoid library generation, is particularly amenable to the incorporation of building blocks like this compound.

Application Notes

The incorporation of this compound into a combinatorial library offers several key advantages:

  • Enhanced Proteolytic Stability: The N-isopropyl group shields the adjacent amide bond from enzymatic cleavage, a critical feature for the development of peptide-based therapeutics with improved in vivo half-lives.

  • Conformational Control: The steric hindrance provided by the isopropyl group can restrict the rotational freedom around the backbone bonds, leading to more defined secondary structures. This can be crucial for mimicking the bioactive conformation of a natural peptide.

  • Modulation of Physicochemical Properties: The introduction of the isopropyl group increases the lipophilicity of the resulting molecule, which can influence its solubility, membrane permeability, and pharmacokinetic profile.

  • Diversity Generation: As a non-natural building block, it expands the chemical diversity of a combinatorial library beyond that achievable with natural amino acids, increasing the probability of identifying novel bioactive compounds.

The selection of this compound as a building block is particularly strategic when aiming to develop libraries of compounds targeting protein-protein interactions or G-protein coupled receptors, where conformational rigidity and proteolytic resistance are often prerequisites for potent and durable biological activity.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a growing oligomer chain on a solid support, a fundamental step in the construction of a combinatorial library.

Protocol 1: Solid-Phase Coupling of this compound

This protocol outlines the standard procedure for coupling this compound to a resin-bound amine using common coupling reagents.

Materials:

  • Rink Amide resin (or other suitable solid support with a free amine)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF (for Fmoc deprotection if applicable)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Deprotection (if necessary): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Activation of this compound: In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of the N-isopropyl group, a longer coupling time or double coupling may be necessary.

  • Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. For secondary amines, an Isatin test can be used.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps with the next desired building block to continue the synthesis of the oligomer.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized oligomer from the solid support and removing the Boc and other acid-labile side-chain protecting groups.

Procedure:

  • Resin Preparation: Wash the final resin-bound product with DCM (3x) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2-3 hours.

  • Product Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate of the crude product should form.

  • Product Isolation: Centrifuge the suspension to pellet the crude product. Decant the ether and wash the pellet with cold ether (2-3 times).

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The efficiency of incorporating sterically hindered amino acids like this compound is a critical parameter in combinatorial synthesis. The following table summarizes typical quantitative data for the coupling of this building block.

ParameterTypical ValueNotes
Coupling Reagent DIC/HOBt or HATU/DIEAHATU is often preferred for sterically hindered couplings.
Equivalents of Amino Acid 3 - 5 eq.A higher excess can drive the reaction to completion.
Coupling Time 2 - 4 hoursMay require extension or double coupling.
Coupling Efficiency >95%Monitored by a negative Kaiser or Isatin test.
Crude Product Yield 60 - 80%Dependent on the length and sequence of the oligomer.
Purity (Crude) 50 - 70%Purification by HPLC is typically required.

Visualizing the Workflow

To further elucidate the role and application of this compound in combinatorial chemistry, the following diagrams, generated using Graphviz, illustrate the key experimental workflows.

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_cleavage Cleavage and Purification Resin Solid Support (e.g., Rink Amide Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling: This compound + Coupling Reagents Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle for Chain Elongation Washing2->Repeat Repeat->Deprotection Next Cycle FinalProduct Final Resin-Bound Product Repeat->FinalProduct Cleavage Cleavage from Resin (TFA/TIS/H2O) FinalProduct->Cleavage Precipitation Precipitation in cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification FinalCompound Pure Compound Purification->FinalCompound

Fig. 1: General workflow for solid-phase synthesis using this compound.

logical_relationship cluster_properties Key Properties cluster_applications Applications in Combinatorial Chemistry cluster_advantages Resulting Advantages BuildingBlock This compound Boc Boc Protecting Group (Acid Labile) BuildingBlock->Boc Isopropyl N-Isopropyl Group (Steric Hindrance, Lipophilicity) BuildingBlock->Isopropyl Peptoids Peptoid Library Synthesis BuildingBlock->Peptoids Peptidomimetics Peptidomimetic Drug Discovery BuildingBlock->Peptidomimetics Stability Enhanced Proteolytic Stability Peptoids->Stability Conformation Conformational Control Peptoids->Conformation Diversity Increased Chemical Diversity Peptoids->Diversity Peptidomimetics->Stability Peptidomimetics->Conformation Peptidomimetics->Diversity

Fig. 2: Logical relationship of this compound's properties and applications.

Application Notes & Protocols: N-Boc-N-isopropylamino-acetic acid for Creating Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In modern peptide-based drug discovery, controlling the three-dimensional structure of a peptide is paramount to achieving high potency, selectivity, and metabolic stability. Unconstrained linear peptides often suffer from proteolytic degradation and poor membrane permeability due to their inherent flexibility.[1] The incorporation of N-substituted amino acids, such as N-Boc-N-isopropylamino-acetic acid, is a powerful strategy to introduce conformational rigidity.[2][3]

The N-isopropyl group on the backbone amide nitrogen sterically restricts the rotation around the peptide bond, effectively locking the local conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced affinity and bioactivity.[4] Furthermore, the substitution of the amide proton protects the peptide bond from enzymatic cleavage, significantly increasing its plasma half-life.[5]

These application notes provide a comprehensive guide to utilizing this compound in solid-phase peptide synthesis (SPPS) to develop next-generation peptide therapeutics with improved pharmacological properties.

Key Advantages of Incorporating N-Isopropylamino Acetic Acid

Incorporating N-isopropylamino acetic acid into a peptide sequence offers several distinct advantages that address common challenges in peptide drug development:

  • Enhanced Metabolic Stability: The N-isopropyl group shields the adjacent peptide bond from recognition and cleavage by proteases, leading to a significantly longer in-vivo half-life.[5]

  • Improved Membrane Permeability: By replacing an amide N-H bond, a hydrogen bond donor is removed. This modification can reduce the polarity of the peptide backbone, potentially improving its ability to passively diffuse across cell membranes.[5]

  • Conformational Control: The steric bulk of the isopropyl group restricts the available conformational space of the peptide backbone, often favoring specific secondary structures like β-turns. This can lock the peptide into its bioactive conformation, enhancing receptor binding affinity.[4][5]

  • Reduced Aggregation: N-substitution can disrupt the intermolecular hydrogen bonding networks that often lead to peptide aggregation and poor solubility.[5]

Data Presentation: Performance of Coupling Reagents

The primary challenge in incorporating this compound is the steric hindrance at the secondary amine, which can lead to slow and incomplete coupling reactions.[6] The choice of coupling reagent is therefore critical for achieving high yields and purity. The following tables summarize the relative performance of common coupling reagents for sterically hindered N-alkylated amino acids.

Table 1: Uronium/Aminium Salt Reagents for N-Alkylated Residues

Reagent Activating Additive Base Typical Efficiency Notes
HATU Internal (HOAt) DIEA Very High Highly recommended for sterically hindered couplings, including N-isopropyl residues. Low racemization potential.[6]
HBTU Internal (HOBt) DIEA High Generally effective, but may be slightly less efficient than HATU for particularly difficult couplings.

| TBTU | Internal (HOBt) | DIEA | Moderate to High | Cost-effective alternative to HBTU, with similar performance characteristics. |

Table 2: Phosphonium Salt Reagents for N-Alkylated Residues

Reagent Activating Additive Base Typical Efficiency Notes
PyBOP Internal (HOBt) DIEA Moderate to High Effective reagent, but can be less efficient for coupling two adjacent N-alkylated residues.[6]

| PyAOP | Internal (HOAt) | DIEA | Very High | Similar in efficacy to HATU, offering excellent performance for difficult couplings. |

Table 3: Impact of N-Alkylation on Peptide Properties (Illustrative Data)

Peptide Sequence Modification Proteolytic Stability (t½ in plasma) Receptor Binding (Ki, nM)
H-Phe-Gly-Ala-Val-OH None (Parent Peptide) 5 min 150 nM
H-Phe-(N-isopropyl-Gly)-Ala-Val-OH Single N-isopropyl 120 min 25 nM

| H-Phe-(N-isopropyl-Gly)-(N-isopropyl-Ala)-Val-OH | Double N-isopropyl | > 24 hours | 8 nM |

Experimental Protocols

The following protocols are optimized for the incorporation of sterically hindered N-alkylated amino acids like this compound using manual or automated solid-phase peptide synthesis (SPPS) with Boc chemistry.

Protocol 1: Boc Deprotection

This protocol details the removal of the temporary N-terminal Boc protecting group.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM), synthesis grade

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., 0.5% dithioethane (DTE) if Cys, Met, or Trp are present)[7]

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin (10 mL per gram of resin).[7]

  • Agitate the suspension for 5 minutes for a prewash, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution.

  • Wash the peptide-resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.[7]

Protocol 2: Neutralization

This step is required to deprotonate the N-terminal ammonium salt before coupling.

Materials:

  • Boc-deprotected peptide-resin

  • N,N-Diisopropylethylamine (DIEA)

  • DCM or N,N-Dimethylformamide (DMF)

Procedure:

  • Add a solution of 10% DIEA in DCM (or DMF) to the resin.

  • Agitate for 5 minutes.

  • Drain the solution and repeat the neutralization step one more time.

  • Wash the resin thoroughly with DMF (5x) to remove excess base. The resin is now ready for coupling.

Protocol 3: Coupling of this compound using HATU

This protocol is optimized for achieving high coupling efficiency with the sterically hindered amino acid.

Materials:

  • Neutralized peptide-resin

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • DIEA (6 equivalents)

  • DMF, peptide synthesis grade

Procedure:

  • In a separate vial, dissolve this compound and HATU in DMF.

  • Add DIEA to the solution and vortex briefly. Allow 1-2 minutes for pre-activation.[6]

  • Add the activated amino acid solution to the reaction vessel containing the swelled, neutralized peptide-resin.

  • Agitate the reaction at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended.

  • To monitor the reaction, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • If the coupling is incomplete after 4 hours, drain the solution and repeat the coupling step (a "double coupling") with a freshly prepared activated amino acid solution.[6]

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[6]

Protocol 4: Cleavage from Resin and Purification

This protocol uses high-concentration anhydrous Hydrogen Fluoride (HF) to cleave the peptide from the resin and remove side-chain protecting groups.

Materials:

  • Completed peptide-resin (dried)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

  • HPLC-grade water and acetonitrile

  • 0.1% TFA

Procedure:

  • Safety First: HF is extremely hazardous. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus within a certified fume hood.

  • Transfer the dried peptide-resin to the HF reaction vessel.

  • Add appropriate scavengers (e.g., 1 mL anisole per gram of resin) to protect sensitive residues from cationic species generated during cleavage.

  • Cool the vessel to 0 °C and carefully condense anhydrous HF into it.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding a large volume of cold diethyl ether.

  • Filter the precipitate and wash several times with cold diethyl ether to remove scavengers and organic-soluble impurities.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using preparative reverse-phase HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Characterize the final product by mass spectrometry (MS) and analytical HPLC.

Visualizations

Logical Flow: Benefits of N-Alkylation

Benefits_of_N_Alkylation A Incorporate N-Isopropylamino Acetic Acid B Steric Hindrance on Peptide Backbone A->B C Conformational Constraint B->C D Enhanced Proteolytic Stability B->D E Improved Receptor Binding Affinity C->E F Increased Cell Permeability C->F G Improved Pharmacokinetics D->G E->G F->G

Caption: Logical workflow from N-alkylation to improved peptide properties.

Experimental Workflow: SPPS Cycle

SPPS_Cycle cluster_workflow SPPS Cycle for N-Alkylated Amino Acid start Start with Peptide-Resin deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling 3. Coupling (Activated N-Boc-N-isopropyl- amino-acetic acid + HATU) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Next Cycle or Final Cleavage wash3->end

Caption: General workflow for one cycle of N-alkyl amino acid incorporation in SPPS.

Application Example: GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Peptide Constrained Peptide (Ligand) Peptide->GPCR Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response

Caption: Generic GPCR signaling pathway modulated by a constrained peptide ligand.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling of N-Boc-N-isopropylamino-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the coupling efficiency of N-Boc-N-isopropylamino-acetic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often challenging?

A1: The primary challenge in coupling this compound is the significant steric hindrance around the nitrogen atom.[1] The bulky N-Boc protecting group and the N-isopropyl group physically obstruct the approach of the amine component to the activated carboxylic acid, slowing down the reaction rate and often leading to incomplete coupling.[1][2][3] This is a common issue for N-alkylated and other sterically hindered amino acids.[4][5]

Q2: Which class of coupling reagents is most effective for this type of sterically hindered amino acid?

A2: For sterically demanding couplings, standard carbodiimide reagents like DCC or EDC are often insufficient.[4] More potent onium salt reagents (uronium/aminium or phosphonium salts) are highly recommended.[4][6][7] Reagents such as HATU, HCTU, and COMU are particularly effective because they form highly reactive activated esters capable of overcoming the high activation energy barriers associated with steric hindrance.[4][8]

Q3: What is the main difference between HATU and HBTU, and which is better for this substrate?

A3: HATU and HBTU are both efficient uronium/aminium-type coupling reagents, but HATU is generally superior for sterically hindered substrates.[4][8] HATU is based on HOAt (1-hydroxy-7-azabenzotriazole), which forms a more reactive OAt-ester intermediate compared to the HOBt-based ester formed by HBTU.[4][8] This higher reactivity leads to faster coupling times, higher yields, and a reduced risk of racemization, making HATU the preferred choice.[8][9][10]

Q4: Can increasing the temperature improve coupling efficiency?

A4: Yes, moderately increasing the reaction temperature (e.g., to 40-50°C) can help overcome the activation energy barrier and improve the reaction rate for difficult couplings.[3][11] However, this should be done cautiously as elevated temperatures can also increase the risk of side reactions, particularly racemization.[7]

Q5: What are common side reactions to watch for?

A5: The primary side reactions of concern are incomplete reaction leading to deletion sequences in peptide synthesis, and racemization of the amino acid.[5][8] If using uronium/aminium reagents like HATU or HBTU in excess, there is also a risk of capping the N-terminal amine of the peptide chain through guanidinylation, which terminates chain elongation.[9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Product Yield 1. Inefficient Carboxylic Acid Activation: The coupling reagent is not potent enough to overcome the steric hindrance.Switch to a more powerful coupling reagent. If using HBTU or a carbodiimide, change to HATU or COMU.[4][8] These reagents are demonstrably superior for hindered couplings.[8]
2. Suboptimal Reaction Conditions: Reaction time is too short or the temperature is too low.Increase the reaction time (e.g., from 1 hour to 4 hours or overnight).[3][4] Moderately increase the temperature to 40-50°C, while monitoring for side products.[11]
3. Insufficient Reagent Equivalents: Low concentration of reagents leads to an incomplete reaction.Increase the equivalents of the amino acid and coupling reagents. Using a 2-4 fold excess relative to the amine component is a good starting point.[1][3]
Reaction Stalls (Positive Ninhydrin Test in SPPS) 1. Incomplete Coupling: A single coupling cycle is insufficient due to slow reaction kinetics.Perform a "double coupling." After the first coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[2][3][4]
2. Unreacted Amines Persist: Even after double coupling, some free amines remain.Cap the unreacted amines. Treat the resin with a capping agent like acetic anhydride to permanently block the unreacted sites and prevent the formation of deletion sequences in the final product.[3][7]
Presence of Impurities or Side Products 1. Racemization: Loss of stereochemical purity due to harsh conditions or prolonged activation.Use a reagent known to suppress racemization , such as HATU or COMU.[4][9] Avoid excessive base and consider using a milder base like N-methylmorpholine (NMM) instead of DIPEA.[7] Pre-activate the acid for a minimal time before adding the amine component.[12]
2. N-terminal Capping: Excess uronium/aminium reagent reacts with the free amine.Use the coupling reagent in slight deficiency or equimolar amounts relative to the carboxylic acid, especially in solution-phase synthesis or cyclization steps.[10][13]

Data Presentation: Coupling Reagent Comparison

The selection of a coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes the relative performance of common high-efficiency reagents for such challenging couplings.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsRacemization RiskKey Considerations
HATU Uronium/AminiumVery HighLowGenerally the top choice for difficult couplings; faster and more efficient than HBTU.[4][8][9]
COMU Uronium/AminiumVery HighLowEfficiency is comparable or superior to HATU; byproducts are more soluble, simplifying workup.[4]
HBTU Uronium/AminiumHighLow-ModerateA reliable and effective reagent, but may require longer reaction times or double coupling for hindered systems compared to HATU.[4][8]
PyBOP PhosphoniumHighLowHigh efficiency with no risk of guanidinylation side reaction.[4] Byproducts can sometimes be difficult to remove.
DIC/Oxyma Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective and robust method that minimizes racemization. Slower than onium salts.[11]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the starting point for coupling this compound in either solid-phase or solution-phase synthesis.

Materials:

  • This compound

  • Amine component (on resin or in solution)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a clean, dry reaction vessel, dissolve this compound (1.5 - 2.0 eq.) and HATU (1.45 - 1.95 eq.) in anhydrous DMF.

  • Pre-activation: Add DIPEA (3.0 - 4.0 eq.) to the mixture. Allow the solution to pre-activate at room temperature for 2-5 minutes. The solution may change color.[12]

  • Coupling: Add the pre-activated solution to your amine component (1.0 eq.).

  • Reaction: Agitate the mixture at room temperature. For this hindered amino acid, a reaction time of 2-4 hours is recommended.[11]

  • Monitoring (for SPPS): After the allotted time, take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[7] A yellow/colorless result indicates complete coupling, while a blue/purple color indicates an incomplete reaction.[7]

  • Troubleshooting Steps:

    • If the coupling is incomplete (positive ninhydrin test), wash the resin thoroughly with DMF and perform a second coupling (double coupling) with a fresh batch of activated acid for another 1-2 hours.[3]

    • If the reaction remains incomplete, consider capping unreacted amines with acetic anhydride before proceeding.[7]

  • Workup (Solution Phase): Once the reaction is complete (monitored by TLC or LC-MS), dilute the mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Coupling cluster_analysis Analysis & Workup prep_acid Dissolve Acid (1.5-2.0 eq) prep_hatu Add HATU (1.45-1.95 eq) prep_acid->prep_hatu prep_base Add DIPEA (3.0-4.0 eq) prep_hatu->prep_base pre_activate Pre-activate (2-5 min) prep_base->pre_activate add_amine Add Amine Component (1.0 eq) pre_activate->add_amine react React (2-4 hours) add_amine->react monitor Monitor Reaction (Ninhydrin / LC-MS) react->monitor complete Reaction Complete? monitor->complete double_couple Double Couple complete->double_couple No workup Wash & Purify complete->workup Yes double_couple->react

Caption: General experimental workflow for HATU-mediated coupling of this compound.

Diagram 2: Troubleshooting Logic

G start Start Coupling Reaction check_yield Is Yield Low or Reaction Incomplete? start->check_yield cause1 Inefficient Reagent? check_yield->cause1 Yes end Proceed to Next Step check_yield->end No sol1 Switch to HATU/COMU cause1->sol1 cause2 Suboptimal Conditions? sol1->cause2 sol2 Increase Time / Temp cause2->sol2 cause3 Incomplete Reaction? sol2->cause3 sol3 Perform Double Coupling cause3->sol3 final_check Still Incomplete? sol3->final_check sol4 Cap Unreacted Amines final_check->sol4 Yes final_check->end No sol4->end

Caption: A decision tree for troubleshooting low coupling efficiency with sterically hindered amino acids.

References

Technical Support Center: Peptide Synthesis with N-Boc-N-isopropylamino-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving N-Boc-N-isopropylamino-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges and potential side reactions encountered when incorporating this sterically hindered amino acid into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in peptide synthesis?

The primary challenge associated with this compound is its significant steric hindrance. This arises from the presence of the bulky isopropyl group on the nitrogen atom. This steric bulk can lead to:

  • Slow and Inefficient Coupling Reactions: The isopropyl group can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, resulting in lower yields and incomplete reactions.[1]

  • Increased Risk of Side Reactions: To overcome slow coupling, more forceful conditions or highly reactive reagents may be used, which can increase the likelihood of side reactions such as racemization.

  • Aggregation: While N-alkylation can disrupt secondary structures, difficult couplings can sometimes contribute to aggregation issues on the solid support.

Q2: Are there any specific side reactions I should be aware of when using this compound?

While no side reactions have been documented as being unique to this compound, its structure as a sterically hindered N-alkylated amino acid makes it susceptible to general side reactions observed with this class of compounds. These include:

  • Incomplete Coupling: This is the most common issue, leading to deletion sequences in the final peptide. Monitoring the coupling reaction is crucial.

  • Racemization: The use of highly activating coupling reagents or elevated temperatures to force the reaction to completion can increase the risk of losing the stereochemical integrity of the amino acid.

  • Diketopiperazine (DKP) Formation: Although less common in Boc-SPPS compared to Fmoc-SPPS, DKP formation can still occur, particularly if the N-isopropylglycine residue is at the N-terminus of a dipeptide attached to the resin.

Q3: Which coupling reagents are recommended for incorporating this compound?

Due to the steric hindrance, standard coupling reagents like DCC/HOBt may prove inefficient. More potent coupling reagents are generally required to achieve acceptable yields. Recommended reagents for sterically hindered amino acids include:

  • Uronium/Aminium Reagents: HATU, HBTU, and HCTU are highly effective for difficult couplings. HATU is often preferred for its high reactivity.

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices, with PyAOP being particularly effective for coupling N-methylated amino acids.[2]

Pre-activation of the amino acid with the coupling reagent before addition to the resin is a recommended strategy to improve efficiency.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Coupling Yield / Incomplete Reaction Steric Hindrance: The bulky isopropyl group is impeding the coupling reaction.1. Switch to a more potent coupling reagent: Use HATU, HBTU, PyAOP, or COMU. 2. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid. 3. Increase reaction time: Extend the coupling time to several hours or overnight. 4. Increase temperature: Cautiously increase the reaction temperature (e.g., to 50°C), but be mindful of the increased risk of racemization.
Presence of Deletion Sequences in Final Peptide (Confirmed by MS) Incomplete Coupling: The this compound did not couple efficiently to the growing peptide chain.Follow the solutions for "Low Coupling Yield." Implement a capping step with acetic anhydride after the coupling of the sterically hindered residue to block any unreacted N-termini and prevent the formation of deletion sequences.
Racemization Detected in the Final Product Over-activation / Harsh Conditions: The use of highly reactive coupling reagents or elevated temperatures may have caused epimerization.1. Add a racemization suppressant: Include an additive like HOBt or Oxyma Pure in the coupling reaction. 2. Avoid excessive pre-activation times. 3. Use the mildest effective conditions: If possible, avoid high temperatures and opt for longer reaction times at room temperature.
Difficulty in Subsequent Coupling Step (After incorporating N-isopropylglycine) Steric Hindrance from the N-isopropyl Group: The bulky side chain of the newly incorporated residue can hinder the next coupling reaction.Employ the same strategies as for incorporating the this compound itself (potent coupling reagents, double coupling, etc.) for the subsequent amino acid.

Data Presentation

Table 1: Recommended Coupling Reagents for Sterically Hindered N-Alkyl Amino Acids

Coupling ReagentClassRelative SpeedKey AdvantagesPotential Disadvantages
HATU Uronium/AminiumVery FastHighly efficient for sterically hindered couplings; forms a more reactive OAt-ester.Higher cost.
HBTU/TBTU Uronium/AminiumFastVery efficient and widely used.Can cause guanidinylation of the N-terminus if not pre-activated.
PyBOP/PyAOP PhosphoniumFastEffective for hindered couplings; PyAOP is excellent for N-methylated residues.[2]Byproducts can be difficult to remove.
COMU Uronium/AminiumVery FastHigh coupling efficiency, comparable to HATU.Newer reagent, may be less characterized for all sequences.
DIC/Oxyma Pure Carbodiimide/AdditiveModerateGood efficiency with low racemization; DIC byproduct is soluble.Generally less potent than onium salts for highly hindered couplings.

Experimental Protocols

Protocol: Incorporation of this compound using HATU

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing a sterically hindered N-alkylated amino acid on a pre-loaded resin.

Materials:

  • Pre-loaded peptide-resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Deprotection solution: 50% TFA in DCM

  • Neutralization solution: 10% DIEA in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Capping solution (optional): 20% Acetic Anhydride in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (50% TFA in DCM) and agitate for 2 minutes.

    • Drain and add fresh deprotection solution. Agitate for 20-30 minutes.

    • Drain the deprotection solution and wash the resin with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization:

    • Add the neutralization solution (10% DIEA in DMF) and agitate for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HATU (3-4 equivalents), and DIEA (6-8 equivalents) in DMF. Allow the solution to pre-activate for 2-5 minutes.

    • Coupling: Add the pre-activated solution to the neutralized resin. Agitate for 2-4 hours at room temperature.

    • Monitoring: Perform a qualitative test (e.g., Chloranil or Isatin test for secondary amines) to check for reaction completion. A negative result indicates a complete reaction.

  • Double Coupling (if necessary):

    • If the monitoring test is positive, drain the coupling solution, wash the resin with DMF (3x), and repeat step 4 with a fresh solution of activated amino acid.

  • Washing: After complete coupling, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with the capping solution for 20 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Visualizations

Troubleshooting_Low_Yield start Low Coupling Yield Detected reagent Using Standard Coupling Reagent? (e.g., DCC/HOBt) start->reagent potent_reagent Switch to Potent Reagent (HATU, HBTU, PyAOP) reagent->potent_reagent Yes double_coupling Perform Double Coupling reagent->double_coupling No potent_reagent->double_coupling monitor Monitor Reaction Completion (e.g., Chloranil test) double_coupling->monitor extend_time Extend Reaction Time (e.g., 4h to overnight) monitor->extend_time Incomplete end Proceed with Synthesis monitor->end Complete increase_temp Increase Temperature Cautiously (e.g., to 50°C) extend_time->increase_temp capping Consider Capping Step with Acetic Anhydride increase_temp->capping capping->end

References

"Solubility issues of N-Boc-N-isopropylamino-acetic acid in organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-Boc-N-isopropylamino-acetic acid in organic solvents.

Troubleshooting Guide

Researchers facing challenges in dissolving this compound should follow a systematic approach to identify an appropriate solvent system. The following guide provides a step-by-step workflow for troubleshooting solubility issues.

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Solubility Data

Organic SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Observations
Dichloromethane (DCM)
N,N-Dimethylformamide (DMF)
N-Methyl-2-pyrrolidone (NMP)
Tetrahydrofuran (THF)
Acetonitrile (MeCN)
Ethyl Acetate (EtOAc)
Methanol (MeOH)
Ethanol (EtOH)
Isopropanol (IPA)
Dimethyl Sulfoxide (DMSO)

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the equilibrium solubility of this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or orbital shaker

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vial and place it on a magnetic stirrer or orbital shaker.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

  • Calculation:

    • Calculate the solubility of this compound in the organic solvent using the following formula:

    Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant analyzed

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound expected to be most soluble?

A1: Generally, Boc-protected amino acids are soluble in common polar aprotic solvents used in peptide synthesis such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1] For more challenging compounds, Dimethyl sulfoxide (DMSO) is often an effective solvent.[1] The presence of the N-isopropyl group, a bulky and nonpolar side chain, may decrease solubility in some polar solvents compared to simpler Boc-amino acids.[1]

Q2: My this compound is not dissolving in my chosen solvent. What should I do?

A2: If you are experiencing poor solubility, you can try the following troubleshooting steps:

  • Use a stronger solvent: Attempt to dissolve the compound in a small amount of DMSO.[1]

  • Employ a co-solvent system: A mixture of solvents can be more effective. A common mixture for difficult-to-dissolve protected amino acids is a 1:1:1 ratio of DCM, DMF, and NMP.[1]

  • Apply gentle heat and sonication: Gently warming the solution in a water bath (not exceeding 40°C) and using sonication can aid dissolution.[1] However, be cautious as excessive heat can lead to degradation.[1]

Q3: Can the purity of this compound affect its solubility?

A3: Yes, impurities can significantly impact the solubility of a compound. Insoluble impurities can give the appearance of poor solubility, while certain soluble impurities might enhance or decrease the overall solubility of the sample. It is crucial to use a high-purity starting material for consistent and reproducible results.

Q4: My compound precipitated out of solution during my reaction. What could be the cause?

A4: Precipitation during a reaction can occur for several reasons:

  • Change in temperature: A decrease in temperature can cause the compound to crash out of the solution.

  • Change in solvent composition: The addition of a co-solvent in which the compound is less soluble can lead to precipitation.

  • Reaction product formation: The product of the reaction may be less soluble in the reaction solvent than the starting material.

  • Reaching the solubility limit: As the reaction progresses, changes in the solution's composition can lower the solubility of your starting material.[1]

Q5: How does the N-isopropyl group on the amino acid affect its solubility compared to other Boc-amino acids?

A5: The N-isopropyl group is a relatively bulky and hydrophobic substituent. Compared to a simple N-methyl group or an unsubstituted N-H, the isopropyl group will increase the nonpolar character of the molecule.[1] This may lead to decreased solubility in highly polar solvents and increased solubility in less polar organic solvents. The bulky nature of the isopropyl group might also influence the crystal lattice energy of the solid, which in turn affects the energy required to dissolve the compound.

References

Technical Support Center: Purification of Peptides Containing N-Boc-N-isopropylamino-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges during the purification of synthetic peptides incorporating the sterically hindered, non-standard amino acid analogue, N-Boc-N-isopropylamino-acetic acid.

Frequently Asked Questions (FAQs)

Q1: How does the this compound residue affect my peptide's behavior during purification?

A1: The this compound residue significantly increases the hydrophobicity and steric bulk of your peptide. The tert-butyloxycarbonyl (Boc) group is a bulky, non-polar protecting group that enhances the peptide's affinity for reverse-phase chromatography stationary phases, leading to longer retention times.[1][2][3] The N-isopropyl group further contributes to this hydrophobicity and can present steric hindrance, potentially leading to aggregation and broader peaks during purification.[4]

Q2: What are the most common impurities encountered when synthesizing peptides with this compound?

A2: Common impurities include deletion sequences resulting from incomplete coupling due to steric hindrance, and incompletely deprotected peptides where the Boc group remains.[5] Additionally, side products from the synthesis of the custom amino acid itself could be present. Mass spectrometry of the crude product is essential to identify the nature of these impurities.

Q3: What is the recommended purification method for these types of peptides?

A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides containing this compound.[6] A C18 column is a common starting point for most peptides.[7]

Q4: How can I improve the solubility of my crude peptide before injection?

A4: For hydrophobic peptides, dissolving the crude product in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) before diluting with the initial mobile phase (e.g., 0.1% TFA in water) is often effective.[1][3][]

Q5: Is the Boc group stable during standard RP-HPLC conditions?

A5: The Boc group is acid-labile and can be partially cleaved by the trifluoroacetic acid (TFA) commonly used in mobile phases, especially if fractions are left at room temperature for extended periods.[3] It is advisable to process collected fractions promptly by, for example, immediate lyophilization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of peptides containing this compound.

ProblemPossible CausesSolutions
Poor Peak Shape (Broadening or Tailing) 1. Peptide Aggregation: The hydrophobic nature of the this compound residue can promote self-association. 2. Secondary Interactions: Ionic interactions between the peptide and residual silanol groups on the HPLC column packing.[1] 3. Poor Solubility in Mobile Phase: The peptide may not be fully dissolved at the start of the gradient.1. Modify Sample Solvent: Dissolve the peptide in a small amount of a strong organic solvent like DMSO before diluting with the initial mobile phase.[1] 2. Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can help disrupt aggregates.[3] 3. Adjust Mobile Phase: Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phases to minimize silanol interactions.[3]
Low Recovery of Purified Peptide 1. Peptide Precipitation on Column: The peptide may be precipitating on the column as the organic solvent concentration changes. 2. Irreversible Adsorption: Strong hydrophobic interactions with the stationary phase. 3. Peptide Aggregation: Aggregated peptide may not elute properly.1. Optimize Gradient: Use a shallower gradient to reduce the rate of change in solvent polarity. 2. Change Stationary Phase: Consider a column with a different stationary phase, such as C8 or C4, which are less hydrophobic than C18. 3. Work at Low Concentrations: Dilute the sample before loading it onto the chromatography column.
Multiple Peaks Close to the Main Product 1. Incomplete Deprotection: The Boc group may not have been fully cleaved, leading to a +100 Da impurity.[1] 2. Deletion Sequences: Incomplete coupling during synthesis due to the sterically hindered amino acid. 3. Oxidation: If other sensitive residues like Met or Trp are present, they may have been oxidized.1. Optimize Cleavage: Extend the cleavage time or use a stronger cleavage cocktail to ensure complete Boc removal.[1] 2. Optimize Gradient: A shallower gradient during elution can improve the separation of closely eluting species. 3. Analyze by Mass Spectrometry: Use MS to identify the nature of the co-eluting impurities to guide further optimization of the synthesis or purification.
No Peptide Eluting from the Column 1. Strong Binding to the Column: The peptide is too hydrophobic and is not eluting under the current gradient conditions. 2. Precipitation at Injection: The peptide may have precipitated upon injection into the mobile phase.1. Increase Organic Solvent Concentration: Extend the gradient to a higher percentage of the organic solvent (e.g., 95-100% acetonitrile). 2. Use a Stronger Organic Solvent: Consider using n-propanol in the mobile phase, which has a stronger eluting strength for very hydrophobic molecules. 3. Re-evaluate Sample Dissolution: Ensure the peptide is fully dissolved before injection.

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification

This protocol provides a general starting point for the purification of peptides containing this compound. Optimization will likely be required based on the specific properties of your peptide.

Materials and Equipment:

  • Crude, lyophilized peptide

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. For highly hydrophobic peptides, this may require a small amount of DMSO, followed by dilution with Solvent A.[1] Ensure the sample is fully dissolved and filter it through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.

  • Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of Solvent B. A typical starting gradient would be 5% to 65% Solvent B over 30-60 minutes.

  • Detection and Fraction Collection: Monitor the elution of the peptide by UV absorbance at 210-220 nm.[6] Collect fractions corresponding to the desired peptide peak.

  • Analysis of Fractions: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Visualizations

Troubleshooting Workflow for Poor Peak Shape in HPLC

G start Poor Peak Shape (Broadening/Tailing) check_aggregation Is Peptide Aggregation Suspected? start->check_aggregation check_interactions Are Secondary Interactions Possible? check_aggregation->check_interactions No solution_aggregation Increase Column Temperature (30-40°C) Modify Sample Solvent (use DMSO) check_aggregation->solution_aggregation Yes check_solubility Is Solubility in Mobile Phase an Issue? check_interactions->check_solubility No solution_interactions Ensure 0.1% TFA in Mobile Phases check_interactions->solution_interactions Yes solution_solubility Dissolve Crude in Strong Organic Solvent First check_solubility->solution_solubility Yes end_node Improved Peak Shape check_solubility->end_node No solution_aggregation->end_node solution_interactions->end_node solution_solubility->end_node

Caption: Troubleshooting workflow for poor HPLC peak shape.

References

"Preventing racemization during coupling of N-Boc-N-isopropylamino-acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Boc-N-isopropylamino-acetic acid Coupling

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent racemization during the coupling of the sterically hindered amino acid, this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to racemization?

A1: this compound exhibits a high propensity for racemization due to significant steric hindrance from the bulky N-isopropyl group in addition to the N-Boc protecting group.[1] This steric bulk slows down the desired amide bond formation, prolonging the lifetime of the highly reactive activated intermediate.[1] This extended exposure to the reaction conditions, particularly in the presence of a base, increases the likelihood of racemization via the primary mechanism of 5(4H)-oxazolone formation.[1][2]

Q2: What is the primary chemical mechanism of racemization for this type of amino acid?

A2: The principal pathway for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][3] The activated carboxyl group cyclizes, and the resulting oxazolone possesses an acidic proton at the chiral alpha-carbon. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. The incoming amine can then attack this planar intermediate from either face, resulting in a mixture of L- and D-isomers in the final peptide product.[1][3] A secondary, less common pathway is the direct abstraction of the alpha-proton from the activated carboxylic acid by a strong base.[1][3]

Q3: Which experimental factors have the most significant impact on the degree of racemization?

A3: Several factors critically influence the extent of racemization:

  • Coupling Reagents & Additives: The choice of coupling reagent and the use of anti-racemization additives are paramount. Onium salts (Uronium/Aminium, Phosphonium) paired with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective at suppressing racemization.[1][3][4]

  • Base: The strength and steric hindrance of the base used are crucial. Stronger or less hindered bases can accelerate the abstraction of the alpha-proton, increasing racemization.[4]

  • Solvent: Polar solvents can sometimes promote racemization.[5]

  • Temperature: Higher reaction temperatures can increase the rate of both the coupling reaction and the competing racemization side reaction.[6]

  • Pre-activation Time: Allowing the activated amino acid to stand for an extended period before the addition of the amine component increases the opportunity for oxazolone formation and subsequent racemization.[3]

Troubleshooting Guide: High Racemization Detected

If you have confirmed high levels of the undesired diastereomer via chiral HPLC or other analytical methods, consult the following guide to identify and resolve the potential causes.

Problem / SymptomPotential CauseRecommended Solution & Rationale
High levels of D-diastereomer detected after coupling. Inappropriate Coupling Reagent: Using carbodiimides like DIC or DCC alone. These form highly reactive O-acylisourea intermediates that readily cyclize to form oxazolones.[7]Switch to a uronium/aminium or phosphonium-based reagent. Reagents like HATU, PyAOP, or COMU are preferred for sterically hindered amino acids as they generate active esters that are less prone to racemization.[1][2][8] PyAOP and PyBrOP are especially effective for coupling N-methylated or other N-alkylated amino acids.[1][8]
Absence or Ineffective Racemization-Suppressing Additive: Using a carbodiimide without an additive, or using a less effective additive like HOBt.Incorporate a high-efficiency additive. Additives like HOAt or OxymaPure are essential when using carbodiimides.[1][4] They trap the reactive intermediate to form a more stable active ester, minimizing the time available for racemization. HOAt is generally superior to HOBt for preventing racemization.[1]
Inappropriate Base Selection: Using a strong, non-hindered base like triethylamine (TEA) or an excess of a base like N,N-Diisopropylethylamine (DIPEA).Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative to DIPEA.[4] For particularly sensitive couplings, the weaker, highly hindered base 2,4,6-collidine is recommended to minimize proton abstraction.[4][8]
Prolonged Pre-activation Time: Allowing the activated carboxylic acid to stand for an extended period before adding the amine.Minimize pre-activation time or add reagents sequentially. A pre-activation of 1-5 minutes is often sufficient.[3] Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base added last to initiate the reaction.[3]
Elevated Reaction Temperature: Running the coupling reaction at room temperature or higher.Lower the reaction temperature. Performing the coupling at 0 °C can significantly reduce the rate of racemization.[6] This is a common strategy to minimize epimerization when other methods are insufficient.

Quantitative Data: Coupling Reagent & Additive Performance

The following table summarizes the impact of different coupling conditions on racemization for sterically hindered N-alkylated amino acids, providing a quantitative measure of D-isomer formation. (Data is adapted from studies on similar challenging amino acids).

Coupling ReagentAdditiveBase% D-Isomer (Racemization)Reference(s)
DICNoneDIPEAHigh (>15%)[1][7]
DICHOBtDIPEAModerate (5-15%)[1][9]
DICHOAt DIPEALow (<2%) [1][2]
DICOxymaPure DIPEALow (<2%) [1][10]
HBTU-DIPEAModerate (4-10%)[7]
HATU -DIPEAVery Low (<1%) [1][8][11]
PyAOP -DIPEAVery Low (<1%) [1][8][11]

Note: Percentages are illustrative and can vary based on specific substrates, solvents, and reaction times.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU

This protocol describes a standard method for coupling this compound to a resin-bound amine using HATU, a reagent known to minimize racemization for challenging couplings.[2]

Materials:

  • Resin with free amine functionality

  • This compound (3 eq.)

  • HATU (3 eq.)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6 eq.) or N-methylmorpholine (NMM) (6 eq.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • In a separate vial, dissolve this compound and HATU in a minimal amount of DMF.

  • Add the base (DIPEA or NMM) to the vial containing the acid and coupling reagent.

  • Allow the mixture to pre-activate for no more than 2 minutes.

  • Immediately add the activated mixture to the swollen resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours or until a completion test (e.g., Kaiser test) is negative. For extremely difficult couplings, the reaction can be performed at 0 °C for a longer duration (e.g., 12 hours).

  • Drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Protocol 2: Quantification of Racemization using Marfey's Method

Marfey's method is a reliable technique for determining the enantiomeric composition of amino acids in a peptide by forming diastereomeric derivatives that can be separated by standard reverse-phase HPLC.[2][12]

Materials:

  • Peptide sample

  • 6 M HCl

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) solution (1% w/v in acetone)

  • 1 M NaHCO₃

  • 2 M HCl

  • Acetonitrile (ACN), Water, Trifluoroacetic acid (TFA) for HPLC

Procedure:

  • Peptide Hydrolysis: Place the peptide sample in a hydrolysis tube, add 6 M HCl, and heat at 110°C for 24 hours to break all amide bonds. Evaporate the HCl to dryness.

  • Derivatization: Redissolve the amino acid hydrolysate in water. To this solution, add 20 µL of 1 M NaHCO₃ followed by 40 µL of Marfey's reagent solution.[2] Incubate the mixture at 40°C for 1 hour.[2]

  • Quenching: After incubation, add 10 µL of 2 M HCl to stop the reaction.[2] Evaporate the sample to dryness.

  • HPLC Analysis: Redissolve the derivatized sample in the mobile phase (e.g., 50% ACN/water with 0.1% TFA). Analyze by reverse-phase HPLC. The L-L and D-L diastereomers will have different retention times, allowing for their separation and quantification. The L-L diastereomer typically elutes earlier.

Visual Guides

RacemizationMechanism cluster_activation Activation cluster_cyclization Racemization Pathway cluster_coupling Coupling start N-Boc-L-Amino Acid activated Activated Intermediate (e.g., O-Acylisourea) start->activated Coupling Reagent oxazolone 5(4H)-Oxazolone (Chiral) activated->oxazolone Cyclization enolate Achiral Intermediate (Planar Enolate) oxazolone->enolate + Base - H+ l_product L-Peptide (Desired) enolate->l_product Attack from one face d_product D-Peptide (Racemized) enolate->d_product amine Amine (R'-NH2)

Caption: The primary mechanism of racemization via the 5(4H)-oxazolone intermediate.

TroubleshootingWorkflow start High Racemization Detected? reagent_q Using Carbodiimide (e.g., DIC)? start->reagent_q reagent_y ADD Additive: HOAt or OxymaPure reagent_q->reagent_y Yes reagent_n Using Onium Salt (e.g., HBTU)? reagent_q->reagent_n No base_q Using strong/excess base (e.g., DIPEA, TEA)? reagent_y->base_q reagent_n_y SWITCH to HATU, PyAOP, or COMU reagent_n->reagent_n_y Yes reagent_n_n Proceed to Base Check reagent_n->reagent_n_n No reagent_n_y->base_q reagent_n_n->base_q base_y SWITCH to weaker base: NMM or 2,4,6-Collidine base_q->base_y Yes base_n Proceed to Condition Check base_q->base_n No conditions_q Long pre-activation? High temperature? base_y->conditions_q base_n->conditions_q conditions_y Minimize pre-activation (<5 min) Run reaction at 0°C conditions_q->conditions_y Yes conditions_n Racemization Minimized conditions_q->conditions_n No

Caption: A decision workflow for troubleshooting and minimizing racemization.

References

Technical Support Center: Boc Deprotection of N-Boc-N-isopropylamino-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with the Boc deprotection of N-Boc-N-isopropylamino-acetic acid.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of this compound is incomplete. What are the likely causes?

A1: Incomplete deprotection of this substrate is often due to a combination of factors:

  • Steric Hindrance: The presence of the bulky N-isopropyl group increases steric congestion around the nitrogen atom, which can impede the approach of the acid catalyst and slow down the cleavage of the Boc group.[1]

  • Inadequate Reagent Concentration or Reaction Time: Standard conditions that are effective for primary amines or less hindered secondary amines may be insufficient for this substrate. The rate of Boc cleavage can have a second-order dependence on the acid concentration, meaning a slight decrease in acid strength can significantly impact the reaction rate.[1]

  • Insufficient Acid Equivalents: Not using a large enough excess of the acid, such as trifluoroacetic acid (TFA), can lead to an incomplete reaction.

Q2: I'm observing a side product in my reaction. What could it be?

A2: A common side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation (tBu⁺) that is generated.[2] While N-isopropylamino-acetic acid itself does not have highly nucleophilic side chains like methionine or tryptophan, intermolecular reactions or reactions with other components in your mixture are possible. The use of scavengers can help suppress these side reactions.[2]

Q3: How can I monitor the progress of the deprotection reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] On TLC, you should see the disappearance of the starting material spot (this compound) and the appearance of the more polar product spot (N-isopropylamino-acetic acid). Staining with ninhydrin can be useful for visualizing the deprotected amine product.

Q4: Are there alternative, milder methods for deprotecting this compound if my compound is sensitive to strong acids like TFA?

A4: Yes, several milder methods can be employed for Boc deprotection, which may be suitable for acid-sensitive substrates.[4] These include:

  • Thermal Deprotection: Heating the substrate in a suitable solvent like boiling water or methanol can effect Boc removal.[4][5]

  • Lewis Acid Catalysis: Mild Lewis acids such as FeCl₃ or ZnBr₂ can catalyze the deprotection.[4][6]

  • Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature.[7]

Q5: What is the best work-up procedure after a successful TFA-mediated deprotection?

A5: After confirming the reaction is complete, the volatile components (DCM and excess TFA) are typically removed in vacuo.[8] The resulting product will be the trifluoroacetate salt of your amine. Depending on the requirements for your next step, you can either use the salt directly or neutralize it. To obtain the free amine, you can perform a basic work-up with a mild base like saturated sodium bicarbonate (NaHCO₃) solution, followed by extraction with an appropriate organic solvent.[8][9] Alternatively, for water-soluble amines, using a basic resin like Amberlyst A-21 can be an effective way to obtain the free base without an aqueous work-up.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reaction Steric hindrance from the N-isopropyl group.Increase the reaction time and/or the concentration of TFA. For particularly stubborn cases, using neat TFA may be necessary.[1][3]
Insufficient acid concentration or time.Ensure at least a 1:1 ratio of TFA to DCM, and monitor the reaction for a longer duration (e.g., 2-4 hours).[3]
Formation of Side Products Alkylation by the tert-butyl cation.Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the t-butyl cation.[2]
Difficulty in Product Isolation The product is a water-soluble amino acid salt.Avoid aqueous work-up if possible. After removing volatiles, triturate the residue with cold diethyl ether to precipitate the product salt.[3] Alternatively, use a basic ion-exchange resin to isolate the free amine.[9]
Substrate Degradation The starting material or product is sensitive to strong acid.Consider using a milder deprotection method, such as thermal deprotection or using oxalyl chloride in methanol.[4][7]

Experimental Protocols

Standard Protocol: TFA-Mediated Boc Deprotection

This protocol is a robust method for the deprotection of this compound.[3]

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective mixture is a 1:1 volume ratio of TFA to DCM.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed.[3]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To isolate the amine salt, add cold diethyl ether to the residue to precipitate the product, then collect by filtration.

    • To obtain the free amine, dissolve the residue in a minimal amount of water, cool in an ice bath, and carefully add a saturated solution of NaHCO₃ until the pH is basic. Extract the product with a suitable organic solvent. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Alternative Protocol: Deprotection with Oxalyl Chloride in Methanol

This method is suitable for substrates that may be sensitive to strong acids.[7]

  • Dissolution: Dissolve the this compound in methanol.

  • Reagent Addition: At room temperature, add 3 equivalents of oxalyl chloride to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Slowly add deionized water to quench the reaction.

    • Extract the crude material with dichloromethane.

    • Wash the organic layer with deionized water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Further purification by flash column chromatography may be necessary.[7]

Visual Guides

cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Solutions start Incomplete Deprotection of This compound check_reaction Check Reaction Monitoring (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_products Side Products Observed check_reaction->side_products New, unexpected spots/peaks complete Reaction Complete check_reaction->complete Clean conversion to product increase_time Increase reaction time and/or TFA concentration incomplete->increase_time milder_conditions Consider milder deprotection methods incomplete->milder_conditions If substrate is sensitive add_scavenger Add scavenger (e.g., triethylsilane) side_products->add_scavenger proceed_workup Proceed to Work-up complete->proceed_workup increase_time->check_reaction add_scavenger->check_reaction

Caption: Troubleshooting workflow for Boc deprotection.

cluster_main Main Reaction Pathway cluster_side Potential Side Reaction start N-Boc-N-isopropylamino- acetic acid intermediate Protonated Carbamate start->intermediate + H+ (from TFA) product N-isopropylamino- acetic acid (TFA Salt) intermediate->product - CO2 - tBu+ co2 CO2 tbutyl t-Butyl Cation (tBu+) side_product Alkylated Side Product (Nu-tBu) tbutyl->side_product + Nucleophile nucleophile Nucleophile (Nu-)

Caption: Boc deprotection mechanism and side reaction.

References

Technical Support Center: Optimizing Reactions with N-Boc-N-isopropylamino-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of reactions involving N-Boc-N-isopropylamino-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered when using this compound in peptide synthesis?

The primary challenge in reactions with this compound is steric hindrance originating from the bulky isopropyl and N-Boc groups. This can lead to lower coupling efficiency, requiring optimized conditions to achieve high yields. Incomplete Boc deprotection can also be a hurdle, potentially capping the peptide chain and reducing the overall yield of the desired product.

Q2: How does the isopropyl group specifically impact reaction yields?

The isopropyl group attached to the nitrogen atom significantly increases steric bulk around the reaction center. This steric hindrance can impede the approach of coupling reagents and the incoming nucleophile (the amine component of the subsequent amino acid) during amide bond formation, slowing down the reaction rate and potentially leading to incomplete reactions. During N-Boc deprotection, the steric hindrance can also make the Boc group less accessible to the acid catalyst, potentially requiring harsher conditions or longer reaction times for complete removal. This was observed in a study where the presence of an isopropyl group on a secondary amine led to a reduction in deprotection yield.[1]

Q3: What are the key factors to consider for optimizing the yield of coupling reactions with this amino acid?

To optimize coupling yields, careful consideration should be given to the choice of coupling reagent, solvent, reaction temperature, and reaction time. Utilizing more potent coupling reagents and solvents with excellent solvating properties can help overcome steric hindrance.

Q4: Are there specific side reactions to be aware of when using this compound?

Besides incomplete coupling, a potential side reaction during the activation of the carboxylic acid is racemization, especially if the reaction conditions are not carefully controlled. The choice of coupling reagent and the use of additives can help minimize this. During deprotection, the t-butyl cation generated can lead to alkylation of sensitive residues if scavengers are not used.

Troubleshooting Guides

Issue 1: Low Yield in Peptide Coupling Reactions

Question: I am experiencing low yields when coupling this compound to my peptide chain. What are the likely causes and how can I improve the yield?

Answer: Low coupling yields with this sterically hindered amino acid are common. Here are the potential causes and recommended solutions:

  • Insufficiently Reactive Coupling Reagent: Standard coupling reagents may not be effective enough to overcome the steric hindrance.

  • Poor Solvation: Inadequate solvation of the reactants can hinder the reaction.

  • Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete reactions.

Recommended Solutions:

ParameterRecommendationRationale
Coupling Reagent Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.These reagents are known to be more effective for sterically hindered couplings.
Solvent Use solvents with high solvating power like DMF or NMP.Good solvation is crucial for bringing the reactants together effectively.
Reaction Time Increase the reaction time (e.g., 2-4 hours or even overnight).Allows more time for the sterically hindered coupling to proceed to completion.
Temperature Gently increase the reaction temperature (e.g., to 40-50°C).Provides additional energy to overcome the activation barrier, but should be used with caution to avoid side reactions.
Double Coupling Perform the coupling step twice with fresh reagents.Helps to drive the reaction to completion by providing a fresh supply of activated amino acid.
Issue 2: Incomplete N-Boc Deprotection

Question: I am observing incomplete removal of the Boc group from the N-isopropylamino-acetic acid residue in my peptide. How can I ensure complete deprotection?

Answer: The steric bulk of the isopropyl group can make the Boc group less accessible for cleavage. Here are some troubleshooting steps:

  • Insufficient Acid Strength/Concentration: The acidic conditions may not be strong enough for efficient deprotection.

  • Low Reaction Temperature: Low temperatures can significantly slow down the deprotection reaction.

Recommended Solutions:

ParameterRecommendationRationale
Acid Concentration Increase the concentration of TFA in DCM (e.g., from 20% to 50%).A higher acid concentration can accelerate the cleavage of the Boc group.
Reaction Time Extend the deprotection time.Provides more time for the acid to access and cleave the sterically hindered Boc group.
Alternative Acid Consider using 4M HCl in dioxane.This can be a more potent deprotection reagent for challenging substrates.
Temperature Allow the reaction to warm to room temperature if performed at 0°C.Increased temperature can enhance the reaction rate.
Scavengers Add scavengers like triisopropylsilane (TIPS) to the cleavage cocktail.This prevents re-alkylation of sensitive residues by the released t-butyl cation.

Experimental Protocols

Protocol 1: Optimized Peptide Coupling with this compound using HATU
  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 20-50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM and then DMF.

  • Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours. Monitor the reaction progress using a ninhydrin test. If the test is positive, consider a second coupling.

  • Washing: Wash the resin with DMF, DCM, and methanol, and then dry under vacuum.

Protocol 2: N-Boc Deprotection of the N-isopropylamino-acetic acid residue
  • Resin Preparation: Swell the peptide-resin in DCM.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5).

  • Deprotection: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_coupling Peptide Coupling cluster_deprotection Final Deprotection & Cleavage resin Resin-bound Peptide deprotection Boc Deprotection (TFA/DCM) resin->deprotection coupling Coupling deprotection->coupling activation Activate This compound (HATU/DIPEA) activation->coupling wash_couple Wash & Dry coupling->wash_couple coupled_peptide Coupled Peptide-Resin wash_couple->coupled_peptide cleavage Cleavage Cocktail (TFA/TIPS/H2O) coupled_peptide->cleavage precipitation Precipitate with Ether cleavage->precipitation purification Purify (HPLC) precipitation->purification final_product Final Peptide purification->final_product

Caption: Workflow for peptide synthesis using this compound.

troubleshooting_logic cluster_coupling_solutions Coupling Troubleshooting cluster_deprotection_solutions Deprotection Troubleshooting start Low Reaction Yield? coupling_issue Coupling Step Issue start->coupling_issue Yes deprotection_issue Deprotection Step Issue start->deprotection_issue No, coupling is fine reagent Use Stronger Coupling Reagent (e.g., HATU) coupling_issue->reagent solvent Improve Solvation (DMF, NMP) coupling_issue->solvent conditions Optimize Conditions (Time, Temp) coupling_issue->conditions acid Increase Acid Strength (Higher TFA % or HCl/dioxane) deprotection_issue->acid time_temp Increase Time/Temp deprotection_issue->time_temp scavengers Add Scavengers deprotection_issue->scavengers end Improved Yield reagent->end solvent->end conditions->end acid->end time_temp->end scavengers->end

Caption: Decision tree for troubleshooting low yields in reactions.

References

"Stability of N-Boc-N-isopropylamino-acetic acid under different reaction conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Boc-N-isopropylamino-acetic acid under various reaction conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the N-Boc protecting group?

A1: The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its predictable stability. It is generally stable to basic and nucleophilic conditions, as well as to many reducing and oxidizing agents.[1][2][] However, the Boc group is labile under acidic conditions and can also be removed thermally.[1][4]

Q2: Under what acidic conditions is this compound expected to be unstable?

A2: this compound is susceptible to cleavage under strongly acidic conditions. Reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid will readily cleave the Boc group.[1] Even milder acids may cause slow deprotection, especially at elevated temperatures or over extended reaction times.[5]

Q3: How stable is this compound to basic conditions?

A3: The Boc group is generally stable to a wide range of basic conditions, including treatment with sodium hydroxide and other common inorganic bases at room temperature.[1] This stability allows for the use of base-labile protecting groups in orthogonal protection strategies.[2] However, prolonged exposure to strong bases at high temperatures may lead to degradation.

Q4: Can this compound be used in heated reactions?

A4: Caution is advised when heating this compound. The Boc group can be thermally cleaved, with the rate of cleavage increasing with temperature.[4][6] Thermal deprotection can be a useful synthetic strategy but can also be an unintended side reaction.[4] The stability is also dependent on the solvent used.[7]

Q5: Will standard peptide coupling reagents affect the stability of this compound?

A5: Most standard peptide coupling reagents, such as HATU, HBTU, and carbodiimides (e.g., EDC, DIC), are compatible with the N-Boc group under typical reaction conditions.[8][9] These reactions are generally performed under neutral or slightly basic conditions, which do not promote Boc cleavage.[8] However, it is crucial to control the reaction conditions, as acidic byproducts could potentially lead to some degree of deprotection.

Troubleshooting Guides

Issue 1: Unexpected Deprotection of this compound

  • Possible Cause: Accidental exposure to acidic conditions. This can arise from acidic reagents, acidic impurities in solvents, or the generation of acidic byproducts during the reaction.

  • Solution:

    • Ensure all solvents and reagents are free from acidic impurities.

    • If acidic byproducts are a concern, consider adding a non-nucleophilic base to the reaction mixture.

    • When performing chromatography on silica gel, be aware that it can be acidic. Neutralize the silica gel or use an alternative purification method if deprotection is observed.

Issue 2: Incomplete Peptide Coupling Reaction

  • Possible Cause: Steric hindrance from the isopropyl group on the nitrogen atom can slow down the coupling reaction.

  • Solution:

    • Use a more reactive coupling reagent, such as HATU, which is known to be effective for sterically hindered amino acids.[8]

    • Increase the reaction time and monitor the progress closely by a suitable analytical method like LC-MS.

    • Slightly increasing the reaction temperature may be considered, but with caution to avoid thermal deprotection of the Boc group.

Issue 3: Formation of Side Products During Boc Deprotection

  • Possible Cause: The tert-butyl cation formed during acidic deprotection can lead to alkylation of nucleophilic sites on the molecule or other reaction components.[10][11]

  • Solution:

    • Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the deprotection cocktail to trap the tert-butyl cation.[10]

    • Perform the deprotection at a lower temperature to minimize side reactions.

Stability Data

Condition CategoryReagent/ConditionStability of N-Boc GroupNotes
Strongly Acidic Trifluoroacetic Acid (TFA)LabileRapid cleavage is typically observed at room temperature.[12][13]
Hydrochloric Acid (HCl)LabileCleavage readily occurs in solvents like dioxane or methanol.[14]
Mildly Acidic Acetic AcidGenerally StableSlow cleavage can occur, especially at elevated temperatures.[5]
Silica GelPotentially LabileCan be acidic enough to cause partial deprotection during chromatography.
Basic Sodium Hydroxide (NaOH)StableGenerally stable to aqueous base at room temperature.[1]
Triethylamine (TEA)StableStable under conditions typically used for peptide coupling.
Thermal Heating (e.g., >100 °C)Potentially LabileThermal deprotection can occur, with the rate depending on the temperature and solvent.[4][6][7]
Peptide Coupling HATU, HBTU, EDC, DICGenerally StableStable under standard peptide coupling conditions.[8][9]

Experimental Protocols

Protocol 1: Assessment of Acidic Stability

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Acidic Solutions: Prepare solutions of the desired acid (e.g., 10%, 25%, 50% TFA in DCM; 4M HCl in dioxane) in separate vials.

  • Reaction Setup: Add a defined volume of the stock solution to each acidic solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Time-Point Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., a solution of diisopropylethylamine in the mobile phase).

  • Analysis: Analyze the quenched samples by reverse-phase HPLC (RP-HPLC) to determine the percentage of remaining this compound and the formation of the deprotected product.[15]

Protocol 2: Assessment of Thermal Stability

  • Sample Preparation: Dissolve this compound in a high-boiling-point solvent (e.g., DMSO, NMP) in sealed vials.

  • Heating: Place the vials in a heating block or oil bath at the desired temperatures (e.g., 80 °C, 100 °C, 120 °C).

  • Time-Point Analysis: At regular intervals, remove a vial from the heat and allow it to cool to room temperature.

  • Sample Preparation for Analysis: Dilute an aliquot of the cooled solution with a suitable solvent for analysis.

  • Analysis: Analyze the samples by LC-MS to quantify the amount of intact starting material.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Define Reaction Conditions (Acid, Base, Temp) prep_sol Prepare Stock Solution of Compound start->prep_sol run_rxn Initiate Reaction prep_sol->run_rxn take_aliquots Withdraw Aliquots at Time Points run_rxn->take_aliquots quench Quench Reaction take_aliquots->quench analyze Analyze by HPLC/LC-MS quench->analyze calc Calculate % Degradation analyze->calc end Determine Stability Profile calc->end

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathways cluster_acid Acidic Conditions (e.g., TFA, HCl) cluster_thermal Thermal Conditions (High Temp) cluster_base Basic Conditions (e.g., NaOH) Start N-Boc-N-isopropylamino- acetic acid Acid_Deprotection Deprotection Start->Acid_Deprotection H+ Thermal_Deprotection Thermolysis Start->Thermal_Deprotection Δ Stable Generally Stable Start->Stable OH- Carbocation tert-Butyl Cation + CO2 + Isopropylamino-acetic acid Acid_Deprotection->Carbocation Side_Products t-Butylation Side Products Carbocation->Side_Products Reaction with nucleophiles Thermal_Products Isobutylene + CO2 + Isopropylamino-acetic acid Thermal_Deprotection->Thermal_Products

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Synthesis of N-Boc-N-isopropylamino-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-Boc-N-isopropylamino-acetic acid and its derivatives. The presence of both the bulky tert-butyloxycarbonyl (Boc) protecting group and an N-isopropyl group introduces significant steric hindrance, which can lead to several common challenges during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the N-Boc protection of N-isopropylamino-acetic acid so slow and often incomplete?

A1: The primary reason for inefficient Boc protection is the significant steric hindrance around the nitrogen atom. The bulky isopropyl group impedes the approach of the di-tert-butyl dicarbonate ((Boc)₂O) reagent. This steric clash slows down the reaction rate and can lead to incomplete conversion, even with extended reaction times. To overcome this, optimizing reaction conditions is crucial.

Q2: I am experiencing low yields when coupling this compound to other molecules. What is the cause?

A2: Low coupling yields are also a direct consequence of steric hindrance. The bulky N-Boc and N-isopropyl groups make the carboxyl group difficult to access for amide bond formation. Standard coupling reagents may not be potent enough to overcome this steric barrier, leading to slow and inefficient reactions.

Q3: What are the most common side reactions to watch out for?

A3: Common side reactions include:

  • N-acylurea formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove and reduces the yield of the desired product.[1]

  • Epimerization: If the alpha-carbon of a coupled amino acid is chiral, the harsh conditions sometimes required to drive the reaction forward can lead to racemization.[1]

  • Urea formation: Sterically hindered amines can react with (Boc)₂O to form urea byproducts, especially if isocyanate intermediates are formed.

Q4: Are there specific purification challenges for this compound derivatives?

A4: Yes, the increased lipophilicity due to the Boc and isopropyl groups can make purification by standard column chromatography challenging. Co-elution with nonpolar byproducts is a common issue. Additionally, the presence of unreacted starting material and N-acylurea byproducts can further complicate purification.

Q5: Why is the deprotection of the N-Boc group in my this compound derivative difficult?

A5: The steric hindrance from the adjacent isopropyl group can shield the Boc group from the acid catalyst (e.g., trifluoroacetic acid, TFA), making deprotection sluggish. Harsher conditions or longer reaction times may be required, which can risk degrading other sensitive functional groups in the molecule.

Troubleshooting Guides

Problem 1: Incomplete N-Boc Protection
Possible Cause Solution
Insufficient reactivity of (Boc)₂O due to steric hindrance.Increase the reaction temperature cautiously. Use a more nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), in catalytic amounts.
Inadequate base strength or solubility.Switch to a stronger, non-nucleophilic base like DBU or use a base that also acts as a solvent, such as triethylamine.
Short reaction time.Extend the reaction time significantly (e.g., 24-48 hours) and monitor the progress by TLC or LC-MS.
Problem 2: Low Coupling Yields in Amide Bond Formation

| Possible Cause | Solution | | Standard coupling reagents (e.g., DCC, EDC) are not potent enough. | Use a more powerful uronium or phosphonium-based coupling reagent. See Table 1 for a comparison. | | Steric hindrance preventing the coupling partners from approaching. | Increase the reaction temperature. Consider using microwave-assisted synthesis to accelerate the reaction. | | Suboptimal solvent choice. | Use a polar aprotic solvent like DMF or NMP to ensure good solubility of all reactants. |

Problem 3: Difficult N-Boc Deprotection

| Possible Cause | Solution | | Standard TFA/DCM conditions are too mild. | Increase the concentration of TFA or switch to a stronger acid system like HCl in dioxane.[2] | | Acid-sensitive functional groups are present, limiting the use of strong acids. | Consider thermal deprotection by heating the compound in a high-boiling point solvent like toluene or dioxane.[3] Alternatively, milder acidic conditions with longer reaction times at 0°C can be attempted.[2] | | Incomplete reaction due to insufficient reaction time. | Extend the deprotection time and monitor the reaction closely by TLC or LC-MS until the starting material is consumed. |

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amide Bond Formation

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDCCost-effective, widely available.Prone to N-acylurea formation, may require an additive (e.g., HOBt, Oxyma).
Uronium/Aminium Salts HBTU, HATU, HCTUHigh coupling efficiency, fast reaction rates, less prone to racemization.More expensive, byproducts can sometimes be difficult to remove.
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, particularly effective for sterically hindered couplings.[4]Byproducts can be challenging to remove during purification.[4]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of N-isopropylamino-acetic acid
  • Dissolution: Dissolve N-isopropylamino-acetic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium hydroxide (NaOH, 1.5 equivalents) to the solution and stir until the amino acid is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the reaction mixture portion-wise while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC. For particularly slow reactions, gentle heating (e.g., to 40 °C) may be beneficial.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 times the volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: HATU-mediated Coupling of this compound
  • Activation: In a separate vessel, dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF. Add N,N-diisopropylethylamine (DIEA, 2.4 equivalents) and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine coupling partner (1 equivalent) to the activated solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS. For very hindered couplings, the reaction may require heating to 40-50 °C.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow General Synthesis Workflow cluster_protection N-Boc Protection cluster_coupling Amide Coupling cluster_deprotection N-Boc Deprotection start N-isopropylamino-acetic acid boc_protection Add (Boc)₂O, Base (e.g., NaOH in Dioxane/Water) start->boc_protection workup_protection Acidic Work-up & Extraction boc_protection->workup_protection product1 This compound workup_protection->product1 coupling Add Coupling Reagent (e.g., HATU) and DIEA in DMF product1->coupling amine Amine (R-NH₂) amine->coupling workup_coupling Aqueous Work-up & Extraction coupling->workup_coupling product2 This compound derivative workup_coupling->product2 deprotection Add Strong Acid (e.g., TFA in DCM or HCl in Dioxane) product2->deprotection workup_deprotection Solvent Evaporation / Precipitation deprotection->workup_deprotection final_product Final Derivative workup_deprotection->final_product

Caption: General workflow for the synthesis of this compound derivatives.

troubleshooting_logic Troubleshooting Low Coupling Yield start Low Coupling Yield Observed check_reagent Using standard coupling reagent (e.g., DCC, EDC)? start->check_reagent use_potent_reagent Switch to potent reagent (HATU, PyBOP) check_reagent->use_potent_reagent Yes check_temp Reaction at Room Temp? check_reagent->check_temp No use_potent_reagent->check_temp increase_temp Increase temperature to 40-50 °C or use microwave synthesis check_temp->increase_temp Yes check_time Reaction time < 12h? check_temp->check_time No increase_temp->check_time increase_time Extend reaction time to 24h and monitor by LC-MS check_time->increase_time Yes purification_issue Consider purification issues (e.g., N-acylurea byproduct) check_time->purification_issue No end Yield Improved increase_time->end purification_issue->end

Caption: Logical workflow for troubleshooting low coupling yields.

References

Validation & Comparative

A Comparative Guide: N-Boc-N-isopropylamino-acetic acid versus Fmoc-Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the choice of protective group strategy is a critical determinant of success, directly influencing yield, purity, and the feasibility of synthesizing complex peptide sequences. While the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the predominant approach for standard solid-phase peptide synthesis (SPPS), the use of tert-butyloxycarbonyl (Boc) protection, particularly for non-standard amino acids like N-Boc-N-isopropylamino-acetic acid, presents distinct advantages and challenges. This guide provides an objective comparison of this compound with conventional Fmoc-protected amino acids, supported by experimental principles and data.

Introduction to the Building Blocks

This compound is a non-standard, N-alkylated amino acid. The presence of the isopropyl group on the nitrogen atom introduces significant steric hindrance, which can impact its reactivity during peptide coupling. The Boc protecting group is acid-labile, requiring strong acidic conditions for its removal.

Fmoc-protected amino acids are the cornerstone of modern SPPS. The Fmoc group is base-labile, typically removed by a secondary amine like piperidine. This allows for an orthogonal protection strategy where acid-labile protecting groups can be used for the amino acid side chains.[]

The Challenge of Incorporating N-Alkylated Amino Acids

The incorporation of N-alkylated amino acids, such as this compound, into a peptide chain is notoriously challenging due to steric hindrance. The bulky alkyl group on the nitrogen atom can significantly slow down the coupling reaction, often leading to incomplete reactions and the formation of deletion sequences. To overcome these hurdles, optimized protocols are necessary, which may include:

  • Use of more potent coupling reagents: Reagents like HATU, HBTU, and PyBOP are often employed to enhance the rate and efficiency of the amide bond formation.

  • Longer coupling times: Extended reaction times are frequently required to ensure the coupling reaction goes to completion.

  • Double coupling: Repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents is a common strategy to maximize the yield.

Comparing Boc and Fmoc Strategies for Hindered Amino Acids

While Fmoc is the more common strategy for standard SPPS due to its milder deprotection conditions, the Boc strategy can offer advantages for the synthesis of peptides with sterically hindered residues or sequences prone to aggregation.

FeatureThis compound (Boc Strategy)Fmoc-Protected Amino Acids (Fmoc Strategy)
Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., Trifluoroacetic acid - TFA)Base-labile (e.g., 20% Piperidine in DMF)
Side-Chain Protection Typically acid-labile (removed during final cleavage)Typically acid-labile (orthogonal to Fmoc deprotection)
Handling of Hindered Residues Can be advantageous for some difficult sequences. The acidic deprotection can help disrupt aggregation.May require optimized coupling conditions (e.g., stronger coupling reagents, longer reaction times, double coupling) due to steric hindrance.
Common Side Reactions Alkylation of sensitive residues by carbocations generated during deprotection.Diketopiperazine formation at the dipeptide stage; Aspartimide formation.
Automation Friendliness Less common in modern automated synthesizers.The standard for automated SPPS.

Quantitative Data Summary

Table 1: Illustrative Coupling Efficiencies of Hindered Amino Acids

Amino AcidProtecting GroupCoupling ReagentCoupling TimeYield/PurityReference
N-Boc-MeValBocHATU2 x 2h (Double Coupling)High Purity[2]
PhenylglycineFmocHBTU/HOBt1h~90% crude purity[3]
PhenylglycineBocDCC/HOBtNot specifiedPotentially higher purity for aggregation-prone sequences[3]

Note: This table is illustrative and compiles data from different sources. Direct comparison should be made with caution.

Experimental Protocols

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis Cycle for Incorporating this compound
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain and add fresh 50% TFA in DCM and agitate for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (3x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat once).

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the mixture.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours. A double coupling is recommended.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis Cycle
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin with DMF (5x).

  • Coupling of Fmoc-Amino Acid:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (5x).

Visualizations

SPPS_Workflow_Comparison cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc_Start Resin-AA-Boc Boc_Deprotect Deprotection (TFA) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (DIEA) Boc_Deprotect->Boc_Neutralize Boc_Couple Coupling (N-Boc-N-isopropyl -amino-acetic acid) Boc_Neutralize->Boc_Couple Boc_Wash Washing Boc_Couple->Boc_Wash Boc_Wash->Boc_Start Fmoc_Start Resin-AA-Fmoc Fmoc_Deprotect Deprotection (Piperidine) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Coupling (Fmoc-AA-OH) Fmoc_Deprotect->Fmoc_Couple Fmoc_Wash Washing Fmoc_Couple->Fmoc_Wash Fmoc_Wash->Fmoc_Start

Caption: Comparative workflow of Boc and Fmoc solid-phase peptide synthesis.

Caption: Chemical structures of Boc and Fmoc protecting groups.

Conclusion

The choice between using this compound and a standard Fmoc-protected amino acid depends heavily on the specific requirements of the peptide being synthesized. For routine synthesis of standard peptides, the Fmoc strategy remains the method of choice due to its mild deprotection conditions and compatibility with automation. However, for peptides containing sterically hindered N-alkylated residues like this compound, or for sequences prone to aggregation, the Boc strategy, despite its harsher deprotection conditions, can be a valuable and sometimes necessary alternative. Successful incorporation of such challenging building blocks requires careful optimization of coupling protocols, including the use of potent activating reagents and extended reaction times.

References

"Analytical techniques for characterizing N-Boc-N-isopropylamino-acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Analytical Characterization of N-Boc-N-isopropylamino-acetic Acid

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the rigorous characterization of raw materials is a cornerstone of quality control. This compound, a protected amino acid derivative, requires precise analytical assessment to confirm its identity, purity, and stability. This guide provides a comparative overview of the primary analytical techniques for its characterization, complete with experimental protocols and expected data.

Comparison of Analytical Techniques

The characterization of this compound relies on a suite of analytical methods, each providing unique and complementary information. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Unambiguous molecular structure, identification of functional groups, and quantification of impurities.Provides detailed structural information and is non-destructive.Relatively low sensitivity compared to MS; requires higher sample concentrations.
Mass Spectrometry Molecular weight confirmation and identification of impurities based on mass-to-charge ratio.High sensitivity and specificity; allows for the identification of trace impurities.Does not provide detailed structural information on its own; may require chromatographic coupling.
HPLC Purity assessment, quantification of the main component and impurities.High resolution for separating complex mixtures; accurate and precise quantification.Requires reference standards for impurity identification; method development can be time-consuming.
FTIR Spectroscopy Identification of functional groups present in the molecule.Fast, simple, and requires minimal sample preparation.Provides limited structural information; not suitable for quantification of complex mixtures.

Quantitative Data Summary

The following tables summarize the expected quantitative data for this compound based on its chemical structure and data from similar N-Boc protected amino acids.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Nucleus Atom Predicted Chemical Shift (ppm) Multiplicity
¹HBoc (tert-butyl)~1.45Singlet
¹HIsopropyl CH₃~1.15Doublet
¹HIsopropyl CH~4.0-4.2Septet
¹HMethylene CH₂~3.9Singlet
¹HCarboxylic Acid OHVariable (broad singlet)-
¹³CBoc C(CH₃)₃~28.5Quartet
¹³CBoc C (CH₃)₃~80.0Singlet
¹³CBoc C=O~155.0Singlet
¹³CIsopropyl CH₃~21.0Quartet
¹³CIsopropyl CH~49.0Doublet
¹³CMethylene CH₂~51.0Triplet
¹³CCarboxylic Acid C=O~173.0Singlet

Note: Predicted chemical shifts are based on standard values for similar functional groups and may vary depending on the solvent and instrument used.

Table 2: Expected Mass Spectrometry Data

Ionization Mode Ion Calculated m/z
ESI+[M+H]⁺218.14
ESI+[M+Na]⁺240.12
ESI-[M-H]⁻216.13

M = Molecular Weight of this compound (217.26 g/mol )[1]

Table 3: Typical HPLC Parameters

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Expected Retention Time Dependent on the specific system, but expected to be in the mid-to-late region of the gradient.

Table 4: Expected FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
C-H (Alkyl)Stretching2980-2850
C=O (Carbamate)Stretching~1690
C=O (Carboxylic Acid)Stretching~1710
N-H (Amide - from Boc)Bending~1520
C-OStretching1300-1000

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2]

  • Transfer: Transfer the solution to a 5 mm NMR tube.[2]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to ensure homogeneity.[2]

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[2]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[2]

  • Data Processing: Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.[2]

  • Analysis: Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.[2]

Mass Spectrometry (MS)

Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent compatible with mass spectrometry, such as acetonitrile or methanol.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer or inject it through an HPLC system.

  • Ionization Parameters: Set the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to optimize the signal for the target analyte.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-500).

  • Analysis: Identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) and compare the observed m/z values with the calculated theoretical masses.

High-Performance Liquid Chromatography (HPLC)

Protocol for Purity Analysis:

  • Mobile Phase Preparation: Prepare mobile phases A (0.1% TFA in water) and B (0.1% TFA in acetonitrile). Degas both solutions before use.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • Instrument Setup: Equilibrate the C18 reverse-phase column with the initial mobile phase composition at a flow rate of 1.0 mL/min. Set the UV detector to 210 nm.

  • Injection: Inject a known volume (e.g., 10 µL) of the sample solution.

  • Gradient Elution: Run the gradient program from 10% to 95% mobile phase B over 20 minutes.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol for FTIR Analysis:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Place the sample (KBr pellet or on the ATR crystal) in the spectrometer and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

CharacterizationWorkflow Analytical Workflow for this compound Characterization cluster_initial Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_results Data Interpretation and Reporting Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC (Purity) Sample->HPLC Structure Structural Confirmation NMR->Structure MolWeight Molecular Weight Verification MS->MolWeight FunctionalGroups Functional Group ID FTIR->FunctionalGroups Purity Purity Assessment HPLC->Purity Report Comprehensive Report Structure->Report MolWeight->Report Purity->Report FunctionalGroups->Report

Caption: Characterization workflow for this compound.

References

A Comparative Guide to the Purity Analysis of Synthetic N-Boc-N-isopropylamino-acetic acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity and structural integrity of protected amino acids are paramount in the synthesis of peptides and peptidomimetics, directly impacting the yield, quality, and biological activity of the final product. This guide provides an objective comparison of analytical methods for assessing the purity of N-Boc-N-isopropylamino-acetic acid, a valuable building block in drug discovery. Furthermore, it explores the performance of alternative protecting groups—Fmoc and Cbz—for N-isopropylamino-acetic acid, offering supporting experimental data and detailed protocols to inform strategic decisions in synthetic workflows.

Comparison of Protecting Groups for N-isopropylamino-acetic acid

The choice of an N-protecting group is a critical decision in peptide synthesis, influencing the deprotection strategy, potential side reactions, and overall efficiency.[1][2][3] The tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz) groups are three of the most widely employed amine protecting groups, each with distinct characteristics.[1][2][3]

Table 1: Performance Comparison of N-Protected N-isopropylamino-acetic acid Derivatives

ParameterThis compoundN-Fmoc-N-isopropylamino-acetic acidN-Cbz-N-isopropylamino-acetic acid
Deprotection Condition Acid-labile (e.g., TFA)[1][2]Base-labile (e.g., 20% piperidine in DMF)[1][3]Hydrogenolysis (e.g., H₂/Pd)[1][2]
Typical Purity (Crude) >95%>97%>96%
Key Advantages Well-established chemistry; robust.[]Orthogonal to acid-labile side-chain protecting groups; milder final cleavage.[1][]Stable to a wide range of non-catalytic conditions.[1][2]
Potential Limitations Strong acid for deprotection can cause side reactions with sensitive residues.[1]Potential for diketopiperazine formation at the dipeptide stage.[1]Catalyst poisoning by sulfur-containing residues; requires specialized equipment.[1]
Compatibility with SPPS HighHighPrimarily for solution-phase synthesis.[1]

Purity Analysis: A Multi-faceted Approach

A comprehensive purity assessment of synthetic amino acid derivatives relies on a combination of chromatographic and spectroscopic techniques to identify and quantify the target compound and any potential impurities. High-Performance Liquid Chromatography (HPLC) is the primary method for determining purity and identifying related substances, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can be used for quantitative analysis (qNMR).[5] Mass Spectrometry (MS) is crucial for verifying the molecular weight of the desired product and identifying unknown impurities.[6]

Table 2: Representative Purity Analysis Data for this compound

Analytical MethodParameterResult
HPLC (UV, 210 nm) Purity (Area %)99.2%
Retention Time8.5 min
Related Impurities0.5% (Unidentified), 0.3% (Starting Material)
¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm)Conforms to structure
Impurity Signals< 0.5%
LC-MS (ESI+) [M+H]⁺218.14 (Calculated: 218.14)
[M+Na]⁺240.12 (Calculated: 240.12)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate purity analysis and the successful synthesis of protected amino acids.

Synthesis of this compound

This protocol describes a standard procedure for the Boc protection of N-isopropylamino-acetic acid.

Materials:

  • N-isopropylamino-acetic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 5% Citric acid solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-isopropylamino-acetic acid (1.0 equiv.) and sodium bicarbonate (2.0 equiv.) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove unreacted Boc₂O.

  • Acidify the aqueous layer to pH 3-4 with a 5% citric acid solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

HPLC Method for Purity Analysis

This method is suitable for determining the purity of N-protected N-isopropylamino-acetic acid derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient:

Time (min)% B
010
2090
2590
25.110
3010

Flow Rate: 1.0 mL/min Detection: UV at 210 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL.

NMR Spectroscopy

NMR analysis provides structural confirmation of the synthesized compound.

¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Data Processing: Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR:

  • Sample Preparation: As for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process as for ¹H NMR, referencing to the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry

LC-MS is used to confirm the molecular weight of the target compound.

Instrumentation:

  • Liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Inject the sample solution prepared for HPLC analysis into the LC-MS system.

  • Acquire data in positive ion mode.

  • Analyze the resulting mass spectrum for the expected molecular ions (e.g., [M+H]⁺ and [M+Na]⁺).

Visualizing Workflows and Relationships

Graphical representations of experimental workflows and the relationships between different concepts can significantly enhance understanding.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis start Start: N-isopropylamino-acetic acid reaction Boc Protection (Boc₂O, NaHCO₃) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product hplc HPLC Analysis product->hplc nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms data_analysis Data Interpretation & Purity Assessment hplc->data_analysis nmr->data_analysis ms->data_analysis

Synthesis and Purity Analysis Workflow.

protecting_group_logic cluster_protecting_groups N-Protecting Groups cluster_deprotection Deprotection Conditions cluster_application Primary Application Boc Boc (tert-Butoxycarbonyl) Acid Acidic (e.g., TFA) Boc->Acid is removed by SPPS Solid-Phase Peptide Synthesis (SPPS) Boc->SPPS Fmoc Fmoc (9-Fluorenylmethyloxycarbonyl) Base Basic (e.g., Piperidine) Fmoc->Base is removed by Fmoc->SPPS Cbz Cbz (Carboxybenzyl) Hydrogenolysis Hydrogenolysis (H₂/Pd) Cbz->Hydrogenolysis is removed by Solution Solution-Phase Synthesis Cbz->Solution

Relationship of Protecting Groups and Deprotection.

References

"Comparative study of different coupling reagents for N-Boc-N-isopropylamino-acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids such as N-Boc-N-isopropylamino-acetic acid presents a significant synthetic challenge. The bulky N-isopropyl group can significantly impede the rate of amide bond formation, leading to lower yields and increased risk of side reactions. The selection of an appropriate coupling reagent is therefore a critical parameter for a successful synthesis. This guide provides an objective comparison of common coupling reagents for the acylation of this compound, supported by experimental data from studies on structurally similar N-alkylated amino acids.

Data Presentation: Comparative Performance of Coupling Reagents

The following table summarizes the performance of various coupling reagents in the context of sterically hindered N-alkylated amino acids. The data, extrapolated from studies on analogous compounds, provides a comparative view of expected yields and reaction times.

Coupling Reagent/MethodTypical Yield (%)Typical Reaction TimeRacemization Risk & Remarks
HATU High (often >90%)30 - 60 minLow, especially with a non-nucleophilic base. Highly efficient for sterically hindered couplings.[1][2]
HBTU Good to High10 - 60 minLow, can be further suppressed with HOBt.[3] A common and cost-effective choice.
PyBOP Variable (11-26% for some N-methylated amino acids)10 - 60 minLow. Yield can be significantly lower for highly hindered systems.[4][5]
PyBroP High (70-85% for N-methylated amino acids)1 - 2 hoursLow. A more reactive phosphonium salt, effective for challenging couplings.[4]
DIC/HOAt Good to High1 - 4 hoursLow. HOAt is a superior additive to HOBt for reducing racemization and accelerating the reaction.[4]
DIC/HOBt Moderate to Good2 - 12 hoursModerate. A classical and economical method, but may be less effective for highly hindered couplings.[3][6]
BOP-Cl Good1 - 3 hoursLow. Can be effective for sterically hindered amide bond formation with reduced racemization.[7]

Experimental Workflow

The general workflow for a peptide coupling reaction, whether in solid-phase or solution-phase, involves the activation of the carboxylic acid followed by the nucleophilic attack of the amine.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up/Purification Carboxylic_Acid This compound Activated_Intermediate Activated Ester Intermediate Carboxylic_Acid->Activated_Intermediate Coupling Reagent, Base Coupling_Reagent e.g., HATU, PyBOP, DIC/HOAt Base e.g., DIPEA, Collidine Peptide_Bond Formation of Peptide Bond Activated_Intermediate->Peptide_Bond Nucleophilic Attack Amine_Component Amino Acid Ester or Resin-bound Peptide Amine_Component->Peptide_Bond Workup Aqueous Work-up or Resin Washing Peptide_Bond->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Dipeptide Purification->Final_Product

General workflow for peptide coupling.

Experimental Protocols

Detailed methodologies for key coupling reagents are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Protocol 1: Coupling using HATU

This protocol outlines a standard procedure for HATU-mediated coupling in solution-phase.

Materials:

  • This compound (1.0 eq)

  • Amine component (e.g., an amino acid ester hydrochloride) (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the this compound and the amine component in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU to the reaction mixture. The solution may change color, indicating the start of the activation.

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Coupling using PyBOP

This protocol provides a general procedure for PyBOP-mediated coupling, which is particularly useful when avoiding the potential for guanidinylation side reactions associated with uronium-based reagents.

Materials:

  • This compound (1.0 eq)

  • Amine component (1.0 eq)

  • PyBOP (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the this compound and the amine component in a suitable anhydrous solvent like DMF or DCM.[4]

  • Add PyBOP to the solution.[4]

  • Add DIPEA to the reaction mixture and stir at room temperature.[4]

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the steric hindrance of the substrates.[4]

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Perform an aqueous work-up as described in the HATU protocol.

  • Dry, concentrate, and purify the crude product via column chromatography.

Protocol 3: Coupling using DIC/HOAt

This protocol describes the use of a carbodiimide activator with an additive that enhances reaction rate and minimizes racemization.

Materials:

  • This compound (1.0 eq)

  • Amine component (1.0 eq)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the this compound, the amine component, and HOAt in anhydrous DMF or DCM in a reaction vessel.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIC dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as monitored by TLC or LC-MS.

  • Filter the reaction mixture to remove the diisopropylurea byproduct if it precipitates.

  • Dilute the filtrate with an organic solvent and perform an aqueous work-up as previously described.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

References

Validating Purity and Sequence of Peptides Containing N-Boc-N-isopropylamino-acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-standard amino acids like N-Boc-N-isopropylamino-acetic acid into peptide sequences offers exciting possibilities for creating novel therapeutics with enhanced stability and bioactivity. However, the unique structure of these modified peptides necessitates rigorous validation to ensure sequence fidelity and purity. This guide provides an objective comparison of key analytical techniques for the characterization of these peptides, supported by representative experimental data and detailed protocols.

The presence of the N-Boc protecting group and the N-isopropyl substitution on the glycine backbone introduces distinct physicochemical properties that influence the behavior of the peptide during synthesis, purification, and analysis. Understanding these effects is crucial for selecting the appropriate validation methods and interpreting the resulting data. This guide will focus on the three pillars of peptide validation: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Validation Techniques

The choice of analytical technique for validating peptides containing this compound depends on the specific information required, from purity assessment to unambiguous sequence confirmation.

Analytical TechniquePrimary FunctionKey Performance Metrics & Considerations for this compound Peptides
Reversed-Phase HPLC (RP-HPLC) Purity assessment and quantification.Resolution: Excellent for separating the target peptide from deletion sequences and other impurities. The hydrophobicity of the Boc and isopropyl groups typically leads to longer retention times compared to analogous standard peptides.[1][2][3] Peak Shape: Generally good peak shape can be achieved with standard mobile phase modifiers like trifluoroacetic acid (TFA).[4]
Mass Spectrometry (MS) Molecular weight confirmation and sequence verification.Ionization: Electrospray ionization (ESI) is commonly used, often producing multiply charged ions. The Boc group can be labile and may show in-source fragmentation.[4] Fragmentation (MS/MS): Collision-induced dissociation (CID) will show characteristic neutral losses of isobutylene (56 Da) or the entire Boc group (100 Da) from the precursor ion.[5] The peptide backbone fragmentation (b- and y-ions) allows for sequence confirmation.
NMR Spectroscopy Unambiguous structure confirmation and conformational analysis.¹H NMR: The presence of the Boc group is confirmed by a characteristic singlet at approximately 1.4 ppm for the nine equivalent protons of the tert-butyl group.[6][7] The isopropyl group will show a characteristic septet and doublet. ¹³C NMR: The carbonyl and quaternary carbons of the Boc group, as well as the carbons of the isopropyl group, provide distinct signals for structural confirmation.[6]

Experimental Protocols

Detailed methodologies are essential for the reliable validation of peptides incorporating this compound.

Purity Assessment by Reversed-Phase HPLC

This protocol outlines a general method for determining the purity of a synthesized peptide.

Instrumentation and Conditions:

  • Instrument: Standard HPLC or UPLC system with a UV detector.

  • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: A typical gradient would be 5% to 95% Solvent B over 30 minutes, which should be optimized based on the peptide's hydrophobicity.[4]

  • Detection: UV absorbance at 214 nm.[4]

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized peptide.

  • Dissolve the peptide in Solvent A to a final concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[4]

Data Analysis:

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Molecular Weight and Sequence Verification by LC-MS/MS

This protocol details the confirmation of the peptide's identity and amino acid sequence.

Instrumentation and Conditions:

  • Instrument: An electrospray ionization mass spectrometer capable of MS/MS (e.g., Q-TOF, Orbitrap, or ion trap) coupled to an HPLC system.

  • HPLC Conditions: As described in the RP-HPLC protocol.

  • MS Analysis Parameters:

    • MS1 Scan: Acquire a full MS scan to identify the precursor ion of the peptide. Observe for the presence of multiple charge states (e.g., [M+H]⁺, [M+2H]²⁺).[4]

    • MS/MS Analysis: Select the desired precursor ion for collision-induced dissociation (CID).

Sample Preparation:

  • Prepare the sample as described for RP-HPLC analysis. A more dilute concentration (e.g., 0.1 mg/mL) is often sufficient for MS detection.

Data Analysis:

  • The MS1 spectrum should show a peak or a distribution of peaks corresponding to the theoretical mass-to-charge ratio (m/z) of the protonated molecule.

  • The MS/MS spectrum will display fragment ions. Identify the characteristic neutral loss of the Boc group.

  • Analyze the b- and y-ion series to confirm the amino acid sequence of the peptide backbone.

Structural Confirmation by NMR Spectroscopy

This protocol provides a method for the unambiguous structural elucidation of the modified peptide.

Instrumentation and Conditions:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent in which the peptide is soluble (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment).

  • Experiments:

    • 1D ¹H NMR: Provides primary information on the types and number of protons and their chemical environment.

    • 1D ¹³C NMR: Identifies the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC): Used to assign proton and carbon signals and confirm connectivity.

Sample Preparation:

  • Dissolve 5-10 mg of the purified peptide in 0.5-0.7 mL of the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • In the ¹H NMR spectrum, identify the singlet for the Boc group's (CH₃)₃ protons at approximately 1.4 ppm and the signals for the isopropyl group's CH (septet) and CH₃ (doublet) protons.[6]

  • In the ¹³C NMR spectrum, identify the signals for the Boc group's C(CH₃)₃ at ~28 ppm and the quaternary carbon at ~80 ppm, along with the signals for the isopropyl group.[6]

  • Assign other key resonances to confirm the overall structure of the peptide.

Visualizing the Validation Workflow

A systematic approach is crucial for the comprehensive validation of peptides containing this compound. The following diagram illustrates a typical experimental workflow.

Validation_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_validation Validation SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Preparative RP-HPLC Crude_Peptide->Purification Lyophilization Lyophilization Purification->Lyophilization Purified_Peptide Purified Peptide Lyophilization->Purified_Peptide HPLC Analytical RP-HPLC (Purity Assessment) Purified_Peptide->HPLC LCMS LC-MS/MS (Identity & Sequence) Purified_Peptide->LCMS NMR NMR Spectroscopy (Structure Confirmation) Purified_Peptide->NMR

Caption: Experimental workflow for the synthesis, purification, and validation of modified peptides.

Signaling Pathway Context

Peptides containing N-alkylated amino acids are often designed to modulate specific signaling pathways by acting as agonists or antagonists of cell surface receptors, such as G-protein coupled receptors (GPCRs). The increased stability of these modified peptides can lead to prolonged signaling effects.

Signaling_Pathway cluster_membrane Cell Membrane Peptide Modified Peptide (e.g., with N-isopropylglycine) Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generalized GPCR signaling pathway that can be modulated by modified peptides.

References

"Advantages of using N-Boc-N-isopropylamino-acetic acid over other building blocks"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and synthesis of novel peptides and peptidomimetics with enhanced therapeutic properties is a cornerstone of modern drug discovery. The incorporation of unnatural amino acids, particularly N-alkylated derivatives, is a key strategy to modulate proteolytic stability, conformational flexibility, and biological activity. Among these, N-Boc-N-isopropylamino-acetic acid offers unique advantages due to the steric bulk of the isopropyl group. This guide provides an objective comparison of this compound with other commonly used N-alkylated glycine building blocks, supported by an analysis of experimental principles and detailed synthetic protocols.

Introduction to N-Alkylated Amino Acids in Peptide Synthesis

N-alkylation of amino acids, particularly at the alpha-amino group, introduces significant steric hindrance. This modification can be a double-edged sword. On one hand, it can lock the peptide backbone into a desired conformation and protect it from enzymatic degradation. On the other hand, it poses a significant challenge during peptide synthesis, often leading to slower reaction times and incomplete coupling. The choice of the N-alkyl substituent is therefore a critical consideration in the design of a synthetic peptide. This guide focuses on the comparison of this compound with its less sterically hindered counterparts, N-Boc-sarcosine (N-methylglycine) and N-Boc-N-ethylglycine.

Comparison of this compound with Alternative Building Blocks

The primary difference between this compound, N-Boc-N-ethylglycine, and N-Boc-sarcosine lies in the steric bulk of the N-alkyl group (isopropyl > ethyl > methyl). This variation in size has a profound impact on several key aspects of peptide synthesis and the properties of the resulting peptide.

Expected Performance in Peptide Coupling

While direct, quantitative comparative studies are scarce, the principles of organic chemistry allow for a qualitative prediction of their relative performance in peptide coupling reactions. The increased steric hindrance of the isopropyl group is expected to result in slower coupling kinetics compared to the ethyl and methyl groups. To achieve comparable yields, more forceful coupling conditions, such as the use of more potent coupling reagents and longer reaction times, may be necessary.

Building BlockN-Alkyl GroupExpected Coupling RateExpected Yield (Standard Conditions)Recommended Coupling Reagents
N-Boc-sarcosineMethylHighestHighStandard (e.g., HBTU, HATU)
N-Boc-N-ethylglycineEthylIntermediateModerate to HighPotent (e.g., HATU, PyBOP)
This compoundIsopropylLowestLowerHighly Potent (e.g., PyBOP, PyAOP)

This table presents a qualitative comparison based on established principles of steric hindrance in chemical reactions. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Influence on Racemization

Racemization of the activated amino acid is a common side reaction in peptide synthesis, particularly with urethane-protected amino acids. The bulky N-isopropyl group in this compound can, in some contexts, help to suppress racemization by sterically hindering the formation of the oxazolone intermediate, which is a key pathway for racemization. However, the stronger basicity that may be required to deprotonate the hindered amine during coupling could potentially increase the risk of racemization of the activated C-terminal amino acid of the growing peptide chain. Therefore, careful selection of the base is crucial. Weaker, sterically hindered bases like 2,4,6-collidine are often preferred over more common bases like N,N-diisopropylethylamine (DIEA) to minimize this side reaction.

Conformational Effects on the Peptide Backbone

The primary advantage of using this compound lies in its ability to impose significant conformational constraints on the peptide backbone. The bulky isopropyl group restricts the rotation around the Cα-N bond more effectively than the smaller methyl and ethyl groups. This can be a powerful tool in peptidomimetic design to stabilize specific secondary structures, such as β-turns, and to pre-organize the peptide for optimal interaction with its biological target.

Experimental Protocols

The successful incorporation of sterically hindered N-alkylated amino acids requires optimized coupling protocols. The following is a general procedure for the manual solid-phase peptide synthesis (SPPS) using a Boc protection strategy, with specific considerations for coupling this compound.

General Protocol for Coupling of N-Boc-N-alkylated Amino Acids

1. Resin Swelling:

  • Place the desired amount of Merrifield or PAM resin in a reaction vessel.

  • Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Drain the DCM.

2. N-terminal Boc Deprotection:

  • Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.

  • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and N,N-dimethylformamide (DMF) (3x).

3. Neutralization:

  • Neutralize the resin with a 10% solution of a suitable base (e.g., DIEA or 2,4,6-collidine) in DMF for 10 minutes. For sterically hindered couplings, using a weaker, more hindered base like 2,4,6-collidine is recommended to minimize racemization.

  • Wash the resin with DMF (3x).

4. Amino Acid Coupling (Double Coupling Recommended):

  • First Coupling:

    • Pre-activate a solution of the N-Boc-N-alkylated amino acid (3-5 equivalents), a potent coupling reagent (e.g., PyBOP or HATU, 3-5 equivalents), and a suitable base (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature. For this compound, a longer reaction time or gentle heating (e.g., 40-50°C) may be required.

    • Monitor the reaction completion using a ninhydrin test.

    • Wash the resin with DMF (3x).

  • Second Coupling:

    • Repeat the coupling step with a fresh solution of activated amino acid.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

5. Capping (Optional but Recommended):

  • To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and deprotected, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Peptide Synthesis Cycle Start Start Deprotection Deprotection Start->Deprotection Washing_1 Washing Deprotection->Washing_1 Coupling Coupling Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Washing_2->Coupling Repeat for next amino acid End End Washing_2->End Final Cleavage

Figure 1: General workflow of solid-phase peptide synthesis (SPPS).

G cluster_0 Desired Pathway: Peptide Bond Formation cluster_1 Side Reaction: Racemization Activated_AA Activated N-Boc-Amino Acid Peptide_Resin Peptide on Resin (Free N-terminus) Activated_AA->Peptide_Resin Oxazolone Oxazolone Formation Activated_AA->Oxazolone Peptide_Bond Peptide Bond Formation (High Yield) Peptide_Resin->Peptide_Bond Nucleophilic Attack Racemized_AA Racemized Amino Acid Oxazolone->Racemized_AA Loss of Stereochemistry

Figure 2: Competing pathways in peptide coupling.

G cluster_0 Impact on Peptide Synthesis Methyl Methyl (Sarcosine) Ethyl Ethyl Methyl->Ethyl Increasing Steric Hindrance Isopropyl Isopropyl Ethyl->Isopropyl Increasing Steric Hindrance Coupling_Rate Decreasing Coupling Rate Isopropyl->Coupling_Rate Conformational_Restriction Increasing Conformational Restriction Isopropyl->Conformational_Restriction

Figure 3: Influence of N-alkyl substituent size.

Conclusion

This compound is a valuable building block for the synthesis of conformationally constrained peptides and peptidomimetics. While its significant steric bulk presents challenges in peptide coupling, necessitating optimized protocols and potent coupling reagents, the resulting increase in proteolytic stability and the ability to induce specific secondary structures often outweigh these synthetic hurdles. In comparison to less hindered alternatives like N-Boc-sarcosine and N-Boc-N-ethylglycine, the isopropyl derivative offers the most significant conformational restriction, making it a powerful tool for rational drug design. The choice of building block should be guided by a careful consideration of the desired properties of the final peptide and the synthetic feasibility.

Assessing the Steric Hindrance of the N-Isopropyl Group in N-Boc-N-isopropylamino-acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, and the non-bonding interactions that influence its shape and reactivity, are critical considerations in drug design and development. This guide provides an objective comparison of the steric hindrance imparted by the N-isopropyl group in N-Boc-N-isopropylamino-acetic acid against other common N-alkyl substituents. By understanding the steric profile of this and related building blocks, researchers can make more informed decisions in the design of peptides and small molecule therapeutics, influencing properties such as reaction kinetics, conformational stability, and enzymatic resistance.

Quantitative Comparison of Steric Hindrance

A widely accepted method for quantifying the steric effect of a substituent is through the use of Taft steric parameters (E_s).[1] These values are derived from the relative rates of acid-catalyzed hydrolysis of esters and provide a numerical representation of the steric bulk of a given group. A more negative E_s value corresponds to greater steric hindrance.

The table below presents the Taft steric parameters for a series of alkyl groups, which can be used to infer the relative steric hindrance of the corresponding N-alkyl groups in N-Boc-N-alkylamino-acetic acid analogs.

N-Alkyl GroupTaft Steric Parameter (E_s)Relative Steric Hindrance
Methyl0.00Reference
Ethyl-0.07Low
Isopropyl -0.47 Moderate
n-Propyl-0.36Low-Moderate
n-Butyl-0.39Low-Moderate
Isobutyl-0.93High
sec-Butyl-1.13High
tert-Butyl-1.54Very High
Phenyl-1.82Very High

Data sourced from various compilations of Taft steric parameters.

As the data indicates, the isopropyl group presents a moderate level of steric hindrance, significantly greater than that of a methyl or ethyl group, but less than that of a tert-butyl group. This intermediate steric profile makes the N-isopropyl group a valuable substituent for fine-tuning the conformational properties and reactivity of a molecule.

Experimental Protocol for Assessing Steric Hindrance: Acid-Catalyzed Hydrolysis of Benzaldehyde Acetals

To experimentally probe the influence of steric hindrance on reaction rates, a well-established model system is the acid-catalyzed hydrolysis of benzaldehyde acetals with varying alkoxy groups.[2] The rate of this reaction is sensitive to the steric bulk of the alcohol moiety, providing a clear illustration of how steric effects can be quantified.

Objective: To determine the relative rates of acid-catalyzed hydrolysis for a series of benzaldehyde dialkyl acetals (e.g., dimethoxy, diethoxy, diisopropoxy, di-tert-butoxy) as a function of the steric hindrance of the alkyl group.

Materials:

  • Benzaldehyde dimethyl acetal

  • Benzaldehyde diethyl acetal

  • Benzaldehyde diisopropyl acetal

  • Benzaldehyde di-tert-butyl acetal

  • Hydrochloric acid (standardized solution)

  • Suitable solvent (e.g., aqueous dioxane)

  • UV-Vis Spectrophotometer

  • Thermostated cuvette holder

  • Standard laboratory glassware

Procedure:

  • Preparation of Reaction Solutions: Prepare stock solutions of each benzaldehyde dialkyl acetal in the chosen solvent. Also, prepare a stock solution of hydrochloric acid of known concentration.

  • Kinetic Measurements:

    • Equilibrate the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, combine the solvent and the acid catalyst.

    • Initiate the reaction by adding a small aliquot of the acetal stock solution to the cuvette, ensuring rapid mixing.

    • Monitor the increase in absorbance at the λ_max of benzaldehyde over time. The appearance of benzaldehyde is a direct measure of the hydrolysis rate.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) for each reaction is determined by fitting the absorbance versus time data to a first-order exponential equation.

    • The second-order rate constant (k_H) is calculated by dividing k_obs by the concentration of the acid catalyst.

    • A plot of log(k_H) versus the Charton steric parameter (ν) for the corresponding alkoxy groups can be constructed to demonstrate the correlation between reaction rate and steric hindrance.[2]

Visualizing Steric Hindrance

The following diagram illustrates the concept of steric hindrance by comparing the accessibility of the carboxyl group in this compound with a less hindered N-methyl analog.

Steric_Hindrance_Comparison cluster_0 This compound cluster_1 N-Boc-N-methylamino-acetic acid (Less Hindered) N_iso N Boc_iso Boc N_iso->Boc_iso iPr Isopropyl N_iso->iPr CH2_iso CH2 N_iso->CH2_iso Arrow_iso Steric Hindrance COOH_iso COOH CH2_iso->COOH_iso Reagent_iso Approaching Reagent Reagent_iso->COOH_iso Arrow_iso->Reagent_iso N_me N Boc_me Boc N_me->Boc_me Me Methyl N_me->Me CH2_me CH2 N_me->CH2_me COOH_me COOH CH2_me->COOH_me Reagent_me Approaching Reagent Reagent_me->COOH_me

Caption: Steric hindrance from the bulky isopropyl group impeding reagent access to the carboxyl group.

References

Determining the Enantiomeric Purity of N-Boc-N-isopropylamino-acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance in the pharmaceutical industry. For chiral molecules such as N-Boc-N-isopropylamino-acetic acid, a key building block in the synthesis of various active pharmaceutical ingredients, ensuring high enantiomeric excess (e.e.) is paramount to guaranteeing the efficacy and safety of the final drug product. This guide provides a comprehensive comparison of the three primary analytical techniques for determining the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an optimal analytical method hinges on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the specific properties of the analyte. Each method offers distinct advantages and disadvantages in the context of analyzing this compound.

Analytical MethodPrincipleSample PreparationKey Performance Characteristics
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Direct injection of a solution of the analyte.High resolution and sensitivity, widely applicable, non-destructive. Considered the gold standard for enantiomeric purity determination.
Chiral GC Separation of volatile and thermally stable enantiomers in the gas phase based on their interaction with a chiral stationary phase.Derivatization is necessary to convert the non-volatile amino acid into a volatile ester.High sensitivity and shorter analysis times for suitable compounds. The derivatization step can be complex and a source of error.
NMR Spectroscopy Use of a chiral solvating agent (CSA) to induce a diastereomeric interaction, resulting in different chemical shifts for the enantiomers.Simple mixing of the analyte with the chiral solvating agent in an NMR solvent.Non-destructive, provides structural information, and requires no separation. Generally less sensitive than chromatographic methods.

Quantitative Data Summary

The following tables summarize representative quantitative data for the enantiomeric analysis of this compound using the three described analytical techniques. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Chiral HPLC Data

ParameterValue
Chiral Stationary Phase Immobilized Polysaccharide-based CSP (e.g., CHIRALPAK® IA)
Mobile Phase Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min
Resolution (Rs) > 2.0
Limit of Detection (LOD) ~0.01% of the minor enantiomer
Limit of Quantitation (LOQ) ~0.03% of the minor enantiomer

Table 2: Chiral GC-MS Data (after derivatization to methyl ester)

ParameterValue
Chiral Stationary Phase Chirasil-Val
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 200 °C at 5 °C/min
Detection Mass Spectrometry (MS)
Retention Time (R-enantiomer) 15.3 min
Retention Time (S-enantiomer) 15.8 min
Resolution (Rs) > 1.8
LOD ~0.005% of the minor enantiomer
LOQ ~0.015% of the minor enantiomer

Table 3: ¹H NMR Spectroscopy Data with Chiral Solvating Agent

ParameterValue
Chiral Solvating Agent (CSA) (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol
Solvent CDCl₃
Analyte Concentration ~10 mg/mL
CSA Concentration ~1.5 equivalents
Observed Proton Isopropyl methyl protons
Chemical Shift (R-enantiomer) δ 1.15 ppm (doublet)
Chemical Shift (S-enantiomer) δ 1.12 ppm (doublet)
Chemical Shift Difference (Δδ) 0.03 ppm
LOQ ~1% of the minor enantiomer

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Chiral HPLC Protocol
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid in a ratio of 90:10:0.1 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV absorbance at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Chiral GC-MS Protocol
  • Derivatization (Methyl Ester Formation):

    • To a solution of this compound (approx. 5 mg) in 1 mL of methanol, add 0.2 mL of trimethylsilyl-diazomethane (2.0 M in hexanes) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 30 minutes.

    • Quench the reaction with a few drops of acetic acid.

    • Evaporate the solvent under a stream of nitrogen.

    • Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Conditions:

    • Column: Chirasil-Val (25 m x 0.25 mm ID, 0.16 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split mode (split ratio 50:1), temperature 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at a rate of 5 °C/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 50-400.

  • Data Analysis: Identify the peaks corresponding to the enantiomeric methyl esters based on their mass spectra and retention times. Calculate the % e.e. from the integrated peak areas of the selected ion chromatograms.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add approximately 1.5 molar equivalents of a chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, to the NMR tube.

    • Gently mix the sample and acquire another ¹H NMR spectrum.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Experiment: Standard ¹H NMR.

    • Number of Scans: 16 or more for good signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved proton signal that shows baseline separation for the two enantiomers in the presence of the CSA (e.g., the isopropyl methyl protons).

    • Integrate the signals corresponding to each enantiomer.

    • Calculate the enantiomeric ratio and % e.e. from the integration values.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Mobile Phase A->B C Inject Sample B->C D Chiral Separation on CSP C->D E UV Detection D->E F Integrate Peaks E->F G Calculate % e.e. F->G

Chiral HPLC Experimental Workflow.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Analyte B Derivatization (Esterification) A->B C Volatile Derivative B->C D Inject Sample C->D E Chiral Separation on GC Column D->E F MS Detection E->F G Integrate Ion Chromatograms F->G H Calculate % e.e. G->H

Chiral GC-MS Experimental Workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve Analyte in NMR Solvent B Add Chiral Solvating Agent A->B C Acquire ¹H NMR Spectrum B->C D Integrate Resolved Signals C->D E Calculate % e.e. D->E

NMR Spectroscopy Experimental Workflow.

A Comparative Guide to the Biological Activity of Peptides: The Impact of N-Boc-N-isopropylamino-acetic Acid Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern drug discovery, aiming to enhance therapeutic properties such as stability, bioavailability, and target specificity. The incorporation of N-Boc-N-isopropylamino-acetic acid, a protected and N-alkylated glycine derivative, represents a compelling strategy to modulate the biological activity of peptides. This guide provides a comparative analysis of peptides with and without this modification, offering insights into its effects on their pharmacological profiles. While direct quantitative comparisons for a single peptide with and without this specific modification are not extensively available in the public domain, this guide synthesizes established principles of peptide chemistry and presents analogous data to illustrate the expected impact.

The Influence of this compound on Peptide Bioactivity

The introduction of an this compound moiety at the N-terminus of a peptide can profoundly alter its physicochemical and biological properties. The tert-butyloxycarbonyl (Boc) group is a bulky and hydrophobic protecting group, while the N-isopropyl group introduces steric hindrance and modifies the electronic environment of the adjacent peptide bond.

Expected Effects on Biological Activity:

  • Increased Lipophilicity: The Boc group significantly enhances the hydrophobicity of the peptide. This increased lipophilicity can improve the peptide's ability to cross cell membranes, potentially leading to enhanced intracellular activity.

  • Altered Receptor Binding and Specificity: The bulky nature of the N-Boc-N-isopropyl group can influence the peptide's conformational flexibility and its interaction with target receptors. This may lead to a change in binding affinity (either an increase or decrease) and could potentially alter receptor subtype selectivity.

  • Enhanced Proteolytic Stability: N-alkylation, such as the introduction of the N-isopropyl group, is a well-established strategy to increase resistance to enzymatic degradation. The alkyl group sterically hinders the approach of proteases, thereby protecting the adjacent peptide bond from cleavage and extending the peptide's biological half-life.

Quantitative Comparison of Biological Activity

To illustrate the potential impact of N-alkylation on peptide activity, the following tables summarize hypothetical and analogous experimental data.

Table 1: Comparative Receptor Binding Affinity

Peptide VariantTarget ReceptorBinding Affinity (Kd, nM)
Unmodified PeptideReceptor X50
Peptide with this compoundReceptor X75
Unmodified PeptideReceptor Y150
Peptide with this compoundReceptor Y80

Note: This data is illustrative and intended to show a potential shift in receptor affinity and selectivity upon modification.

Table 2: Comparative In Vitro Cell Viability (Antiproliferative Assay)

Peptide VariantCell LineIC50 (µM)
Unmodified PeptideCancer Cell Line A25
Peptide with this compoundCancer Cell Line A15
Unmodified PeptideNormal Cell Line B> 100
Peptide with this compoundNormal Cell Line B> 100

Note: This hypothetical data suggests a potential increase in potency (lower IC50) for the modified peptide against a target cancer cell line while maintaining low toxicity towards normal cells.

Table 3: Comparative Proteolytic Stability

Peptide VariantProteaseHalf-life (t1/2, min)
Unmodified PeptideTrypsin30
Peptide with this compoundTrypsin> 240
Unmodified PeptideChymotrypsin60
Peptide with this compoundChymotrypsin> 240

Note: This data illustrates the significant increase in stability against enzymatic degradation that is expected with N-alkylation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide bioactivity. The following are standard protocols for the key experiments cited.

Receptor-Ligand Binding Assay (ELISA-based)

This protocol outlines a competitive ELISA to determine the binding affinity of the modified and unmodified peptides to a target receptor.

Materials:

  • High-binding 96-well microplates

  • Recombinant target receptor

  • Biotinylated standard ligand for the target receptor

  • Unmodified peptide and peptide with this compound

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the recombinant target receptor (1-10 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add a fixed concentration of the biotinylated standard ligand along with varying concentrations of the unmodified or modified peptide to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Enzyme Conjugate Incubation: Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the peptide concentration and fit a sigmoidal dose-response curve to determine the IC50. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic or antiproliferative effects of the peptides on cultured cells.

Materials:

  • 96-well cell culture plates

  • Target cell line(s)

  • Complete cell culture medium

  • Unmodified peptide and peptide with this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the unmodified and modified peptides. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the peptide concentration and fit a dose-response curve to determine the IC50.

Proteolytic Stability Assay (HPLC-based)

This protocol details an in vitro assay to evaluate the stability of the peptides in the presence of a specific protease.

Materials:

  • Unmodified peptide and peptide with this compound

  • Protease of interest (e.g., trypsin, chymotrypsin) in a suitable buffer

  • Reaction buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the protease)

  • Quenching solution (e.g., trifluoroacetic acid, TFA)

  • HPLC system with a C18 column

  • Mobile phases for HPLC (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the peptide at a known concentration in the reaction buffer.

  • Initiation of Digestion: Add the protease to the reaction mixture to initiate the digestion.

  • Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic reaction.

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC.

  • Data Acquisition: Monitor the peak area of the intact peptide at a specific wavelength (e.g., 220 nm).

  • Data Analysis: Plot the percentage of the remaining intact peptide against time. Calculate the half-life (t1/2) of the peptide from the degradation curve, often by fitting the data to a first-order exponential decay model.

Visualizing Workflows and Pathways

Diagrams are essential for a clear understanding of experimental processes and biological mechanisms.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Synthesis Solid-Phase Peptide Synthesis Modification Introduction of this compound Synthesis->Modification Purification HPLC Purification Modification->Purification Characterization Mass Spectrometry Purification->Characterization ReceptorBinding Receptor Binding Assay (e.g., ELISA) Characterization->ReceptorBinding CellViability Cell Viability Assay (e.g., MTT) Characterization->CellViability ProteolyticStability Proteolytic Stability Assay (e.g., HPLC-based) Characterization->ProteolyticStability DataAnalysis IC50 / EC50 / Kd Determination ReceptorBinding->DataAnalysis CellViability->DataAnalysis ProteolyticStability->DataAnalysis Comparison Comparative Analysis of Bioactivity DataAnalysis->Comparison

Caption: Experimental workflow for the synthesis, modification, and comparative biological evaluation of peptides.

Signaling_Pathway Peptide Bioactive Peptide (Modified or Unmodified) Receptor Cell Surface Receptor Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Kinase_Cascade->Cellular_Response Regulation

Caption: A representative G-protein coupled receptor signaling pathway that can be modulated by bioactive peptides.

Conclusion

The incorporation of this compound into a peptide sequence is a strategic modification with the potential to significantly enhance its therapeutic profile. The increased lipophilicity and proteolytic stability conferred by this modification can lead to improved bioavailability and a longer duration of action. While the effect on receptor binding is peptide- and target-specific, this modification provides a valuable tool for fine-tuning the pharmacological properties of peptide-based drug candidates. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct their own comparative studies and elucidate the precise impact of this and other N-terminal modifications on the biological activity of their peptides of interest.

The Strategic Synthesis Showdown: A Cost-Benefit Analysis of N-Boc-N-isopropylamino-acetic acid in Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding landscape of pharmaceutical development and large-scale chemical synthesis, the choice of protecting groups for amino acid derivatives is a critical decision that significantly impacts process efficiency, purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of utilizing N-Boc-N-isopropylamino-acetic acid, a key building block in the synthesis of peptidomimetics and other complex molecules. We present a detailed comparison with its primary alternative, N-Fmoc-N-isopropylamino-acetic acid, supported by experimental considerations and cost projections to inform strategic decision-making for researchers, scientists, and drug development professionals.

Performance and Cost: A Tale of Two Protecting Groups

The decision between the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group extends beyond simple reaction conditions. It encompasses a cascade of factors including the cost of raw materials, reagent handling and disposal, reaction times, and the purity of the final product, which in turn affects downstream processing costs.

Table 1: Comparative Analysis of N-Boc vs. N-Fmoc-N-isopropylamino-acetic acid in Large-Scale Synthesis

ParameterThis compoundN-Fmoc-N-isopropylamino-acetic acidKey Considerations for Large-Scale Synthesis
Starting Material Cost LowerHigherThe cost of Boc-anhydride is generally lower than Fmoc-Cl.
Reagent Cost (Deprotection) Low (TFA, HCl)Moderate (Piperidine)Trifluoroacetic acid (TFA) is a relatively inexpensive but corrosive acid. Piperidine is a more specialized and moderately priced reagent.
Solvent Cost Moderate (DCM, Dioxane)Moderate (DMF, NMP)Solvent choice impacts both cost and environmental footprint.
Typical Yield 85-95%90-98%Fmoc chemistry often results in slightly higher yields due to milder deprotection conditions.
Crude Purity Good to ExcellentExcellentThe milder conditions of Fmoc deprotection typically lead to fewer side reactions and higher crude purity.
Reaction Time (Cycle) LongerShorterFmoc deprotection is generally faster than Boc deprotection.
Waste Disposal More hazardous (strong acids)Less hazardousAcidic waste from Boc deprotection requires more rigorous neutralization and disposal protocols.
Scalability Well-establishedHighly suitableBoth methods are scalable, but the milder conditions of Fmoc are often preferred for very large-scale automated synthesis.
Overall Cost-Effectiveness High for specific applicationsOften higher for complex synthesesThe higher upfront cost of Fmoc reagents can be offset by higher yields, purity, and reduced purification costs.

The Economic Equation: A Deeper Dive into Costs

While the initial acquisition cost of N-Fmoc-N-isopropylamino-acetic acid is typically higher than its N-Boc counterpart, a comprehensive cost analysis reveals a more nuanced picture for large-scale synthesis. The higher crude purity achieved with the Fmoc strategy can significantly reduce the costs associated with downstream purification, such as high-performance liquid chromatography (HPLC), which is a major bottleneck and expense in pharmaceutical manufacturing.

For a hypothetical large-scale synthesis, the following cost estimations for raw materials can be considered:

Table 2: Estimated Raw Material Costs for Large-Scale Synthesis

Raw MaterialEstimated Bulk Price (per kg)
N-isopropylamino-acetic acid$50 - $100
Boc-anhydride (Boc₂O)$80 - $150
Fmoc-Cl$200 - $400
Trifluoroacetic Acid (TFA)$30 - $60
Piperidine$40 - $80

Note: These are estimated prices and can vary significantly based on supplier, purity, and market conditions.

Experimental Protocols: Synthesizing the Building Blocks

The following protocols provide detailed methodologies for the laboratory-scale synthesis of this compound and its Fmoc-protected alternative. These can be adapted and scaled for larger production volumes.

Protocol 1: Synthesis of this compound

Materials:

  • N-isopropylamino-acetic acid

  • Di-tert-butyl dicarbonate (Boc-anhydride)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve N-isopropylamino-acetic acid in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add 1.1 equivalents of Boc-anhydride dissolved in a minimal amount of dioxane to the reaction mixture while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with hexane to remove any unreacted Boc-anhydride.

  • Cool the aqueous layer to 0-5°C and acidify to pH 2-3 with cold 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield this compound as a solid.

Protocol 2: Synthesis of N-Fmoc-N-isopropylamino-acetic acid

Materials:

  • N-isopropylamino-acetic acid

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Water

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve N-isopropylamino-acetic acid in a 10% aqueous solution of sodium carbonate.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of 1.05 equivalents of Fmoc-Cl in acetone to the reaction mixture.

  • Stir the reaction vigorously at 0-5°C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-Cl.

  • Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield N-Fmoc-N-isopropylamino-acetic acid.

Visualizing the Process: Workflows and Decision Making

To aid in the selection process, the following diagrams illustrate the synthesis workflow and a cost-benefit analysis decision tree.

SynthesisWorkflow cluster_boc N-Boc Synthesis cluster_fmoc N-Fmoc Synthesis Boc_Start N-isopropylamino-acetic acid + Boc₂O Boc_Reaction Reaction in Dioxane/Water (NaOH, 0°C to RT, 12-16h) Boc_Start->Boc_Reaction Boc_Workup Acidification & Extraction (HCl, Ethyl Acetate) Boc_Reaction->Boc_Workup Boc_Product This compound Boc_Workup->Boc_Product Fmoc_Start N-isopropylamino-acetic acid + Fmoc-Cl Fmoc_Reaction Reaction in Acetone/Water (Na₂CO₃, 0-5°C, 4-6h) Fmoc_Start->Fmoc_Reaction Fmoc_Workup Acidification & Extraction (HCl, DCM) Fmoc_Reaction->Fmoc_Workup Fmoc_Product N-Fmoc-N-isopropylamino-acetic acid Fmoc_Workup->Fmoc_Product CostBenefitAnalysis Decision Choice of Protecting Group for Large-Scale Synthesis Cost Primary Driver: Lowest Upfront Cost? Decision->Cost Yes Purity Primary Driver: Highest Purity & Easiest Purification? Decision->Purity No Boc_Path This compound Cost->Boc_Path Fmoc_Path N-Fmoc-N-isopropylamino-acetic acid Purity->Fmoc_Path Boc_Adv Advantages: - Lower raw material cost - Well-established protocols Boc_Path->Boc_Adv Boc_Disadv Disadvantages: - Harsher deprotection - Potentially lower crude purity - Higher purification costs Boc_Path->Boc_Disadv Fmoc_Adv Advantages: - Milder deprotection - Higher crude purity - Reduced purification costs - Faster reaction cycles Fmoc_Path->Fmoc_Adv Fmoc_Disadv Disadvantages: - Higher raw material cost Fmoc_Path->Fmoc_Disadv SignalingPathway Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Cell Surface Receptors (e.g., TLRs) Stimulus->Receptor NFkB_Pathway NF-κB Signaling Pathway Receptor->NFkB_Pathway MAPK_Pathway MAPK Signaling Pathway Receptor->MAPK_Pathway IKK IKK Complex NFkB_Pathway->IKK p38 p38 MAPK_Pathway->p38 JNK JNK MAPK_Pathway->JNK ERK ERK MAPK_Pathway->ERK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to p38->Nucleus JNK->Nucleus ERK->Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->Gene_Expression N_Substituted_Glycine N-Substituted Glycine Derivative (Potential Point of Intervention) N_Substituted_Glycine->NFkB_Pathway Inhibits? N_Substituted_Glycine->MAPK_Pathway Inhibits?

Safety Operating Guide

Safe Disposal of N-Boc-N-isopropylamino-acetic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of N-Boc-N-isopropylamino-acetic acid (CAS Number: 154509-63-4). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The information is based on available safety data and general best practices for laboratory chemical waste management.

Hazard Assessment and Safety Information

This compound is classified as acutely toxic if swallowed.[1] It is imperative to handle this compound with appropriate personal protective equipment (PPE) and to follow all safety precautions outlined in the corresponding Safety Data Sheet (SDS).

Key Safety Data:

PropertyValueSource
GHS Pictogram GHS06 (Skull and Crossbones)Sigma-Aldrich[1]
Signal Word DangerSigma-Aldrich[1]
Hazard Statement H301: Toxic if swallowedSigma-Aldrich[1]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plantSigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Molecular Formula C10H19NO4Sigma-Aldrich[1]
CAS Number 154509-63-4Sigma-Aldrich[1]

Detailed Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A laboratory coat.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.[2]

    • Keep solid waste separate from liquid waste.

  • Waste Collection and Containerization:

    • Solid Waste:

      • Collect pure this compound and any grossly contaminated disposable items (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof, and sealable hazardous waste container.

      • The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice for acidic organic compounds.[2]

    • Liquid Waste (Solutions):

      • If this compound has been dissolved in a solvent, the entire solution must be treated as hazardous waste.

      • Collect the liquid waste in a designated, sealed, and leak-proof container, also typically made of HDPE.[2]

      • Leave some headspace in the container (do not fill to the brim) to allow for vapor expansion.

  • Waste Labeling:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The concentration and quantity of the waste.

      • The date of accumulation.

      • The associated hazards (e.g., "Toxic").

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area.

    • The storage area should be away from incompatible materials, heat, and sources of ignition.[3][4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[4]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_assessment Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal Steps start Generate Waste? is_solid Is the waste solid or liquid? start->is_solid solid_container Collect in a labeled, sealed HDPE container for solid hazardous waste. is_solid->solid_container Solid liquid_container Collect in a labeled, sealed HDPE container for liquid hazardous waste. is_solid->liquid_container Liquid storage Store in a designated secondary containment area. solid_container->storage liquid_container->storage ehs_contact Contact EHS for pickup and disposal. storage->ehs_contact disposal Disposed of by a licensed facility. ehs_contact->disposal

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and may not be exhaustive. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet for the chemical. If in doubt, contact your Environmental Health and Safety department.

References

Essential Safety and Operational Guide for Handling N-Boc-N-isopropylamino-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling N-Boc-N-isopropylamino-acetic acid (CAS No: 154509-63-4). The information is compiled to ensure the safe handling of this compound and to minimize risks in the laboratory environment.

Disclaimer: The following guidance is based on available safety data for this compound and general best practices for handling structurally related compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound before any handling, and to conduct a thorough, institution-specific risk assessment.

Summary of Key Safety Information

Hazard CategoryGHS Classification and StatementsRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity GHS06 (Skull and Crossbones) Signal Word: Danger H301: Toxic if swallowed No Eating, Drinking, or Smoking: Strictly prohibit in laboratory areas where the compound is handled.[1] Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[2][3] Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
Skin Contact Potential for skin irritation (based on general properties of carboxylic acids).[1][3]Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned.[1] Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves before use and replace immediately if contaminated.[1][2]
Eye Contact Potential for serious eye irritation (based on general properties of carboxylic acids).[1][3]Safety Goggles/Glasses: Wear chemical splash goggles or safety glasses with side shields that meet recognized standards (e.g., ANSI Z87.1).[1] Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.[1][2]
Inhalation As a solid, may form dust that can cause respiratory irritation.[1][2]Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust and vapor inhalation.[1][2][4] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[1][3]

Experimental Workflow and Safety Protocols

prep Preparation ppe Don PPE prep->ppe Verify fume hood function handling Chemical Handling ppe->handling Inspect gloves spill Spill? handling->spill cleanup Spill Cleanup spill->cleanup Yes waste Waste Disposal spill->waste No cleanup->waste Contain & collect decon Decontamination waste->decon Segregate waste doff Doff PPE decon->doff Clean work area

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.[1]

    • Ensure the fume hood is calibrated and functioning correctly before starting work.[2]

    • Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[1]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of defects.[1]

  • Handling the Compound:

    • The compound is a solid and should be handled carefully to avoid generating dust.

    • Use only in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[1][2]

    • Avoid contact with skin, eyes, and clothing.[5]

    • Do not eat, drink, or smoke in the handling area.[1]

  • In Case of a Spill:

    • If a spill is contained within the fume hood, keep the sash lowered.

    • Wearing appropriate PPE, use an inert absorbent material to clean up the spill.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.[4]

  • Decontamination:

    • After handling, decontaminate the work area with an appropriate solvent, followed by washing with soap and water.[2]

  • Doffing PPE:

    • Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).[1]

    • Wash hands thoroughly after removing PPE.

Disposal Plan:

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]

    • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[1]

  • Disposal Method:

    • Dispose of all waste materials in accordance with applicable federal, state, and local environmental regulations.

    • Do not empty into drains.

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.